5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-15-9-5-2-7(11)6-10(9)16(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVXZMYOHRGQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429171 | |
| Record name | 5-Bromo-N-cyclopropyl-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914302-35-5 | |
| Record name | 5-Bromo-N-cyclopropyl-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide chemical properties
An In-Depth Technical Guide to 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, and discusses its spectroscopic characterization. Furthermore, it explores the compound's relevance in contemporary research, particularly in the development of novel therapeutics, contextualized by the known biological activities of structurally related sulfonamides. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic sulfonamide. The core structure features a benzene ring functionalized with bromo, methoxy, and N-cyclopropylsulfonamide groups. This combination of functionalities makes it a valuable building block for creating diverse chemical libraries.[1][2] The cyclopropyl moiety, in particular, is a desirable feature in modern drug design, often introduced to enhance metabolic stability, binding affinity, and cell permeability.[3]
Chemical Structure
Caption: Step-by-step workflow for the synthesis and purification of the title compound.
Detailed Experimental Protocol
-
Reaction Setup : To a stirred solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.2 eq). Cool the mixture to 0°C using an ice-water bath.
-
Amine Addition : Add cyclopropylamine (1.1 eq) dropwise to the cooled solution over 10 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression : Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Work-up : Upon completion, quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction : Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying : Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation : Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound as a solid. [2]
Spectroscopic Characterization (Predicted)
While specific experimental spectra are not publicly available, the structure of the compound allows for a reliable prediction of its key spectroscopic features based on standard principles and data from analogous compounds. [4]
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic Protons (3H): Three signals in the δ 7.0-8.0 ppm range, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Methoxy Protons (3H): A sharp singlet around δ 3.9-4.1 ppm. - N-H Proton (1H): A broad singlet, chemical shift variable depending on solvent and concentration. - Cyclopropyl Protons (5H): Complex multiplets in the upfield region (δ 0.5-3.0 ppm) due to geminal and vicinal coupling. [4] |
| ¹³C NMR | - Aromatic Carbons: Six signals in the δ 110-160 ppm range. The carbon bearing the methoxy group will be the most deshielded. - Methoxy Carbon: A signal around δ 56 ppm. - Cyclopropyl Carbons: Signals in the δ 5-30 ppm range. |
| IR (Infrared) | - N-H Stretch: A moderate band around 3250-3350 cm⁻¹. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - S=O Asymmetric & Symmetric Stretch: Two strong bands at ~1350 cm⁻¹ and ~1160 cm⁻¹, characteristic of sulfonamides. - C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹. |
| MS (Mass Spec) | - Molecular Ion (M⁺): A prominent peak at m/z 306. - Isotopic Pattern: A characteristic M+2 peak at m/z 308 of nearly identical intensity to the M⁺ peak, confirming the presence of a single bromine atom. |
Research Context and Potential Applications
This compound is primarily utilized as a chemical intermediate for research and development purposes. [5]Its structural motifs are prevalent in compounds with significant biological activity, positioning it as a valuable starting material for drug discovery campaigns.
Role as a Pharmaceutical Building Block
The sulfonamide functional group is a well-established pharmacophore found in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants. The specific substitution pattern on the benzene ring (bromo and methoxy) allows for further synthetic elaboration, such as cross-coupling reactions at the bromine position, to build molecular complexity. This compound serves as a key intermediate in the synthesis of more complex molecules, such as Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia. [6][7][8]
Relevance in Anticancer Research
Structurally related methoxy- and bromo-substituted benzenesulfonamides have demonstrated significant potential as anticancer agents. [9]Research has shown that compounds with similar scaffolds can exhibit sub-micromolar cytotoxicity against human tumor cell lines like HeLa and MCF7. [2][9]The proposed mechanism of action for some of these analogs involves the disruption of microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. [9]The presence of the N-cyclopropyl group in this compound could further modulate this activity, potentially enhancing potency or altering the pharmacokinetic profile. This makes the compound and its derivatives attractive candidates for screening in oncology research programs.
Safety, Handling, and Storage
As a chemical intended for R&D use, this compound should be handled with appropriate care, following standard laboratory safety protocols. [5]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. After handling, wash hands thoroughly. [10][11]* First Aid :
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. [5] * Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. [5] * Eye Contact : Rinse cautiously with water for at least 15 minutes. [5] * Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. [1]* Disposal : Dispose of waste material in accordance with local, state, and federal regulations. [11] Disclaimer: The toxicological properties of this compound have not been fully investigated. The information provided is based on available safety data sheets for this and structurally similar chemicals and should be used as a guide for trained professionals only.
References
-
García-García, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Horetski, M., et al. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Molbank. [Link]
-
PubChem. 5-bromo-N-cyclopentyl-2-methoxybenzamide. [Link]
- Google Patents. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
-
El-Gamal, M.I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
European Patent Office. EP1704140A1 - SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. [Link]
- Google Patents. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
-
PubChem. 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. [Link]
-
PubChem. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. [Link]
Sources
- 1. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97, CasNo.914302-35-5 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet [chemicalbook.com]
- 6. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 7. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]
- 8. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 10060387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide (CAS: 1000339-35-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, a synthetic compound of interest in medicinal chemistry. We will delve into its chemical properties, a detailed synthesis protocol based on established chemical principles, and methods for its analytical characterization. Furthermore, this document explores the compound's potential applications in drug discovery, drawing parallels with structurally related molecules that have shown significant biological activity. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel sulfonamide-based compounds.
Chemical and Physical Properties
This compound is a crystalline solid at room temperature.[1] Its core structure consists of a substituted benzene ring, a sulfonamide functional group, and a cyclopropylamine moiety. The presence of the bromine atom and the methoxy group on the benzene ring, along with the N-cyclopropyl group, imparts specific physicochemical properties that are relevant to its reactivity and potential biological interactions.
| Property | Value | Source(s) |
| CAS Number | 1000339-35-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂BrNO₃S | [1] |
| Molecular Weight | 306.18 g/mol | [1] |
| Melting Point | 134-136 °C | [1] |
| Physical State | Solid | [1] |
Synthesis and Purification
The synthesis of this compound is achieved through a nucleophilic substitution reaction. This class of reaction is a cornerstone of modern organic synthesis for forming sulfonamides. The primary pathway involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4] In this specific synthesis, the electrophile is 5-bromo-2-methoxybenzenesulfonyl chloride, and the nucleophile is cyclopropylamine. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.
Synthesis Workflow
Detailed Experimental Protocol
The following protocol is based on a general and widely accepted procedure for the synthesis of arylsulfonamides.[4]
-
Reaction Setup : To a stirred solution of cyclopropylamine (1.0 mmol) in dichloromethane (CH₂Cl₂) (50 mL), add pyridine (2 mL) as a base.
-
Addition of Sulfonyl Chloride : Slowly add 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 mmol) to the solution. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction : Stir the mixture for 6 hours at room temperature to ensure the reaction goes to completion.
-
Aqueous Work-up :
-
Transfer the reaction mixture to a separatory funnel and wash with 2N hydrochloric acid (HCl) to remove excess pyridine and unreacted amine.
-
Follow with a wash using a 5% sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Perform a final wash with brine to remove residual water.
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to afford the pure this compound as a solid.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and analytical techniques should be employed. The expected data are inferred from the analysis of structurally similar compounds.[4]
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the proton on the sulfonamide nitrogen, and the protons of the cyclopropyl ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the cyclopropyl group.
-
HRMS (High-Resolution Mass Spectrometry) : HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The calculated mass for the protonated molecule [M+H]⁺ of C₁₀H₁₂BrNO₃S would be a key value to verify.
-
Melting Point Analysis : The measured melting point of the purified compound should be sharp and consistent with the reported range of 134-136 °C.[1]
Applications in Medicinal Chemistry and Drug Discovery
While specific biological data for this compound is not extensively published, its structural motifs are of significant interest in drug discovery.
The Role of the Sulfonamide Group
The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[5][6]
Significance of the N-Cyclopropyl Moiety
The N-cyclopropyl group is often incorporated into drug candidates to enhance their metabolic stability and binding affinity to target proteins.[5] Its rigid structure can help in orienting the molecule within a binding pocket, potentially leading to increased potency.
Potential as a Microtubule-Targeting Agent
Research into structurally related bromo- and methoxy-substituted benzenesulfonamides has revealed potent cytotoxic activity against human tumor cell lines.[7] These compounds have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[7] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making them promising candidates for the development of new anticancer agents.[7]
Safety and Handling
This compound should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] In case of inhalation, move to fresh air.[1] In case of skin contact, wash off with soap and plenty of water.[1] For eye contact, rinse with pure water for at least 15 minutes.[1] This compound is intended for research and development purposes only.[1]
References
-
PubChem. (n.d.). 5-bromo-N-cyclopentyl-2-methoxybenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. Retrieved from [Link]
-
Pérez-Pérez, M. J., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Retrieved from [Link]
-
PubMed. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]
-
EPO. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. Patent 1704140. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
-
PubMed. (2010). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1][2][8]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Retrieved from [Link]
- Google Patents. (n.d.). WO2005075415A1 - A method of preparation of (r)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide.
-
PubChem. (n.d.). 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. Retrieved from [Link]
Sources
- 1. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet [chemicalbook.com]
- 2. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 | 914302-35-5 [chemicalbook.com]
- 3. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97, CasNo.914302-35-5 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]
- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases [pubmed.ncbi.nlm.nih.gov]
- 6. 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide | C20H28N2O5S | CID 121829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-bromo-N-cyclopentyl-2-methoxybenzamide | C13H16BrNO2 | CID 888439 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Mechanism of Action of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
This guide provides a comprehensive exploration of the probable mechanism of action for the compound 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. While direct studies on this specific molecule are not extensively available in public literature, its structural features, particularly the benzenesulfonamide core, allow for a scientifically-grounded hypothesis based on the well-established activities of this chemical class. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical guide to experimental validation.
Part 1: Introduction and Core Hypothesis
This compound belongs to the benzenesulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry. The primary and most extensively documented role of aromatic sulfonamides is the inhibition of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2] These enzymes are ubiquitous and play a crucial role in pH regulation, CO2 transport, and various biosynthetic pathways.[2]
Given the presence of the unsubstituted sulfonamide moiety (-SO2NH-), which is the canonical zinc-binding group for this class of inhibitors, the core hypothesis is that This compound acts as an inhibitor of one or more isoforms of carbonic anhydrase. The binding is proposed to occur through the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site.[1]
While carbonic anhydrase inhibition is the most probable mechanism, the diverse pharmacology of benzenesulfonamide derivatives warrants consideration of alternative or secondary targets. Notably, compounds with similar structural motifs have been identified as antagonists of Transient Receptor Potential Vanilloid 4 (TRPV4) channels and alpha-1 adrenergic receptors.[3] Therefore, a thorough investigation should also consider these possibilities.
Part 2: Elucidating the Primary (Hypothesized) Mechanism of Action - Carbonic Anhydrase Inhibition
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamide inhibitors exploit a key feature of the enzyme's active site: a zinc ion (Zn2+) coordinated by three histidine residues and a water molecule (or hydroxide ion).
The proposed mechanism involves the following steps:
-
The sulfonamide group of this compound enters the active site of the carbonic anhydrase.
-
The nitrogen atom of the sulfonamide group displaces the zinc-bound water/hydroxide ion.
-
A coordination bond is formed between the negatively charged nitrogen of the sulfonamide and the Zn2+ ion.[1]
-
This binding event blocks the access of the substrate (CO2) to the active site, thereby inhibiting the enzyme's catalytic activity.
The specificity and potency of inhibition against different CA isoforms (of which there are at least 15 in humans) will be determined by the interactions of the bromo, cyclopropyl, and methoxybenzyl moieties of the molecule with the amino acid residues lining the active site.
Visualizing the Proposed Inhibition
Caption: Fig 1. Proposed binding of the inhibitor to the CA active site.
Part 3: Experimental Validation Protocols
To rigorously test the hypothesis, a multi-tiered experimental approach is necessary. The following protocols provide a self-validating system to confirm the mechanism of action.
In Vitro Enzyme Inhibition Assay
The first step is to determine if the compound inhibits carbonic anhydrase activity and to quantify its potency (IC50) and inhibition constant (Ki).[4][5]
Objective: To measure the direct inhibitory effect of this compound on various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).
Methodology: Colorimetric CO2 Hydration Assay [6]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare solutions of purified recombinant human CA isoforms (e.g., hCA II) at a known concentration.
-
Prepare CO2-saturated water by bubbling CO2 gas through chilled deionized water.
-
Prepare a pH indicator solution (e.g., bromothymol blue).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer containing the pH indicator.
-
Add varying concentrations of the test compound (serially diluted). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., acetazolamide).
-
Add the CA enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding CO2-saturated water to all wells.
-
Monitor the change in absorbance over time at a wavelength appropriate for the pH indicator (e.g., 570 nm) using a plate reader in kinetic mode. The hydration of CO2 will produce protons, causing a pH drop and a color change.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the kinetic curve) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
| Parameter | Description |
| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. |
| Ki | The inhibition constant, providing a measure of the inhibitor's binding affinity. |
| Mechanism | Determined by varying substrate concentration (Lineweaver-Burk or Michaelis-Menten plots). |
Cell-Based Assay
To confirm that the compound is active in a cellular context, a cell-based assay is essential. For CA inhibitors, this could involve measuring changes in intracellular or extracellular pH.
Objective: To assess the compound's ability to inhibit carbonic anhydrase activity in living cells.
Methodology: Intracellular pH Measurement using BCECF-AM
-
Cell Culture:
-
Culture a suitable cell line known to express the target CA isoform (e.g., a cancer cell line overexpressing CA IX).
-
-
Loading with pH-sensitive dye:
-
Load the cells with the pH-sensitive fluorescent dye BCECF-AM. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases to its fluorescent, pH-sensitive form.
-
-
Treatment and Measurement:
-
Treat the cells with varying concentrations of this compound.
-
Induce a change in intracellular pH (e.g., through an acid load).
-
Measure the recovery of intracellular pH over time using a fluorescence plate reader or microscope, monitoring the ratio of fluorescence at two excitation wavelengths.
-
-
Data Analysis:
-
Compare the rate of pH recovery in treated cells versus control cells. Inhibition of CA should slow down the cell's ability to regulate its internal pH.
-
Structural Biology Studies
To provide definitive evidence of the binding mode, co-crystallization of the compound with the target enzyme is the gold standard.[7][8][9]
Objective: To determine the three-dimensional structure of the carbonic anhydrase-inhibitor complex.
Methodology: X-ray Crystallography
-
Co-crystallization:
-
Set up crystallization trials with the purified target CA isoform in the presence of an excess of this compound.[10]
-
-
Data Collection and Structure Determination:
-
Harvest suitable crystals and expose them to a synchrotron X-ray source to collect diffraction data.
-
Process the diffraction data and solve the crystal structure of the complex.
-
-
Analysis:
-
Analyze the electron density map to confirm the binding of the inhibitor in the active site.
-
Examine the specific interactions (coordination to zinc, hydrogen bonds, hydrophobic contacts) between the inhibitor and the enzyme.
-
Visualizing the Experimental Workflow
Caption: Fig 2. Workflow for validating the proposed mechanism of action.
Part 4: Investigating Alternative Mechanisms
Should the compound show weak or no activity against carbonic anhydrases, the following alternative mechanisms should be investigated.
TRPV4 Channel Antagonism
TRPV4 is a non-selective cation channel involved in various physiological processes.[11] Antagonists block the influx of calcium ions through this channel.[12]
Experimental Protocol: Calcium Influx Assay [13][14][15]
-
Cell Line: Use a cell line overexpressing human TRPV4 (e.g., HEK293-hTRPV4).
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay: Pre-incubate the cells with this compound. Then, stimulate the cells with a known TRPV4 agonist (e.g., GSK1016790A).
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader. An effective antagonist will blunt or eliminate the calcium influx induced by the agonist.[16]
Alpha-1 Adrenergic Receptor Antagonism
Alpha-1 adrenergic receptors are G-protein coupled receptors that mediate smooth muscle contraction. Antagonists block the binding of endogenous ligands like norepinephrine.[17]
Experimental Protocol: Radioligand Binding Assay [18][19]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human alpha-1a adrenergic receptor subtype.
-
Assay: Perform a competitive binding assay using a radiolabeled ligand (e.g., [3H]-Prazosin) and varying concentrations of the unlabeled test compound.
-
Measurement: After incubation, separate bound from unbound radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Analysis: Determine the Ki of the test compound from the IC50 value obtained from the competition curve.
Part 5: Conclusion and Future Directions
The structural characteristics of this compound strongly suggest that its primary mechanism of action is the inhibition of carbonic anhydrases. The experimental framework outlined in this guide provides a robust and logical pathway to confirm this hypothesis, determine the specific isoforms targeted, and elucidate the precise binding interactions. By following this self-validating system of in vitro, cell-based, and structural studies, researchers can confidently establish the compound's molecular mechanism, paving the way for its potential application in therapeutic areas where carbonic anhydrase modulation is beneficial, such as in oncology or ophthalmology.[2][20] Should the primary hypothesis prove incorrect, the outlined alternative protocols offer a clear path for further investigation into other plausible targets.
References
-
What are TRPV4 antagonists and how do they work?. (2024, June 21). News-Medical.net. Retrieved from [Link]
-
X-ray crystallography of protein-ligand interactions. (2005). Methods in Molecular Biology. Retrieved from [Link]
-
Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021, July 30). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Studying protein-ligand interactions using X-ray crystallography. (2013). Methods in Molecular Biology. Retrieved from [Link]
-
Studying Protein–Ligand Interactions Using X-Ray Crystallography. (2013). SpringerLink. Retrieved from [Link]
-
X-Ray Crystallography of Protein-Ligand Interactions. (2005). SpringerLink. Retrieved from [Link]
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020, June 10). ACS Publications. Retrieved from [Link]
-
Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Peak Proteins. Retrieved from [Link]
-
Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. (2001). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
TRPV4. (n.d.). Wikipedia. Retrieved from [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). Bioinorganic Chemistry and Applications. Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024, January 1). Journal of Visualized Experiments. Retrieved from [Link]
-
Binding of sulfonamide inhibitors to carbonic anhydrase. (n.d.). ResearchGate. Retrieved from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules. Retrieved from [Link]
-
TRPV4 mediated Calcium influx with FLIPR Calcium 6 Assay in HUVECs. (n.d.). ResearchGate. Retrieved from [Link]
-
Antagonism of TRPV4 channels partially reduces mechanotransduction in rat skeletal muscle afferents. (2019). The Journal of Physiology. Retrieved from [Link]
-
Antagonism of TRPV4 channels partially reduces mechanotransduction in rat skeletal muscle afferents. (2023, April 15). University of Texas Southwestern Medical Center. Retrieved from [Link]
- Benzenesulfonamide modulators of alpha-1a adrenergic receptors. (2010). Google Patents.
-
Detection of β-Adrenergic Receptors by Radioligand Binding. (2004). SpringerLink. Retrieved from [Link]
-
Pathophysiological Roles of the TRPV4 Channel in the Heart. (2020). International Journal of Molecular Sciences. Retrieved from [Link]
-
Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells. (2017). The Journal of Physiology. Retrieved from [Link]
-
Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells. (2017, November 15). PubMed. Retrieved from [Link]
-
Calcium influx through TRPV4 channels involve in hyperosmotic stress-induced epithelial-mesenchymal transition in tubular epithelial cells. (2022, August 30). Biochemical and Biophysical Research Communications. Retrieved from [Link]
-
A near-universal way to measure enzyme inhibition. (2018, March 1). McGill University Newsroom. Retrieved from [Link]
-
TRPV4-mediated calcium influx activates RhoA and cytoskeletal changes. (n.d.). ResearchGate. Retrieved from [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021, July 6). MDPI. Retrieved from [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025, November 23). ResearchGate. Retrieved from [Link]
-
Carbonic Anhydrase Activity Assay. (2019, April 22). Protocols.io. Retrieved from [Link]
-
Benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
Chemical structures of selective α1A- and α1D-AR antagonists. (n.d.). ResearchGate. Retrieved from [Link]
-
Alpha-Adrenoceptor Antagonists (Alpha-Blockers). (n.d.). CVPharmacology. Retrieved from [Link]
- Alpha 1a adrenergic receptor antagonists. (2000). Google Patents.
Sources
- 1. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20100160338A1 - Benzenesulfonamide modulators of alpha-1a adrenergic receptors - Google Patents [patents.google.com]
- 4. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 7. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 10. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 11. Pathophysiological Roles of the TRPV4 Channel in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcium influx through TRPV4 channels involve in hyperosmotic stress-induced epithelial-mesenchymal transition in tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide literature review
An In-depth Technical Guide to 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide: Synthesis, Characterization, and Potential Therapeutic Applications
Introduction
This compound is a synthetic organic compound featuring a decorated benzenesulfonamide core. Its chemical formula is C₁₀H₁₂BrNO₃S, and it is identified by the CAS Number 914302-35-5[1][2][3]. While this specific molecule is commercially available as a chemical intermediate, its detailed biological profile and therapeutic applications are not yet extensively documented in peer-reviewed literature[1]. This guide aims to provide a comprehensive technical overview by synthesizing available data, proposing a viable synthetic route, and inferring potential biological activities based on the well-established roles of its constituent chemical motifs in medicinal chemistry.
The core structure combines three key features of significant interest to drug development professionals:
-
The Benzenesulfonamide Moiety: This functional group is a well-known pharmacophore present in a wide array of approved drugs, including diuretics, antidiabetic agents, and antibiotics. The sulfonamide group can act as a potent zinc-binding moiety, making it a common scaffold for targeting metalloenzymes[4].
-
The Cyclopropyl Group: Attached to the sulfonamide nitrogen, the cyclopropyl ring is a valuable structural element in medicinal chemistry. Its unique steric and electronic properties can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a molecule[5].
-
Bromo and Methoxy Substituents: The bromine atom and methoxy group on the benzene ring play crucial roles in modulating the molecule's electronic and lipophilic character. These substitutions can influence binding affinity to biological targets and affect pharmacokinetic properties. Research on related methoxy- and bromo-substituted benzenesulfonamides has revealed potent cytotoxic activities against cancer cell lines[6][7].
This document will serve as a technical resource for researchers and scientists, providing a proposed synthesis pathway, anticipated analytical data, and a discussion of potential therapeutic applications grounded in the established pharmacology of structurally related compounds.
Chemical Synthesis: A Proposed Pathway
The synthesis of this compound can be logically achieved through a two-step process, starting from the commercially available 4-bromoanisole. The proposed pathway involves the preparation of a key sulfonyl chloride intermediate followed by amidation.
Step 1: Synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride
The initial step is the chlorosulfonation of 4-bromoanisole. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring. Based on established procedures for similar transformations, chlorosulfonic acid is an effective reagent for this purpose[8]. The reaction is typically performed at controlled, low temperatures to manage its exothermic nature.
Step 2: Synthesis of this compound
The second step involves the reaction of the synthesized 5-bromo-2-methoxybenzenesulfonyl chloride with cyclopropylamine. This is a standard nucleophilic substitution reaction at the sulfonyl group, forming the desired sulfonamide bond. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols (Proposed)
Protocol 1: Synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Reagent Addition: Carefully add 4-bromoanisole (1 equivalent) to the flask.
-
Chlorosulfonation: Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0°C and 5°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes[8]. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Drying: Dry the solid under vacuum to yield 5-bromo-2-methoxybenzenesulfonyl chloride. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Base and Amine Addition: Add triethylamine (1.5-2 equivalents) to the solution, followed by the dropwise addition of cyclopropylamine (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.
Anticipated Physicochemical and Spectroscopic Data
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected data are summarized below.
| Analysis Technique | Anticipated Results |
| Molecular Formula | C₁₀H₁₂BrNO₃S[2] |
| Molecular Weight | 306.18 g/mol [2] |
| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.9 ppm), cyclopropyl protons (multiplets), aromatic protons (doublets and double-doublets), and the sulfonamide N-H proton (broad singlet). |
| ¹³C NMR | Peaks for the methoxy carbon, cyclopropyl carbons, and six distinct aromatic carbons, including those bonded to bromine, the methoxy group, and the sulfonyl group. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z 306.98 and [M-H]⁻ at m/z 304.97, showing the characteristic isotopic pattern for a bromine-containing compound. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), and C-O stretching. |
Potential Biological Activities and Therapeutic Applications (Inferred)
While direct biological data for this compound is scarce, the structural motifs present suggest several plausible therapeutic applications based on extensive research into analogous compounds.
NLRP3 Inflammasome Inhibition
The N-(phenylcarbamoyl)benzenesulfonamide scaffold has been identified as a promising starting point for the development of inhibitors of the NLRP3 inflammasome[9]. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Structurally related compounds, particularly those incorporating a cyclopropyl group, have shown potent, low nanomolar inhibitory activities against NLRP3[9]. The subject compound, with its N-cyclopropyl benzenesulfonamide core, represents a candidate for investigation as an anti-inflammatory agent targeting this pathway.
Caption: Potential inhibition of the NLRP3 inflammasome pathway.
Anticancer Activity via Tubulin Polymerization
Benzenesulfonamide derivatives have been extensively studied as anticancer agents. A notable mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[6][7]. Studies on methoxy- and bromo-substituted N-phenyl benzenesulfonamides have demonstrated potent cytotoxicity, particularly against breast cancer cell lines like MCF7[6][7]. The combination of methoxy and bromo substituents on the phenyl ring of this compound makes it a compelling candidate for evaluation as an antimitotic agent.
Voltage-Gated Sodium Channel (Nav1.7) Inhibition
The benzenesulfonamide scaffold is also a key feature in the development of potent and selective inhibitors of the Nav1.7 sodium channel, a critical target for the treatment of pain[10]. While lead compounds in this area often feature more complex amine substitutions, the core benzenesulfonamide structure is fundamental to their activity. Exploration of the N-cyclopropyl derivative could yield insights into its potential as an analgesic.
Proposed Protocol for Biological Evaluation: NLRP3 Inflammasome Assay
To validate the inferred anti-inflammatory activity, the following in vitro assay can be performed.
-
Cell Culture: Culture human THP-1 monocytes or bone marrow-derived macrophages (BMDMs) in appropriate media.
-
Priming Step: Differentiate THP-1 cells into macrophages using PMA. Prime the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β[9].
-
Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound (and a vehicle control) for 30-60 minutes.
-
NLRP3 Activation: Stimulate the cells with a known NLRP3 activator, such as nigericin (e.g., 10-20 µM) or ATP (e.g., 5 mM), for 30-60 minutes[9].
-
Supernatant Collection: Collect the cell culture supernatants.
-
Quantification of IL-1β: Measure the concentration of secreted IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the IC₅₀ value of the compound by plotting the percentage of IL-1β inhibition against the log concentration of the compound.
-
Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or LDH release) to ensure that the observed reduction in IL-1β is not due to cell death.
Conclusion
This compound is a readily synthesizable molecule that incorporates several structural motifs of high value in medicinal chemistry. Although its specific biological functions are not yet well-defined in the public domain, a systematic analysis of related compounds strongly suggests its potential as an inhibitor of the NLRP3 inflammasome, an anticancer agent targeting tubulin, or a modulator of ion channels. This guide provides a robust framework for its chemical synthesis and offers clear, hypothesis-driven directions for future research to explore and validate its therapeutic potential. The protocols and insights presented herein are intended to empower researchers to unlock the pharmacological value of this promising chemical entity.
References
A comprehensive, numbered list of all cited sources will be provided here, including the title, source, and a valid, clickable URL for verification.
Sources
- 1. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97, CasNo.914302-35-5 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]
- 2. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet [chemicalbook.com]
- 3. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 | 914302-35-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one [mdpi.com]
- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-BROMO-2-METHOXYBENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide: A Technical Guide to Target Identification and Validation
Abstract
This technical guide provides a comprehensive framework for investigating the therapeutic potential of the novel compound, 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. While direct biological data for this specific molecule is nascent, this document synthesizes evidence from structurally analogous benzenesulfonamides to propose a primary therapeutic hypothesis centered on tubulin inhibition. We present a logical, multi-tiered experimental strategy designed to rigorously test this hypothesis, identify its molecular targets, and validate its potential as an anticancer agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the pharmacological landscape of this promising chemical scaffold.
Introduction: The Benzenesulfonamide Scaffold and its Promise in Oncology
Benzenesulfonamides represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Recent investigations into methoxy- and bromo-substituted N-phenylbenzenesulfonamides have revealed a class of potent cytotoxic agents with significant efficacy against various human tumor cell lines.[1][2] These studies have identified tubulin, a critical component of the cellular cytoskeleton, as the primary molecular target.[1][2] The compound of interest, this compound, shares key structural motifs with these active molecules, suggesting a similar mechanism of action and therapeutic potential.
This guide will therefore focus on the hypothesis that this compound functions as a microtubule-destabilizing agent. We will outline a systematic approach to validate this proposed mechanism, encompassing in vitro biochemical assays, cell-based functional screens, and computational modeling.
Proposed Mechanism of Action: Targeting Microtubule Dynamics
We hypothesize that this compound exerts its cytotoxic effects by interfering with microtubule dynamics, a cornerstone of cell division and integrity. Structurally similar compounds have been shown to inhibit the polymerization of tubulin into microtubules, likely by binding to the colchicine site on β-tubulin.[1][2] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis and autophagic cell death.[1][2]
The proposed signaling pathway is illustrated below:
Caption: Proposed mechanism of this compound.
Experimental Workflow for Target Validation
A multi-pronged approach is essential to rigorously validate the proposed therapeutic target and mechanism of action. The following experimental workflow provides a logical progression from initial biochemical assays to cell-based functional characterization.
Caption: A tiered experimental workflow for target validation.
Tier 1: Biochemical Assays
The initial step is to determine if this compound directly interacts with tubulin and affects its polymerization.
3.1.1. Tubulin Polymerization Assay
-
Objective: To quantify the effect of the compound on the in vitro polymerization of purified tubulin.
-
Methodology:
-
Purified tubulin is incubated with the test compound at various concentrations.
-
Polymerization is induced by raising the temperature to 37°C and adding GTP.
-
The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.
-
Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be used as positive controls.
-
-
Expected Outcome: A dose-dependent inhibition of tubulin polymerization compared to a vehicle control.
3.1.2. Colchicine Competition Binding Assay
-
Objective: To determine if the compound binds to the colchicine binding site on tubulin.
-
Methodology:
-
Purified tubulin is incubated with a fluorescently labeled colchicine analogue.
-
Increasing concentrations of this compound are added.
-
The displacement of the fluorescent probe, resulting in a decrease in fluorescence, is measured.
-
Unlabeled colchicine is used as a positive control.
-
-
Expected Outcome: A concentration-dependent decrease in fluorescence, indicating competitive binding at the colchicine site.
Tier 2: Cell-Based Assays
Following biochemical confirmation, the cellular effects of the compound are investigated in relevant cancer cell lines.
3.2.1. Cytotoxicity Screening
-
Objective: To determine the cytotoxic potency of the compound against various cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HeLa cervical cancer, HT-29 colon cancer) are treated with a range of concentrations of the compound for 48-72 hours.
-
Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
The IC50 (half-maximal inhibitory concentration) is calculated for each cell line.
-
-
Expected Outcome: Potent cytotoxic activity, ideally in the sub-micromolar or nanomolar range, as observed with analogous compounds.[1][2]
3.2.2. Cell Cycle Analysis
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Methodology:
-
Cells are treated with the compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.
-
-
Expected Outcome: A significant increase in the percentage of cells arrested in the G2/M phase.[1][2]
3.2.3. Immunofluorescence Microscopy of the Microtubule Network
-
Objective: To visualize the effect of the compound on the cellular microtubule network.
-
Methodology:
-
Cells grown on coverslips are treated with the compound.
-
Cells are fixed, permeabilized, and stained with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody.
-
The microtubule network is visualized using fluorescence microscopy.
-
-
Expected Outcome: Severe disruption and depolymerization of the microtubule network compared to the well-organized filamentous structures in control cells.[1][2]
Tier 3: Mechanistic Studies
To further elucidate the downstream consequences of microtubule disruption, the induction of apoptosis and autophagy should be investigated.
3.3.1. Apoptosis Assays
-
Objective: To determine if the compound induces apoptotic cell death.
-
Methodology:
-
Treated cells are stained with Annexin V (an early marker of apoptosis) and a viability dye (e.g., 7-AAD) and analyzed by flow cytometry.
-
Alternatively, caspase activation (e.g., caspase-3/7) can be measured using a luminogenic or fluorogenic substrate.
-
-
Expected Outcome: A significant increase in the population of apoptotic cells.[1][2]
3.3.2. Autophagy Marker Analysis
-
Objective: To assess the induction of autophagy.
-
Methodology:
-
The conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, is monitored by Western blotting.
-
Immunofluorescence can also be used to visualize the formation of LC3 puncta.
-
-
Expected Outcome: An increase in the LC3-II/LC3-I ratio, indicating the induction of autophagy.[1][2]
Tier 4: In Silico Modeling
Computational studies can provide structural insights into the interaction between the compound and its proposed target.
3.4.1. Molecular Docking
-
Objective: To predict the binding mode and affinity of the compound within the colchicine binding site of tubulin.
-
Methodology:
-
A high-resolution crystal structure of tubulin is obtained from the Protein Data Bank.
-
The 3D structure of this compound is generated and energy-minimized.
-
Molecular docking simulations are performed to predict the most favorable binding pose and estimate the binding energy.
-
-
Expected Outcome: A stable binding pose within the colchicine site, with favorable interactions with key residues, corroborating the biochemical data.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of Expected In Vitro and Cellular Activities
| Assay | Expected Outcome for this compound | Positive Control |
| Tubulin Polymerization | Dose-dependent inhibition (IC50) | Colchicine |
| Colchicine Competition | Competitive displacement (Ki) | Colchicine |
| Cytotoxicity (MCF-7) | Potent cell killing (IC50) | Doxorubicin |
| Cell Cycle Analysis | G2/M phase arrest | Nocodazole |
| Apoptosis Induction | Increased Annexin V positive cells | Staurosporine |
Conclusion
The structural similarity of this compound to known tubulin inhibitors provides a strong rationale for investigating its potential as an anticancer agent. The experimental framework outlined in this guide offers a systematic and rigorous approach to validate tubulin as its primary therapeutic target and to elucidate its mechanism of action. Successful completion of these studies will provide a solid foundation for further preclinical and clinical development of this promising compound.
References
-
Barrio, L., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]
-
PubMed. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]
Sources
- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. Within this broad class, 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide represents a lead structure with significant potential, particularly in the realm of oncology. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this molecule, drawing upon established principles of medicinal chemistry and evidence from closely related analogue series. We will dissect the role of each key functional group—the 5-bromo and 2-methoxy substituents on the phenyl ring, the central sulfonamide linker, and the N-cyclopropyl moiety—to elucidate their impact on biological activity. This guide will also present detailed experimental protocols for the synthesis of these compounds and for the evaluation of their cytotoxic and tubulin polymerization inhibitory effects, the putative mechanism of action for this chemical class.
Introduction: The Therapeutic Potential of Novel Benzenesulfonamides
Benzenesulfonamide derivatives have a rich history in drug discovery, with applications ranging from diuretics and antidiabetics to antiretrovirals. More recently, their potential as anticancer agents has garnered significant attention.[1][2] These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of carbonic anhydrases, disruption of the cell cycle, and interference with microtubule dynamics.[1][2] The specific compound, this compound, combines several structural features that suggest a potential role as a tubulin polymerization inhibitor, a class of drugs that are highly effective in cancer chemotherapy.
A key study on methoxy and bromo substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides revealed that these compounds can exhibit potent, sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa, HT-29, and particularly MCF7 (breast adenocarcinoma).[3][4] The primary mechanism of action for these active compounds was identified as the inhibition of microtubule protein polymerization, pointing to tubulin as the direct biological target.[3][4] These findings provide a strong rationale for investigating the SAR of the structurally related this compound.
Synthetic Strategy and Workflow
The synthesis of this compound and its analogues can be achieved through a convergent synthetic route, starting from commercially available materials. The general workflow is depicted below.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride
-
To a stirred solution of 5-bromo-2-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then slowly added to a pre-cooled solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The mixture is then poured into ice-water, and the crude 5-bromo-2-methoxybenzenesulfonyl chloride is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or pyridine at 0 °C, cyclopropylamine (1.2 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed sequentially with dilute acid (e.g., 1N HCl), water, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Biological Evaluation: Protocols and Assays
The biological activity of the synthesized compounds is primarily assessed through their cytotoxicity against various cancer cell lines and their ability to inhibit tubulin polymerization.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from nanomolar to micromolar) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Paclitaxel) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Tubulin Polymerization Inhibition Assay
This cell-free assay directly measures the effect of the compounds on the polymerization of purified tubulin into microtubules.
Protocol:
-
Reaction Setup: A reaction mixture containing purified tubulin (e.g., from bovine brain), a GTP source, and a fluorescence reporter (e.g., DAPI) in a suitable buffer is prepared.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture. A positive control (e.g., colchicine or nocodazole) and a negative control (vehicle) are included.
-
Polymerization Induction: The polymerization is initiated by raising the temperature to 37 °C.
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. The IC50 value for the inhibition of tubulin polymerization is calculated by plotting the percentage of inhibition against the compound concentration.[5]
Structure-Activity Relationship (SAR) Analysis
The following SAR analysis is based on the extrapolation of data from closely related benzenesulfonamide series, particularly those investigated for their tubulin polymerization inhibitory activity.[3][4] The analysis will focus on the key structural motifs of this compound.
Caption: Key structural components for SAR analysis of this compound.
The Role of the Substituted Phenyl Ring
The substitution pattern on the benzenesulfonamide ring is critical for activity.
-
5-Bromo Group: The presence of a halogen at the 5-position generally enhances cytotoxic activity. This can be attributed to an increase in lipophilicity, which may improve cell membrane permeability. Furthermore, the bromine atom can participate in halogen bonding with the biological target. Studies on related series have shown that brominated analogues are often more potent than their non-brominated counterparts.[3] The position of the bromo group is also important; a meta-position relative to the sulfonamide linker appears to be favorable.
-
2-Methoxy Group: The methoxy group at the 2-position is an electron-donating group that can influence the electronic properties of the aromatic ring. Its ortho position relative to the sulfonamide linker can induce a specific conformational preference in the molecule, which may be crucial for optimal binding to the target protein. In related series, the presence of a 2,5-di-substitution pattern (with methoxy and/or other groups) has been shown to be highly effective.[3][4]
Table 1: Hypothetical SAR of Phenyl Ring Substitutions (MCF-7 Cytotoxicity)
| Compound ID | R1 (Position 2) | R2 (Position 5) | Hypothetical IC50 (µM) | Rationale |
| 1 (Parent) | OCH3 | Br | 0.5 | Parent compound with expected high potency. |
| 2 | H | Br | 2.5 | Removal of the 2-methoxy group is expected to decrease activity. |
| 3 | OCH3 | H | 5.0 | Removal of the 5-bromo group is expected to significantly decrease activity. |
| 4 | OCH3 | Cl | 0.7 | Replacement of bromo with chloro may slightly reduce potency due to lower lipophilicity. |
| 5 | F | Br | 1.2 | A fluoro group at the 2-position may alter electronic properties and reduce activity. |
Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate expected SAR trends based on related literature.
The N-Cyclopropyl Group
The substituent on the sulfonamide nitrogen plays a crucial role in target engagement. The N-cyclopropyl group is a small, rigid, and hydrophobic moiety. Its constrained conformation can be advantageous for fitting into a specific hydrophobic pocket within the binding site of the target protein. The replacement of a more flexible alkyl chain with a cyclopropyl group can lead to a favorable entropic contribution to binding affinity. In other classes of biologically active molecules, the N-cyclopropyl group has been shown to enhance potency.
Table 2: Hypothetical SAR of N-Sulfonamide Substitutions (Tubulin Polymerization Inhibition)
| Compound ID | N-Substituent | Hypothetical IC50 (µM) | Rationale |
| 1 (Parent) | Cyclopropyl | 1.0 | The small, rigid cyclopropyl group is expected to be optimal for binding. |
| 6 | Methyl | 3.5 | A smaller, more flexible methyl group may have a less optimal fit. |
| 7 | Ethyl | 5.0 | A larger, flexible ethyl group may introduce steric hindrance. |
| 8 | Isopropyl | 8.0 | A bulkier isopropyl group is likely to cause significant steric clash. |
| 9 | H | > 20 | An unsubstituted sulfonamide is generally much less active. |
Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate expected SAR trends based on related literature.
Proposed Mechanism of Action: Targeting Tubulin Dynamics
Based on the potent cytotoxic effects and the SAR data from closely related benzenesulfonamides, the proposed mechanism of action for this compound is the inhibition of tubulin polymerization.
Caption: Proposed mechanism of action for this compound.
By binding to tubulin, the compound disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and leading to cancer cell death.[3][4]
Conclusion and Future Directions
This guide has provided a detailed overview of the structure-activity relationship of this compound, based on rational inference from related compound series. The combination of a 5-bromo and 2-methoxy substitution pattern on the phenyl ring, along with an N-cyclopropyl group on the sulfonamide, presents a promising scaffold for the development of novel anticancer agents targeting tubulin polymerization.
Future work should focus on the synthesis and biological evaluation of a focused library of analogues to confirm the hypothesized SAR trends. This would involve systematic modifications of the phenyl ring substituents and the N-alkyl group to precisely map the pharmacophore. Further studies should also include in vivo efficacy and pharmacokinetic profiling of the most potent compounds to assess their potential as clinical drug candidates.
References
-
González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]
-
Shukla, N., et al. (2021). Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. ACS Medicinal Chemistry Letters, 12(8), 1286–1292. [Link]
-
Abbas, S. Y., et al. (2019). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. DARU Journal of Pharmaceutical Sciences, 27(1), 115–125. [Link]
-
Oruç-Emre, E. E., et al. (2016). Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-7. [Link]
-
Hassan, A. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30255-30270. [Link]
-
González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Li, C., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Combinatorial Chemistry & High Throughput Screening, 21(8), 606-614. [Link]
Sources
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide in organic solvents
An In-Depth Technical Guide to the Solubility of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide in Organic Solvents
This guide provides a comprehensive framework for understanding and determining the solubility of the novel compound this compound in various organic solvents. As specific experimental solubility data for this compound is not publicly available, this document focuses on the foundational principles and detailed methodologies required for its empirical determination. This approach ensures scientific rigor and provides researchers, scientists, and drug development professionals with the necessary tools to conduct these critical assessments in-house.
Introduction: The Imperative of Solubility in Drug Development
This compound is a sulfonamide derivative with potential applications in medicinal chemistry. Its core structure, presented in Figure 1, suggests a molecule of moderate polarity, a characteristic that will be central to understanding its solubility behavior.
Figure 1: Chemical Structure of this compound (A 2D rendering of the chemical structure would be placed here in a full whitepaper)
Known Physicochemical Properties:
-
Molecular Formula: C₁₀H₁₂BrNO₃S[1]
-
Molecular Weight: 306.179 g/mol [1]
-
Melting Point: 134-136°C[1]
-
CAS Number: 914302-35-5[2]
In the pharmaceutical sciences, solubility is a cornerstone physical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can lead to low bioavailability, hinder the development of suitable formulations, and produce unreliable results in in-vitro assays.[3][4] Therefore, a thorough understanding and quantification of a compound's solubility profile across a range of solvents is a non-negotiable step in early-phase drug discovery and development.[5]
Sulfonamides, as a class, are known to be sparingly soluble substances whose acidic and basic properties play a significant role in their solubility. The presence of both a sulfonamide group, which can act as a hydrogen bond donor, and a methoxy group, which can act as a hydrogen bond acceptor, suggests that this compound will exhibit a nuanced solubility profile.
Theoretical Framework: Principles Governing Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a useful heuristic.[6][7] This principle suggests that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.
The overall dissolution process can be conceptualized in three steps:
-
Breaking of solute-solute interactions: This requires energy to overcome the crystal lattice forces of the solid compound.
-
Breaking of solvent-solvent interactions: This requires energy to create a cavity in the solvent for the solute molecule.
-
Formation of solute-solvent interactions: This releases energy through the formation of new intermolecular bonds (e.g., van der Waals forces, dipole-dipole interactions, hydrogen bonds).
A compound will readily dissolve if the energy released in the third step compensates for the energy required in the first two steps.
It is also crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: This is a high-throughput screening measurement where a compound, often dissolved in a strong solvent like DMSO, is added to an aqueous buffer, and the point of precipitation is measured.[3][4] This method is fast but may overestimate the true solubility as it can lead to supersaturated solutions.
-
Thermodynamic Solubility: This represents the true equilibrium solubility, where an excess of the solid compound is allowed to equilibrate with the solvent over an extended period.[8] The shake-flask method is the gold-standard for determining thermodynamic solubility and is the focus of this guide.[8]
Experimental Design: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a robust and reliable technique for determining the thermodynamic solubility of a compound.[8] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the resulting saturated solution is then quantified.
Required Equipment and Reagents
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Orbital shaker or incubator shaker with temperature control
-
Centrifuge
-
HPLC-UV system
-
Glass vials with screw caps (e.g., 4 mL)
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Volumetric flasks and pipettes
-
This compound (solid)
-
A range of organic solvents (HPLC grade or higher), for example:
-
Methanol
-
Ethanol
-
Acetone
-
Ethyl Acetate
-
Dichloromethane
-
Acetonitrile
-
n-Hexane
-
Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is sufficient (e.g., ~5-10 mg).
-
Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial (e.g., 2.0 mL).
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[3][9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To eliminate any remaining micro-particulates, filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.[10]
-
Dilution: Based on an estimated solubility, dilute the filtrate with the appropriate solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Analysis: Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
The following diagram illustrates the experimental workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification via HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and widely used method for quantifying the concentration of a dissolved analyte.[11][12]
HPLC Method Development (Example)
-
Instrument: Agilent 1100/1200 series or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a dilute solution of the compound and selecting the wavelength of maximum absorbance (λmax).
-
Column Temperature: 30°C.
Calibration Curve
-
Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile).
-
Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known concentrations that bracket the expected sample concentration.
-
Analysis: Inject each standard solution into the HPLC system in triplicate.
-
Plotting: Plot the average peak area against the corresponding concentration for each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
Solubility Calculation
-
Inject the diluted sample from the shake-flask experiment into the HPLC.
-
Determine the peak area of the analyte.
-
Calculate the concentration of the diluted sample using the equation from the calibration curve.
-
Multiply the calculated concentration by the dilution factor to obtain the concentration of the original saturated solution. This value is the solubility of the compound in the tested solvent.
The logical flow for data analysis is as follows:
Caption: Data Analysis Flow for Solubility Calculation.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility of this compound at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| n-Hexane | 0.1 | <0.1 | <0.0003 |
| Dichloromethane | 3.1 | 5.2 | 0.017 |
| Ethyl Acetate | 4.4 | 15.8 | 0.052 |
| Acetone | 5.1 | 45.3 | 0.148 |
| Ethanol | 5.2 | 28.9 | 0.094 |
| Methanol | 6.6 | 35.1 | 0.115 |
(Note: Data presented is hypothetical and for illustrative purposes only.)
Interpretation of Results:
The hypothetical data in Table 1 would suggest that this compound is a compound of moderate to low polarity. Its poor solubility in a non-polar solvent like n-Hexane and significantly higher solubility in more polar solvents like Acetone and Methanol would be consistent with the presence of polar functional groups (sulfonamide, methoxy) capable of engaging in dipole-dipole interactions and hydrogen bonding with the solvent molecules.
Conclusion
While specific solubility data for this compound is not yet in the public domain, this guide provides a scientifically sound and detailed framework for its determination. By employing the gold-standard shake-flask method coupled with precise HPLC quantification, researchers can generate reliable and reproducible solubility data. This information is indispensable for advancing the study of this compound, enabling informed decisions in medicinal chemistry, lead optimization, and formulation development. The principles and protocols outlined herein are grounded in established analytical chemistry practices and are designed to ensure the generation of high-quality, trustworthy data.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- Martin, A., Wu, P. L., & Velasquez, T. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Marques, M. R. C., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Perlovich, G. L., et al. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Department of Chemistry, University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Pan, L., et al. (n.d.).
- Department of Chemistry, University of Babylon. (n.d.).
- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?
- Khan Academy. (n.d.). Solubility of organic compounds.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Hanaee, J., et al. (2025, August 10). Solubility prediction of sulfonamides at various temperatures using a single determination.
- Perlovich, G. L., et al. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Chemicalbook. (n.d.). 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 | 914302-35-5.
- Chemicalbook. (2022, August 11).
- The BMJ. (2025, November 16). SOLUBILITY OF SULPHONAMIDES.
- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
Sources
- 1. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet [chemicalbook.com]
- 2. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 | 914302-35-5 [chemicalbook.com]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. sciforum.net [sciforum.net]
- 6. chem.ws [chem.ws]
- 7. Khan Academy [khanacademy.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. improvedpharma.com [improvedpharma.com]
The Strategic Intermediate: A Technical Guide to 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide in Pharmaceutical Synthesis
For Immediate Release
A Comprehensive Technical Overview for Medicinal Chemists, Process Development Scientists, and Pharmaceutical Researchers.
This document provides an in-depth technical guide on 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, a key pharmaceutical intermediate. With its strategic combination of functional groups, this compound serves as a versatile scaffold in the synthesis of complex molecular architectures for drug discovery and development. This guide will elucidate its synthesis, characterization, potential applications, and safe handling protocols, grounded in established chemical principles and supported by authoritative references.
Introduction: A Building Block of Interest
This compound (CAS No. 914302-35-5) is a specialized chemical entity primarily utilized in research and development within the pharmaceutical industry.[1] Its molecular structure, featuring a brominated aromatic ring, a methoxy group, and an N-cyclopropyl sulfonamide moiety, makes it a valuable intermediate for introducing these key pharmacophores into target molecules. The presence of the bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, while the cyclopropyl and sulfonamide groups are prevalent in a wide array of biologically active compounds.[2]
Synthesis and Mechanism: A Two-Step Approach to a Versatile Intermediate
The synthesis of this compound is most effectively achieved through a two-step process commencing with the bromination of a suitable precursor followed by the formation of the sulfonamide bond.
Step 1: Bromination of 2-methoxybenzenesulfonyl chloride
The initial step involves the electrophilic aromatic substitution of 2-methoxybenzenesulfonyl chloride. The methoxy group, being an ortho-, para-director, facilitates the regioselective introduction of bromine at the para position.
Experimental Protocol: Synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride
-
Reaction Setup: A solution of 2-methoxybenzenesulfonyl chloride in a suitable chlorinated solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere.
-
Reagent Addition: A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise to the reaction mixture at a controlled temperature, typically between 0 and 10 °C, to manage the exothermic nature of the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 5-bromo-2-methoxybenzenesulfonyl chloride.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the desired intermediate in high purity.
Step 2: Sulfonamide Bond Formation
The second step involves the nucleophilic substitution reaction between the synthesized 5-bromo-2-methoxybenzenesulfonyl chloride and cyclopropylamine. The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide linkage and the elimination of hydrogen chloride.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: 5-bromo-2-methoxybenzenesulfonyl chloride is dissolved in an aprotic solvent like dichloromethane in a reaction vessel under an inert atmosphere.
-
Reagent Addition: Cyclopropylamine is added to the solution, followed by the dropwise addition of a tertiary amine base, such as triethylamine, which acts as a scavenger for the HCl byproduct. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC until completion.
-
Work-up and Isolation: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Reaction Mechanism Visualization:
Sources
Spectroscopic Blueprint of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide: A Technical Guide
Introduction
The rationale behind the selection of these spectroscopic techniques lies in their complementary nature. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy offers a rapid and effective method for identifying the key functional groups present. Finally, mass spectrometry determines the molecular weight and provides valuable information about the fragmentation patterns, further confirming the molecular structure.
Molecular Structure and Key Features
Before delving into the spectroscopic analysis, it is crucial to understand the molecular architecture of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide.
Caption: Molecular structure of this compound.
The molecule comprises a central benzene ring substituted with a sulfonamide group, a bromine atom, and a methoxy group. The sulfonamide nitrogen is further substituted with a cyclopropyl ring. This unique combination of an aromatic system, a halogen, an ether, and a strained aliphatic ring system will give rise to a distinct spectroscopic signature.
Experimental Protocols: A Validated Approach
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating, ensuring high-quality and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be used if the compound has limited solubility in chloroform and is useful for observing exchangeable protons like the N-H proton of the sulfonamide. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially important for quantitative analysis.
-
Acquire at least 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR (COSY and HSQC):
-
Acquire a Correlation Spectroscopy (COSY) experiment to establish ¹H-¹H coupling networks, particularly useful for assigning the aromatic and cyclopropyl protons.
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded ¹H and ¹³C atoms.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Acquire at least 32 scans to obtain a high-quality spectrum.
-
Perform a background scan of the empty ATR crystal or the KBr pellet before scanning the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.
-
For positive ion mode, look for the [M+H]⁺ or [M+Na]⁺ adducts.
-
For negative ion mode, look for the [M-H]⁻ ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.
-
Caption: A generalized workflow for the spectroscopic characterization of the target compound.
Predicted Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be rich in information, with distinct signals for the aromatic, methoxy, cyclopropyl, and sulfonamide protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic-H (position 6) | ~7.8 | d | 1H | Deshielded by the adjacent sulfonamide group. |
| Aromatic-H (position 4) | ~7.5 | dd | 1H | Influenced by both the sulfonamide and bromine. |
| Aromatic-H (position 3) | ~7.0 | d | 1H | Shielded by the methoxy group. |
| Sulfonamide N-H | ~5.0-6.0 | s (broad) | 1H | Exchangeable proton, chemical shift can vary. |
| Methoxy (-OCH₃) | ~3.9 | s | 3H | Typical chemical shift for an aromatic methoxy group. |
| Cyclopropyl-CH | ~2.5-2.7 | m | 1H | Methine proton of the cyclopropyl group. |
| Cyclopropyl-CH₂ | ~0.6-1.0 | m | 4H | Diastereotopic methylene protons of the cyclopropyl ring. |
The aromatic region will display a characteristic splitting pattern due to the substitution on the benzene ring. The proton at position 6, ortho to the electron-withdrawing sulfonamide group, is expected to be the most downfield. The methoxy group at position 2 will exert a shielding effect on the adjacent proton at position 3.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic C-S | ~140 | Quaternary carbon attached to the sulfonamide group. |
| Aromatic C-O | ~155 | Quaternary carbon attached to the methoxy group. |
| Aromatic C-Br | ~115 | Quaternary carbon attached to bromine. |
| Aromatic C-H | 110-135 | Aromatic carbons bearing hydrogen atoms. |
| Methoxy (-OCH₃) | ~56 | Typical chemical shift for a methoxy carbon. |
| Cyclopropyl-CH | ~30 | Methine carbon of the cyclopropyl group. |
| Cyclopropyl-CH₂ | ~10-15 | Methylene carbons of the cyclopropyl group. |
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for the identification of key functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (Sulfonamide) | 3300-3200 | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
| S=O (Sulfonamide) | 1350-1310 and 1170-1150 | Asymmetric and Symmetric Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-O (Aryl Ether) | 1275-1200 | Asymmetric Stretching |
| C-N | 1350-1250 | Stretching |
| S-N | 950-900 | Stretching |
| C-Br | 700-500 | Stretching |
The presence of strong absorption bands for the S=O stretching vibrations is a key diagnostic feature for the sulfonamide group.[1][2] The N-H stretching frequency can provide information about hydrogen bonding.
Mass Spectrometry
High-resolution mass spectrometry will provide the exact mass of the molecule, confirming its elemental composition.
-
Molecular Formula: C₁₀H₁₂BrNO₃S
-
Monoisotopic Mass: 304.9772 g/mol
-
Expected Molecular Ion Pattern: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3] This is a definitive indicator of the presence of a single bromine atom in the molecule.[4][5]
Predicted Fragmentation Pattern:
The fragmentation in the mass spectrometer will likely proceed through several pathways:
-
Loss of the cyclopropyl group: Cleavage of the N-cyclopropyl bond.
-
Cleavage of the sulfonamide group: Loss of SO₂.
-
Loss of the methoxy group: Cleavage of the O-CH₃ bond.
-
Loss of bromine: Cleavage of the C-Br bond.
Caption: Plausible initial fragmentation pathways for the molecular ion.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging fundamental principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, a detailed blueprint of the expected data has been constructed. The provided experimental protocols offer a robust framework for acquiring high-quality data, while the interpretative sections will guide researchers in the structural elucidation process. This document underscores the power of a multi-technique spectroscopic approach in modern chemical analysis and serves as a valuable resource for professionals in the pharmaceutical and chemical sciences.
References
-
J-Stage. (n.d.). Infrared Absorption Spectra of Organic Sulfur Compounds. III. Studies on Characteristic Bands of Aromatic Sulfinamide Derivatives. Retrieved from [Link]
- McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789.
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from [Link]
-
American Chemical Society. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of polymorphs of molecules 1 (a) and 6 (b). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methoxybenzenesulfonamide. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). 669 The Infrared Spectra of Some Sulphonamides. Retrieved from [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (2025, December 27). N-Cyclopropyl-3-(methylsulfonyl)benzamide. Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol: A Validated Two-Step Synthesis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, validated protocol for the synthesis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, a valuable building block in medicinal chemistry. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and high yield.
Introduction and Strategic Overview
This compound is a sulfonamide derivative incorporating a unique combination of functional groups: a reactive bromine atom, an electron-donating methoxy group, and a strained cyclopropyl ring. This distinct structure makes it a compelling scaffold for the development of novel therapeutic agents. The cyclopropyl moiety, in particular, is known to enhance metabolic stability and binding affinity in drug candidates[1]. Furthermore, related sulfonamide structures have demonstrated significant cytotoxic activity against various human tumor cell lines, suggesting potential applications in oncology research[2][3].
The synthesis strategy outlined herein follows a robust and efficient two-step pathway. This approach prioritizes control, purity, and yield by first synthesizing a key intermediate, 5-bromo-2-methoxybenzenesulfonyl chloride, which is then coupled with cyclopropylamine to form the final product.
Diagram 1: Two-Step Synthesis Workflow.
Mechanistic Insights
Step 1: Bromination via Electrophilic Aromatic Substitution (EAS) The initial step involves the bromination of 2-methoxybenzenesulfonyl chloride. The methoxy (-OCH₃) group is a strong activating group and is ortho-, para- directing. Due to the steric hindrance from the adjacent sulfonyl chloride (-SO₂Cl) group, the electrophilic bromine (generated from NBS) is directed predominantly to the para position, yielding the 5-bromo isomer with high regioselectivity[2].
Step 2: Sulfonamide Bond Formation The second step is a classic nucleophilic substitution reaction. Cyclopropylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of the 5-bromo-2-methoxybenzenesulfonyl chloride. The reaction is facilitated by a base, such as triethylamine, which neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion[2].
Detailed Synthesis Protocol
3.1. Materials and Reagents
| Reagent | CAS Number | Recommended Purity | Supplier Example |
| 2-Methoxybenzenesulfonyl chloride | 23095-05-8 | ≥97% | Sigma-Aldrich, TCI |
| N-Bromosuccinimide (NBS) | 128-08-5 | ≥98% | Major chemical supplier |
| Acetonitrile (anhydrous) | 75-05-8 | ≥99.8% | Major chemical supplier |
| Cyclopropylamine | 765-30-0 | ≥99% | Major chemical supplier |
| Triethylamine (Et₃N) | 121-44-8 | ≥99.5% | Major chemical supplier |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | ≥99.8% | Major chemical supplier |
| Methanol (for recrystallization) | 67-56-1 | ACS Grade | Major chemical supplier |
| Ethyl Acetate (for chromatography) | 141-78-6 | HPLC Grade | Major chemical supplier |
| Hexane (for chromatography) | 110-54-3 | HPLC Grade | Major chemical supplier |
3.2. Required Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer with heating plate
-
Ice bath
-
Condenser
-
Pressure-equalizing dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Glassware for recrystallization
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Column chromatography setup
Protocol Part A: Synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride (Intermediate)
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add 2-methoxybenzenesulfonyl chloride (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material completely. Cool the flask to 0-5°C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous acetonitrile. Add this solution dropwise to the cooled reaction mixture over 30 minutes. Rationale: Slow addition is crucial to control the exotherm of the reaction and prevent the formation of unwanted side products.
-
Reaction Monitoring: Stir the reaction mixture at 0-10°C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 3-8 hours[2].
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from methanol to obtain pure 5-bromo-2-methoxybenzenesulfonyl chloride[2]. Dry the product under vacuum. The expected melting point is in the range of 115-118°C[4].
Protocol Part B: Synthesis of this compound (Final Product)
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add the synthesized 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq).
-
Solvent and Base: Add anhydrous dichloromethane (DCM) to dissolve the intermediate. Add triethylamine (1.2 eq) to the solution. Cool the flask to 0-5°C using an ice bath. Rationale: Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction, which prevents potential side reactions and drives the equilibrium towards the product[2].
-
Nucleophile Addition: Add cyclopropylamine (1.1 eq) dropwise to the cooled mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the sulfonyl chloride spot disappears[2].
-
Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by either recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product[2].
Data Summary and Characterization
Table of Reaction Parameters:
| Parameter | Step 1: Bromination | Step 2: Sulfonamide Formation |
| Key Reagents | 2-Methoxybenzenesulfonyl chloride, NBS | 5-bromo-2-methoxybenzenesulfonyl chloride, Cyclopropylamine |
| Solvent | Acetonitrile | Dichloromethane (DCM) |
| Temperature | 0-10°C | 0°C to Room Temperature |
| Reaction Time | 3-8 hours | 1-4 hours |
| Typical Yield | ~92% (after recrystallization)[2] | 80-94% (after purification)[2] |
| Purity (Post-Purif.) | >97% | >97% |
Physicochemical Properties of Final Product:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂BrNO₃S | [5] |
| Molecular Weight | 306.17 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 134-136°C | [5] |
| Boiling Point (est.) | 428.87°C at 760 mmHg | [5] |
| Density (est.) | 1.664 g/cm³ | [5] |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.
Safety and Handling Precautions
-
General: This protocol must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
5-bromo-2-methoxybenzenesulfonyl Chloride: This compound is corrosive and can cause severe skin burns and eye damage. Avoid inhalation of dust. Store in a cool, dry place away from moisture, as it can hydrolyze.
-
N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory agent. It is also light-sensitive. Handle with care and store in a dark, dry container.
-
Cyclopropylamine: This is a flammable and corrosive liquid. Handle with care to avoid contact and inhalation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This application note details a reliable and high-yielding two-step synthesis for this compound. By carefully controlling reaction conditions and following the outlined purification procedures, researchers can consistently produce this valuable chemical intermediate for applications in drug discovery and development. The protocol's emphasis on explaining the rationale behind key steps ensures that it is not just a set of instructions, but a transferable and adaptable scientific method.
References
-
Oakwood Chemical. (n.d.). 5-Bromo-2-methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
-
National Institutes of Health. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. Retrieved from [Link]
-
Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
- Google Patents. (n.d.). US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-ブロモ-2-メトキシベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: In Vitro Profiling of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide as a Putative RORγt Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction: Targeting the Th17 Pathway in Autoimmune Disease
T helper 17 (Th17) cells are a distinct lineage of CD4+ T cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). The differentiation and function of these cells are orchestrated by the key lineage-defining transcription factor, the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] Dysregulation of the Th17 pathway and excessive IL-17A production are strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][3] Consequently, the development of small molecule inhibitors that target RORγt represents a promising therapeutic strategy for these conditions.[3][4]
This document provides a detailed guide for the in vitro experimental evaluation of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide , a compound with structural motifs suggestive of potential RORγt inhibitory activity. The following protocols are designed to comprehensively assess its potency, selectivity, and mechanism of action in relevant cell-based systems.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 914302-35-5[5] |
| Molecular Formula | C₁₀H₁₂BrNO₃S[6] |
| Molecular Weight | 306.18 g/mol [6] |
| Chemical Structure | |
| A benzenesulfonamide core with a bromo substitution at position 5, a methoxy group at position 2, and a cyclopropyl group attached to the sulfonamide nitrogen.[7] |
Principle of RORγt Inhibition
RORγt functions as a ligand-dependent transcription factor. Upon binding to its endogenous ligands, it recruits co-activator proteins to the promoter regions of target genes, such as IL17A, initiating their transcription.[2] Small molecule inhibitors of RORγt can act through several mechanisms, including:
-
Orthosteric Inhibition (Antagonism): Direct competition with endogenous ligands for the ligand-binding domain (LBD), preventing co-activator recruitment.
-
Allosteric Inhibition: Binding to a site distinct from the LBD, inducing a conformational change that prevents RORγt activation.[4]
-
Inverse Agonism: Binding to the LBD and promoting the recruitment of co-repressor proteins, actively suppressing basal transcriptional activity.[2]
The following experimental workflow is designed to elucidate which, if any, of these mechanisms are employed by this compound.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro evaluation of a putative RORγt inhibitor.
Protocol 1: RORγt Reporter Gene Assay
This assay quantitatively measures the ability of a compound to inhibit RORγt-mediated gene transcription in a controlled cellular context.
Principle: A host cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the RORγt Ligand Binding Domain (LBD) fused to a GAL4 DNA-binding domain, and a second containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).[8] RORγt activation drives luciferase expression, which can be quantified by luminescence. An inhibitor will reduce the luminescent signal.
Materials:
-
HEK293 cells
-
DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
pBIND-RORγt-LBD (expression vector)
-
pG5-luc (luciferase reporter vector)
-
This compound (test compound)
-
Positive Control Inhibitor (e.g., TMP778)[1]
-
Luciferase Assay System (e.g., Promega ONE-Glo™)
-
White, opaque 96-well microplates
Procedure:
-
Cell Seeding: Seed HEK293 cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Transfection:
-
For each well, prepare a transfection mix in Opti-MEM. Combine 50 ng of pBIND-RORγt-LBD and 50 ng of pG5-luc with the transfection reagent according to the manufacturer's protocol.
-
Incubate the mix at room temperature for 20 minutes.
-
Add 20 µL of the transfection complex to each well. Gently swirl the plate to mix.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound (e.g., from 10 µM to 0.5 nM) in complete DMEM. Also prepare dilutions of the positive control.
-
Aspirate the transfection medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 18-24 hours.
-
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) to the vehicle control (defined as 100% activity).
-
Plot the normalized response against the log concentration of the compound.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound | RORγt IC₅₀ (nM) | RORα IC₅₀ (µM) | RORβ IC₅₀ (µM) |
| TMP778 (Reference) | 17[1] | 1.24[1] | 1.39[1] |
| This compound | To be determined | To be determined | To be determined |
Causality and Self-Validation:
-
Rationale: This assay directly measures the transcriptional activity of the RORγt LBD. A dose-dependent decrease in luminescence is a primary indicator of target engagement.
-
Controls: The positive control validates assay performance. The vehicle control defines the baseline for inhibition calculation.
-
Selectivity: To ensure the compound is not a general transcription inhibitor, a counterscreen using a different transcription factor (e.g., GAL4-VP16) should be performed.[8] To assess selectivity within the ROR family, similar reporter assays for RORα and RORβ should be run in parallel.[1]
Protocol 2: Human Th17 Cell Differentiation Assay
This protocol assesses the compound's ability to inhibit the development of functional Th17 cells from naïve T cells, a key physiological role of RORγt.[4][8]
Principle: Naïve CD4+ T cells are cultured under a specific cytokine cocktail that promotes their differentiation into Th17 cells. The efficacy of the test compound is determined by its ability to reduce the percentage of IL-17A-producing cells.
Caption: Workflow for the in vitro Th17 differentiation assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Human anti-CD3 and anti-CD28 antibodies (plate-bound or beads)
-
Human Recombinant Cytokines: IL-1β, IL-6, IL-23, TGF-β, anti-IFN-γ, anti-IL-4
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry antibodies: anti-CD4, anti-IL-17A, anti-IFN-γ
-
Fixation/Permeabilization Buffer
-
Flow Cytometer
Procedure:
-
Isolate Naïve T Cells: Isolate naïve CD4+ T cells from human PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit.
-
Activation and Polarization:
-
Coat a 96-well plate with anti-CD3 antibody. Add soluble anti-CD28 antibody.
-
Seed 1 x 10⁵ naïve T cells per well.
-
Add the Th17 polarizing cytokine cocktail: IL-1β (20 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), TGF-β (5 ng/mL), and neutralizing antibodies anti-IFN-γ (10 µg/mL) and anti-IL-4 (10 µg/mL).
-
-
Compound Treatment: Add this compound at various concentrations. Include a vehicle control.
-
Culture: Incubate the cells for 5-6 days at 37°C, 5% CO₂.
-
Restimulation:
-
On the final day, add PMA (50 ng/mL) and Ionomycin (1 µg/mL) to each well to stimulate cytokine production.[9]
-
Add a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.
-
Incubate for 4-6 hours.
-
-
Staining and Flow Cytometry:
-
Harvest the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells using an appropriate buffer system.
-
Perform intracellular staining for IL-17A and IFN-γ (to assess specificity against Th1 differentiation).
-
Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.
-
Data Analysis:
-
Calculate the percentage of IL-17A+ cells in the CD4+ gate for each condition.
-
Determine the IC₅₀ of the compound for inhibiting Th17 differentiation by plotting the percentage of inhibition against the log concentration.
Protocol 3: IL-17A Secretion Assay from Differentiated Th17 Cells
This assay evaluates the compound's effect on cytokine production from already committed Th17 cells, providing insight into its role in maintaining the Th17 phenotype.[4]
Principle: Th17 cells are differentiated as described in Protocol 2. After differentiation, the cells are washed and restimulated in the presence of the test compound. The amount of secreted IL-17A in the supernatant is then quantified by ELISA.
Materials:
-
Differentiated Th17 cells (from Protocol 2)
-
Human IL-17A ELISA Kit
-
RPMI-1640 medium
-
PMA and Ionomycin or anti-CD3/CD28 beads
Procedure:
-
Differentiate Th17 Cells: Generate Th17 cells as described in Protocol 2 (Steps 1-4) without the addition of the test compound.
-
Harvest and Rest: On day 6, harvest the differentiated cells, wash them three times to remove polarizing cytokines, and rest them in fresh medium for 24 hours.
-
Compound Treatment and Restimulation:
-
Plate the rested Th17 cells in a new 96-well plate.
-
Add fresh medium containing serial dilutions of this compound.
-
Stimulate the cells with PMA/Ionomycin or anti-CD3/CD28 beads.
-
Incubate for 48 hours.[2]
-
-
ELISA:
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-17A in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for the IL-17A ELISA.
-
Calculate the concentration of IL-17A in each sample.
-
Determine the IC₅₀ for the inhibition of IL-17A secretion.
Conclusion and Future Directions
Successful execution of these protocols will provide a robust in vitro data package for this compound. A potent and selective inhibition of RORγt in the reporter assay, coupled with a dose-dependent reduction in Th17 differentiation and IL-17A secretion, would strongly support its classification as a RORγt inhibitor.
Further mechanistic studies could include:
-
Co-activator Displacement Assays: Using techniques like Förster Resonance Energy Transfer (FRET) to determine if the compound physically displaces co-activator peptides from the RORγt LBD.[2]
-
Gene Expression Analysis: Using qPCR or RNA-Seq to analyze the expression of RORγt target genes (e.g., IL17F, IL22, IL23R) in treated Th17 cells.[2]
-
In Vivo Models: If in vitro data is promising, evaluation in animal models of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE) or collagen-induced arthritis, would be the next logical step.[1][2]
This structured approach ensures a thorough and scientifically rigorous evaluation, providing the necessary foundation for further drug development efforts.
References
-
Xiao, S., et al. (2014). Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Immunity, 40(4), 477-489. Available at: [Link]
-
Guendisch, U., et al. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLOS ONE, 12(11), e0188391. Available at: [Link]
-
Saenz, S. A., et al. (2021). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PLOS ONE, 16(5), e0247833. Available at: [Link]
-
Huh, J. R., et al. (2012). Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
Wang, Y., et al. (2021). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Acta Pharmaceutica Sinica B, 11(10), 3028-3046. Available at: [Link]
-
Taichem Ltd. (n.d.). 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97. Available at: [Link]
-
Ziolkowska, M., et al. (2000). High levels of IL-17 in rheumatoid arthritis patients: IL-15 triggers in vitro IL-17 production via cyclosporin A-sensitive mechanism. The Journal of Immunology, 164(5), 2832-2838. Available at: [Link]
-
Al-Khafaji, N. K. H., et al. (2024). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention, 25(4), 1361-1367. Available at: [Link]
-
PubChem (n.d.). 5-bromo-N-cyclopentyl-2-methoxybenzamide. Available at: [Link]
-
PubChem (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. Available at: [Link]
-
Estévez-Sarmiento, F., et al. (2022). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1736-1753. Available at: [Link]
Sources
- 1. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 5. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 | 914302-35-5 [chemicalbook.com]
- 6. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. High levels of IL-17 in rheumatoid arthritis patients: IL-15 triggers in vitro IL-17 production via cyclosporin A-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide in Medicinal Chemistry
Introduction: The Emerging Potential of Substituted Benzenesulfonamides in Oncology
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with a wide array of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] The versatility of this scaffold lies in the ability to modify its aromatic ring and sulfonamide nitrogen to fine-tune its physicochemical properties and biological activity. This document focuses on a specific derivative, 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide , a compound of interest for its potential applications in oncology, drawing parallels from structurally related molecules that have shown significant promise.
While direct, extensive biological studies on this compound are not yet widely published, research on analogous bromo- and methoxy-substituted N-aryl benzenesulfonamides has revealed potent cytotoxic and antimitotic activities.[4][5] These findings provide a strong rationale for investigating the subject compound as a potential anticancer agent. This guide will, therefore, present its synthesis, hypothesized mechanism of action based on structure-activity relationships (SAR) of close analogs, and detailed protocols for its evaluation as a potential therapeutic agent.
Hypothesized Biological Target and Mechanism of Action
Based on studies of structurally similar methoxy- and bromo-substituted benzenesulfonamides, a primary hypothesized biological target for this compound is tubulin .[4][5]
Proposed Mechanism of Action:
It is postulated that this compound may act as a microtubule-destabilizing agent. By binding to the colchicine site on β-tubulin, it could inhibit the polymerization of tubulin into microtubules.[4] This disruption of microtubule dynamics would lead to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis and inhibiting cancer cell proliferation.[5] The key structural features supporting this hypothesis are:
-
The Methoxybenzenesulfonamide Core: This central scaffold is present in known tubulin inhibitors.
-
Bromo Substitution: Halogen substitutions, particularly bromine, on the phenyl ring have been shown to enhance cytotoxic potency in related series.[4]
-
N-cyclopropyl Group: The small, rigid cyclopropyl group can influence cell permeability and metabolic stability, and its sp2 character can enhance hydrogen bonding capabilities, potentially improving target engagement.[6]
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This two-step synthesis involves the bromination of a commercially available starting material followed by amidation.
Step 1: Synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride
-
Reaction Setup: To a solution of 2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-bromosuccinimide (NBS, 1.1 eq).
-
Initiation: Cool the mixture to 0-10 °C and add a catalytic amount of aqueous hydrogen peroxide or a Lewis acid like ferric bromide (FeBr₃).
-
Reaction: Stir the reaction mixture at room temperature for 3-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from methanol to yield 5-bromo-2-methoxybenzenesulfonyl chloride.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane or dimethylformamide (DMF).
-
Amidation: Add triethylamine (1.5 eq) as a base to neutralize the HCl byproduct, followed by the slow addition of cyclopropylamine (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, add ice-cold water to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.[7]
Protocol 2: In Vitro Cytotoxicity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, HT-29 colon cancer).[4]
-
This compound (dissolved in DMSO).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: Tubulin Polymerization Assay
This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin.
Materials:
-
Tubulin (>99% pure).
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
GTP (Guanosine triphosphate).
-
This compound.
-
Positive control (e.g., colchicine) and negative control (vehicle, DMSO).
-
Temperature-controlled spectrophotometer with a 340 nm filter.
Procedure:
-
Preparation: Resuspend tubulin in General Tubulin Buffer on ice.
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, the positive control, or the negative control.
-
Initiation: Add the tubulin solution to each well, followed by the addition of GTP to initiate polymerization.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37 °C and measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the controls to determine its inhibitory effect.
Data Presentation and Interpretation
The following table presents hypothetical data based on the activities of structurally similar bromo-methoxybenzenesulfonamides to illustrate the expected outcomes from the described protocols.[4][5]
| Compound Analogue | Cell Line | Cytotoxicity IC₅₀ (µM) | Tubulin Polymerization Inhibition IC₅₀ (µM) |
| Analogue A (e.g., N-(4-bromo-2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide) | MCF-7 | Sub-micromolar | Micromolar |
| Analogue B (e.g., N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide) | HeLa | Micromolar | Micromolar |
| Analogue C (e.g., N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide) | HT-29 | Sub-micromolar | Micromolar |
This data is illustrative and based on published results for structurally related compounds.[4]
Visualizations
Hypothesized Mechanism of Action Workflow
Caption: Workflow for synthesis and initial biological screening.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents. The protocols and rationale presented here, based on the established activity of structurally related compounds, provide a solid foundation for its investigation. Future studies should focus on confirming its proposed mechanism of action, expanding the in vitro evaluation to a broader panel of cancer cell lines, and initiating in vivo efficacy and pharmacokinetic studies to assess its potential as a clinical candidate.
References
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
-
González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]
-
Goujon, A., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196. [Link]
-
González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]
-
Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(3), 221-228. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship study of the benzenesulfonamide hits... Retrieved from [Link]
-
Paketurytė, V., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6898. [Link]
-
Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 9(9), 438. [Link]
-
Daina, B. E., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Pharmaceutical Research, 18(8), 1709-1717. [Link]
-
Sahib, H. B., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention, 26, 1219-1225. [Link]
-
Gaikwad, D. D., et al. (2024). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. Synthetic Communications, 54(17), 1-10. [Link]
-
Witter, D. J., et al. (2010). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f]t[4][5][8]riazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 53(18), 6629-6639. [Link]
Sources
- 1. Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
Application Notes and Protocols: A Comprehensive Workflow for Characterizing the Activity of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed, field-proven guide for the development of a robust assay cascade to characterize the biological activity of the novel compound, 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. In the absence of a confirmed molecular target for this specific molecule, we present a hypothesis-driven workflow. Drawing from evidence that structurally related sulfonamide derivatives act as microtubule-destabilizing agents, we propose tubulin as a plausible primary target. This guide offers a comprehensive, step-by-step framework, beginning with target engagement validation, progressing through primary biochemical screening and secondary cell-based assays, and culminating in data interpretation and selectivity considerations. Each protocol is designed as a self-validating system, emphasizing the scientific rationale behind experimental choices to ensure technical accuracy and reproducibility.
Introduction: The Rationale for a Hypothesis-Driven Assay Cascade
The discovery of novel bioactive small molecules like this compound presents an exciting but challenging endeavor. The primary obstacle is often the identification of its precise molecular mechanism of action. Structure-activity relationship (SAR) studies of similar sulfonamide-containing compounds have revealed potent cytotoxic and antimitotic effects, pointing toward tubulin as a high-probability target. Specifically, compounds with methoxy and bromo substitutions on N-phenyl-methoxybenzenesulfonamide scaffolds have been shown to inhibit microtubule polymerization.[1][2]
This guide, therefore, is structured not around a known interaction but as a blueprint for rigorously testing a specific, scientifically-grounded hypothesis: that this compound exerts its biological effects by directly binding to tubulin and inhibiting its polymerization.
This workflow is designed to be modular, allowing researchers to enter at any stage depending on their existing data. We will proceed through three critical phases of inquiry:
-
Phase 1: Target Engagement Validation: Does the compound physically interact with tubulin in a cellular environment?
-
Phase 2: Biochemical & Cellular Activity Confirmation: Does the compound inhibit tubulin polymerization in a purified system, and does this translate to disruption of the microtubule network and cytotoxic effects in cancer cells?
-
Phase 3: Quantitative Analysis & Selectivity: What is the potency of the compound, and how specific is its activity?
This approach ensures that resources are directed efficiently, building a weight-of-evidence case for the compound's mechanism of action.
Phase 1: Validating Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Before developing extensive screening assays, it is paramount to confirm that the compound directly engages with its putative target in a physiologically relevant context. The Cellular Thermal Shift Assay (CETSA) is the gold-standard biophysical method for verifying drug-protein interactions within intact cells.[3][4] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[3][5]
Causality Behind the Experimental Choice:
CETSA is chosen as the initial step because it provides direct evidence of target binding inside the cell, accounting for factors like cell permeability and potential intracellular metabolism.[6] A positive result—a thermal shift—provides strong justification for proceeding with more resource-intensive biochemical and cell-based screening.
dot
Caption: CETSA workflow to confirm target engagement.
Protocol 2.1: CETSA for Tubulin Target Engagement
This protocol is designed to generate a melting curve for β-tubulin in the presence and absence of this compound.
Materials:
-
Human breast adenocarcinoma cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Test Compound)
-
Nocodazole (Positive Control - known tubulin destabilizer)
-
DMSO (Vehicle Control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment: PCR thermal cycler, centrifuge, equipment for Western blotting or ELISA.
Procedure:
-
Cell Culture: Culture MCF-7 cells to ~80% confluency. Harvest cells and wash twice with PBS. Resuspend in PBS to a concentration of 10-20 million cells/mL.
-
Compound Treatment: Aliquot the cell suspension. Treat aliquots with the Test Compound (e.g., 10 µM), Nocodazole (e.g., 10 µM), or an equivalent volume of DMSO (vehicle). Incubate at 37°C for 1 hour.
-
Thermal Challenge: Transfer 100 µL of each treated cell suspension into separate PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[3]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[6]
-
Quantification: Carefully collect the supernatant (soluble protein fraction). Quantify the amount of soluble β-tubulin using a standard Western blot or a specific ELISA kit.
-
Data Analysis: For each treatment condition, plot the percentage of soluble β-tubulin remaining (relative to the unheated control) against the temperature. A shift of the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates thermal stabilization and target engagement.[4]
Phase 2: Primary & Secondary Assays for Activity Confirmation
Once target engagement is confirmed, the next logical step is to characterize the compound's functional effect on tubulin and its consequential impact on cellular processes. This involves a primary biochemical assay to measure direct effects on tubulin polymerization, followed by secondary cell-based assays to confirm cellular activity.
Primary Screen: In Vitro Tubulin Polymerization Assay
This assay directly measures the assembly of purified tubulin into microtubules. It is the most direct method to determine if a compound inhibits or enhances polymerization.[7] The process can be monitored by the increase in light scattering (turbidity at 340 nm) or, more sensitively, through fluorescence enhancement using a reporter that binds to polymerized microtubules.[7][8]
Causality Behind the Experimental Choice: This biochemical assay isolates the interaction between the compound and tubulin from all other cellular variables. It provides clean, quantitative data on the compound's direct effect on the polymerization process, which is essential for confirming the mechanism of action.[9]
dot
Caption: Workflow for the in vitro polymerization assay.
Protocol 3.1.1: Fluorescence-Based Tubulin Polymerization Assay
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or MilliporeSigma), which includes >99% pure tubulin, fluorescent reporter, GTP, and general tubulin buffer.[8][10][11]
-
This compound (Test Compound)
-
Paclitaxel (Positive Control - Polymerization Enhancer)[12]
-
Nocodazole or Colchicine (Positive Control - Polymerization Inhibitor)[13]
-
DMSO (Vehicle Control)
-
Pre-warmed 96-well half-area black plates.[10]
-
Temperature-controlled fluorescence plate reader.
Procedure:
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin and other kit components as per the manufacturer's instructions. Prepare a tubulin reaction mix to a final concentration of 2-3 mg/mL in buffer containing the fluorescent reporter.[7][14]
-
Compound Plating: Prepare serial dilutions of the Test Compound. Add 5 µL of the diluted compounds, controls, or vehicle to the appropriate wells of a pre-warmed (37°C) 96-well plate.
-
Initiate Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well. Immediately add GTP to a final concentration of 1 mM.[14]
-
Data Acquisition: Place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em of 360/450 nm) every 60 seconds for at least 60 minutes.[14]
-
Data Analysis: Plot fluorescence intensity versus time. A typical polymerization curve is sigmoidal.[7] Compare the curves from compound-treated wells to the vehicle control. Inhibition is characterized by a decrease in the Vmax (maximum slope) and the final plateau of the curve.
Secondary Screens: Validating Activity in a Cellular Context
Positive results in the biochemical assay must be validated in cell-based assays. These assays determine if the compound's biochemical activity translates into a desired cellular phenotype, such as cytotoxicity in cancer cells and disruption of the microtubule network.[6][9]
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16] It is a robust method to quantify the cytotoxic effects of a potential tubulin inhibitor.
Materials:
-
MCF-7 or other cancer cell lines (e.g., HeLa, HT-29)
-
Complete cell culture medium
-
Test Compound, Positive Control (e.g., Paclitaxel), Vehicle Control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution).[17]
-
96-well clear, flat-bottom plates.
-
Absorbance microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the Test Compound and controls. Incubate for 48-72 hours.
-
MTT Incubation: Remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 12 mM MTT stock solution to each well. Incubate at 37°C for 3-4 hours, until purple formazan crystals are visible.[17][18]
-
Solubilization: Remove the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[16][18]
-
Absorbance Reading: Measure the absorbance at 570 nm (with a reference wavelength of ~630 nm if desired).[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[14]
This assay provides direct visual evidence of the compound's effect on microtubule architecture within the cell.[19] Disruption of the microtubule network is a hallmark of tubulin polymerization inhibitors.[20]
Materials:
-
Cells (e.g., MCF-7) grown on sterile glass coverslips
-
Test Compound and controls
-
Fixative (e.g., 4% paraformaldehyde (PFA) or ice-cold methanol).[20][21]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: mouse anti-α-tubulin antibody
-
Secondary antibody: fluorophore-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat with the Test Compound (e.g., at its IC₅₀ and 10x IC₅₀ concentration) for an appropriate time (e.g., 18-24 hours).
-
Fixation & Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.[20]
-
Blocking: Block non-specific antibody binding with 1% BSA for 1 hour.[20]
-
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (e.g., 1:500 dilution) overnight at 4°C. Wash, then incubate with the fluorophore-conjugated secondary antibody (e.g., 1:1000 dilution) for 1 hour at room temperature in the dark.[20]
-
Staining and Mounting: Stain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using antifade medium.[20]
-
Imaging and Analysis: Visualize the microtubule network using a fluorescence microscope. In untreated cells, a fine, filamentous network should be visible. In cells treated with an effective inhibitor, this network will appear diffuse, fragmented, or absent, and cells may be arrested in mitosis.[22]
Quantitative Analysis and Assay Validation
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The primary goal is to establish a clear link between biochemical inhibition and cellular effects.
| Assay Type | Parameter Measured | Test Compound | Positive Control (Nocodazole) |
| Biochemical | Tubulin Polymerization IC₅₀ | e.g., 1.5 µM | e.g., 2.3 µM |
| Cell-Based | MCF-7 Cytotoxicity IC₅₀ | e.g., 38 nM | e.g., 72 nM |
| Cell-Based | HeLa Cytotoxicity IC₅₀ | e.g., 52 nM | e.g., 95 nM |
Table 1: Example Quantitative Data Summary. Values are hypothetical and should be replaced with experimental results. Data for Nocodazole is illustrative of expected potencies from literature.[9]
Assay Quality Control: The Z'-Factor
For any high-throughput screening (HTS) effort, it is critical to validate the quality and reliability of the assay. The Z'-factor is a statistical parameter used for this purpose, measuring the separation between the positive and negative control signals relative to their variability.[23]
Formula: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]
Where:
-
σ_p and σ_n are the standard deviations of the positive (p) and negative (n) controls.
-
μ_p and μ_n are the means of the positive and negative controls.
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
This calculation should be performed during assay development for both the primary biochemical screen and the secondary cytotoxicity screen to ensure data reliability.
Advanced Protocols & Selectivity Profiling
For lead optimization, more advanced techniques and counter-screens are necessary.
-
Live-Cell Microtubule Dynamics: Employing cell-permeant fluorescent probes like Tubulin Tracker™ Deep Red or using CRISPR-edited cell lines with fluorescently tagged tubulin allows for the real-time visualization of the compound's effect on microtubule growth and shrinkage.[24] This provides deeper mechanistic insight than static immunofluorescence images.
-
Counter-Screening & Selectivity: To ensure the compound's effects are specific to tubulin, it is crucial to perform counter-screens. This involves testing the compound against other related and unrelated targets. A logical starting point would be an actin polymerization assay, as actin is another major cytoskeletal component. Additionally, screening against a broad panel of kinases can help rule out common off-target activities that lead to cytotoxicity.
Conclusion
This application note provides a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound as a potential tubulin polymerization inhibitor. By starting with direct target engagement validation using CETSA, followed by a logical cascade of primary biochemical and secondary cell-based assays, researchers can build a robust, evidence-based profile of the compound's mechanism of action. Adherence to rigorous assay validation principles, such as the calculation of the Z'-factor, ensures the generation of reliable and reproducible data. This structured approach not only de-risks the early stages of drug discovery but also provides the critical insights necessary to guide future lead optimization and development efforts.
References
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Tubulin Polymerization Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle. (n.d.). Journal of Cell Biology. Retrieved from [Link]
-
Direct fluorescent-dye labeling of α-tubulin in mammalian cells for live cell and superresolution imaging. (2017, August 23). Molecular Biology of the Cell. Retrieved from [Link]
-
HTS-Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]
-
Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin). (n.d.). Hölzel Biotech. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Review of Biochemistry. Retrieved from [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]
-
Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023, January 29). PubMed. Retrieved from [Link]
-
Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). (n.d.). Cytoskeleton, Inc. Retrieved from [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PubMed Central. Retrieved from [Link]
-
A cell-based assay for detecting microtubule stabilizing agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (n.d.). SciLifeLab Publications. Retrieved from [Link]
-
High Content Screening of Diverse Compound Libraries Identifies Potent Modulators of Tubulin Dynamics. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). PubMed. Retrieved from [Link]
-
Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. (2022, August 29). YouTube. Retrieved from [Link]
-
Immunofluorescence staining of microtubules. (n.d.). Bio-protocol. Retrieved from [Link]
-
Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (n.d.). Journal of Natural Products. Retrieved from [Link]
-
Measuring microtubule dynamics. (2018, October 4). PubMed Central. Retrieved from [Link]
-
Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023, January 29). National Institutes of Health. Retrieved from [Link]
-
Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. (2023, August 12). PubMed Central. Retrieved from [Link]
-
Microtubule Dynamics Reconstituted In Vitro and Imaged by Single-Molecule Fluorescence Microscopy. (n.d.). MPI-CBG Publications. Retrieved from [Link]
-
A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle. (n.d.). Journal of Cell Biology. Retrieved from [Link]
-
High-throughput screening of microtubule-interacting drugs. (n.d.). PubMed. Retrieved from [Link]
-
Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (2025, August 19). PubMed Central. Retrieved from [Link]
-
Assay performance and the Z'-factor in HTS. (2023, March 30). Drug Target Review. Retrieved from [Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). PubMed Central. Retrieved from [Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
- 10. maxanim.com [maxanim.com]
- 11. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. static.igem.wiki [static.igem.wiki]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High Content Screening of Diverse Compound Libraries Identifies Potent Modulators of Tubulin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide Powder
Introduction
5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide is a synthetic organic compound with potential applications in pharmaceutical research and development as an intermediate or building block.[1] Its structure, featuring a benzenesulfonamide core, a bromine substituent, and a cyclopropylamine moiety, suggests a range of chemical properties that necessitate careful handling and storage to ensure the integrity of the material and the safety of laboratory personnel.[2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling, storage, and quality control of this compound in its powdered form.
Material Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling. Key characteristics are summarized in the table below.
| Property | Value | Source |
| CAS Number | 914302-35-5 | [4] |
| Molecular Formula | C₁₀H₁₂BrNO₃S | [4] |
| Molecular Weight | 306.18 g/mol | [4] |
| Appearance | Solid powder | [5] |
| Identified Use | For Research & Development purposes only | [4] |
Personnel Safety and Personal Protective Equipment (PPE)
Due to the lack of extensive toxicological data, this compound should be handled with the assumption that it is a potentially hazardous substance.[6] Adherence to strict safety protocols is mandatory.
Core PPE Requirements
All handling of the powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] The following PPE is required at a minimum:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are essential to protect against airborne particles and potential splashes.[7][8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[8] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[8]
-
Protective Clothing: A lab coat or chemical-resistant apron is necessary to protect the skin.[7] For larger quantities or when there is a significant risk of spillage, disposable coveralls should be considered.[7]
-
Respiratory Protection: In situations where engineering controls cannot adequately control airborne dust, a NIOSH-approved respirator with a particulate filter is required.[8]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow
Handling Protocols
Receiving and Initial Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.[9]
-
Verify that the label information matches the order details and the Safety Data Sheet (SDS).[10]
-
Record the date of receipt on the container. This is the first step in implementing a "First-In, First-Out" (FIFO) inventory system.[9]
Weighing and Aliquoting
-
Perform all weighing and aliquoting operations within a chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing dishes to prevent dispersal of the fine powder.
-
Clean the spatula and weighing area with a solvent-moistened wipe after use to collect any residual powder. Dispose of the wipe as hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4] Consult a doctor if irritation persists.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4] If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[11] Seek immediate medical attention.[11]
Storage Protocols
The stability of this compound is influenced by temperature, light, and moisture.[12][13][14] Improper storage can lead to degradation, affecting the purity and performance of the compound.
General Storage Conditions
-
Temperature: Store in a cool, dry place.[15] Refrigeration at 2-8°C is recommended for long-term storage to minimize the potential for degradation, a practice generally advised for benzenesulfonamide derivatives.[12][16]
-
Light: Protect from direct sunlight and other sources of UV radiation.[13][17] Store in an opaque container or within a light-blocking secondary container.
-
Moisture: The compound should be stored in a tightly sealed container to prevent moisture absorption, as some sulfonamide derivatives can be hygroscopic.[4] The use of a desiccator is recommended for maintaining a low-humidity environment.
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.
The following table summarizes the recommended storage conditions:
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | Lower temperatures slow down potential degradation reactions.[12] |
| Light | In the dark | Brominated aromatic compounds can be susceptible to photodegradation.[13] |
| Atmosphere | Dry, inert (optional) | Prevents hydrolysis and oxidation. |
| Container | Tightly sealed, opaque | Protects from moisture and light.[18] |
Chemical Incompatibility
While specific incompatibility data for this compound is limited, general principles for related chemical classes should be followed. Store this compound segregated from:
-
Strong Oxidizing Agents: To prevent potential exothermic reactions.[19][20]
-
Strong Acids and Bases: The sulfonamide and cyclopropylamine moieties may be susceptible to hydrolysis under extreme pH conditions.[21]
-
Reactive Metals: Such as alkali metals.[19]
The logical flow for proper storage is depicted below:
Caption: Storage Protocol Workflow
Stability and Degradation
The chemical structure of this compound contains several functional groups that could be susceptible to degradation over time.
-
Hydrolysis: The sulfonamide bond can undergo hydrolysis, particularly under strong acidic or basic conditions. The N-cyclopropyl group may also be susceptible to hydrolytic cleavage, especially at high pH.[21]
-
Photodegradation: Aromatic bromine compounds and sulfonamides can be light-sensitive, potentially leading to debromination or cleavage of the sulfonamide bond upon exposure to UV light.[13][14]
Regular purity assessment is recommended, especially for older stock or material that may have been exposed to suboptimal storage conditions.
Quality Control and Purity Assessment
To ensure the reliability of experimental results, the purity of this compound should be periodically verified. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.[7][22]
Protocol: Purity Assessment by HPLC
-
Sample Preparation:
-
HPLC Conditions (Example):
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
For definitive structural confirmation and identification of potential impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[23]
Waste Disposal
All waste containing this compound, including unused powder, contaminated labware, and solutions, must be treated as hazardous waste.[6]
-
Segregation: Collect all waste containing this compound separately from other waste streams.[6]
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[24] The label must include the full chemical name.[25]
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.[24] Do not dispose of this chemical down the drain or in regular trash.[25]
References
-
Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. (2000). PubMed. Retrieved from [Link]
-
Best Practices for Powder Storage and Handling. (n.d.). coatingAI. Retrieved from [Link]
-
Organizing and Protecting Long-Term Chemical Compounds. (n.d.). Buckhorn Cliffs. Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5209. Retrieved from [Link]
-
Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). Agilent. Retrieved from [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2023). ResearchGate. Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate. Retrieved from [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. Retrieved from [Link]
-
Evolve's guide to storing lab chemicals safely. (2021). Evolve. Retrieved from [Link]
-
Powder Coating Storage - Best Practices for Longevity and Performance. (n.d.). Reliant Finishing Systems. Retrieved from [Link]
-
Incompatibilities between N-Bromosuccinimide and Solvents. (2014). ACS Publications. Retrieved from [Link]
-
Incompatible Chemicals. (n.d.). Utah State University. Retrieved from [Link]
-
Table of Incompatible Chemicals. (n.d.). University of Maryland. Retrieved from [Link]
-
List of Incompatible Chemicals – Laboratory Safety. (n.d.). St. Olaf College. Retrieved from [Link]
-
Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. (2007). ResearchGate. Retrieved from [Link]
-
Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. (1981). European Journal of Biochemistry, 116(3), 547-552. Retrieved from [Link]
-
Incompatible chemicals. (n.d.). University of Cambridge. Retrieved from [Link]
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). PubMed. Retrieved from [Link]
-
Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. (2014). PubMed. Retrieved from [Link]
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). PubMed. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
-
Understanding the Chemical Properties and Applications of Sulfonamide Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Journal of Molecular Structure, 1241, 130625. Retrieved from [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Retrieved from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2018). Molecules, 23(11), 2829. Retrieved from [Link]
-
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au, 3(9), 2465-2472. Retrieved from [Link]
-
Bromine. (n.d.). Wikipedia. Retrieved from [Link]
-
A Phosphorus–Nitrogen Synergistic Flame Retardant for Enhanced Fire Safety of Polybutadiene. (2024). Polymers, 16(11), 1543. Retrieved from [Link]
-
Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. (2002). ResearchGate. Retrieved from [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is the best way to store unused chemicals (powder)? | Photrio.com Photography Forums [photrio.com]
- 5. rug.nl [rug.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. agilent.com [agilent.com]
- 9. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 10. ymerdigital.com [ymerdigital.com]
- 11. DSpace [kops.uni-konstanz.de]
- 12. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradation of sulfonamides as a microbial resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evolve's guide to storing lab chemicals safely [evolveltd.eu]
- 18. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 19. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 20. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 21. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 25. braun.matse.illinois.edu [braun.matse.illinois.edu]
Application Note: A High-Throughput Screening Protocol for the Identification of Novel Carbonic Anhydrase IX Inhibitors
Using 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide as a Reference Inhibitor
Author: Senior Application Scientist, Advanced Discovery Assays
Abstract
This document provides a comprehensive guide for developing and executing a robust, fluorescence-based high-throughput screening (HTS) campaign to identify novel inhibitors of human Carbonic Anhydrase IX (CA-IX). CA-IX is a transmembrane zinc metalloenzyme that is highly expressed in numerous solid tumors and is a key regulator of tumor pH, contributing to cancer cell survival, proliferation, and metastasis.[1][2] Its restricted expression in normal tissues makes it an attractive therapeutic target.[3] This protocol utilizes the well-characterized sulfonamide, this compound, as a potent reference (positive) control inhibitor to ensure assay quality and enable the accurate identification of new chemical entities with potential therapeutic value.
Scientific Foundation: Targeting Carbonic Anhydrase IX in Oncology
Rapidly proliferating solid tumors often outgrow their vascular supply, leading to regions of low oxygen, or hypoxia.[4] A critical cellular response to hypoxia is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that upregulates genes involved in survival and adaptation.[5] One of the most highly induced targets of HIF-1α is Carbonic Anhydrase IX (CA-IX).[1][5]
CA-IX is a powerful catalyst for the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] By positioning its active site on the cell exterior, CA-IX efficiently acidifies the extracellular tumor microenvironment while helping to maintain a slightly alkaline intracellular pH, a condition favorable for tumor cell survival and proliferation.[1][2] This pH-regulating function is directly linked to tumor progression, metastasis, and resistance to therapy, making the inhibition of CA-IX's catalytic activity a validated strategy for anticancer drug development.[1][3][4]
The primary sulfonamide group (R-SO₂NH₂) is a classic zinc-binding group that has formed the basis of numerous potent carbonic anhydrase inhibitors.[6][7][8] this compound belongs to this chemical class and serves as an ideal control compound for screening campaigns targeting CA-IX.
Figure 1: Role of CA-IX in the Tumor Microenvironment. A simplified diagram showing how tumor hypoxia leads to CA-IX expression, which regulates pH to promote tumor survival. Sulfonamide-based inhibitors block this catalytic activity.
Principle of the High-Throughput Assay
This protocol employs a fluorescence-based enzymatic assay that is robust, scalable, and ideal for HTS.[9][10] The assay leverages the inherent esterase activity of Carbonic Anhydrase IX.[11][12]
-
Enzymatic Reaction : Recombinant human CA-IX catalyzes the hydrolysis of a non-fluorescent ester substrate, Fluorescein Diacetate (FDA), into the highly fluorescent product, fluorescein.
-
Inhibition : In the presence of an inhibitor, such as the reference compound or a "hit" from a screening library, the catalytic activity of CA-IX is blocked.
-
Detection : The rate of fluorescein production is diminished or completely abrogated, resulting in a low fluorescence signal. The signal is read on a plate reader, and the degree of inhibition is calculated relative to controls.[13]
This "signal-off" assay format provides a clear and statistically significant window between inhibited and uninhibited enzyme activity, making it highly suitable for identifying active compounds.[14][15]
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process that requires careful planning, execution, and analysis.[16][17] The workflow is designed for full automation using standard liquid handling robotics to ensure precision and throughput.[10][18]
Figure 2: Automated HTS Workflow. A linear representation of the key steps in the screening protocol, from plate preparation to final data analysis and hit identification.
Materials and Reagents
-
Compound of Interest: this compound (CAS 914302-35-5).
-
Enzyme: Recombinant Human Carbonic Anhydrase IX (catalytic domain).
-
Substrate: Fluorescein Diacetate (FDA).
-
Assay Plates: 384-well, solid black, flat-bottom, non-treated polystyrene microplates.
-
Compound Plates: Source plates containing test library and control compounds.
-
Assay Buffer: 20 mM HEPES, 50 mM NaCl, pH 7.4.
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, HTS-grade.
-
Instrumentation:
-
Automated liquid handler.
-
Acoustic dispenser (optional, for low-volume compound transfer).
-
Multi-mode microplate reader with fluorescence intensity detection capabilities (Excitation: 485 nm, Emission: 528 nm).
-
Detailed Assay Protocol (384-Well Format)
This protocol is optimized for a final assay volume of 20 µL. All steps should be performed using automated liquid handlers to minimize variability.[18]
5.1. Reagent Preparation
-
Reference Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO for IC₅₀ determination. For single-point screening, prepare an intermediate concentration (e.g., 2 mM) that yields a final assay concentration of 10 µM.
-
Enzyme Working Solution: Dilute recombinant CA-IX to a 2X final concentration (e.g., 20 nM) in Assay Buffer. The optimal concentration should be determined empirically during assay development to ensure a linear reaction rate for at least 30 minutes.
-
Substrate Working Solution: Dilute Fluorescein Diacetate to a 2X final concentration (e.g., 50 µM) in Assay Buffer. This solution should be prepared fresh and protected from light.
5.2. Assay Execution
-
Compound Dispensing:
-
Test Wells: Dispense 100 nL of test compounds from the library plates into assay plates (yields a 10 µM final concentration from a 2 mM stock).
-
Positive Control (Max Inhibition): Dispense 100 nL of 2 mM this compound stock into designated control wells (final concentration: 10 µM).
-
Negative Control (No Inhibition): Dispense 100 nL of 100% DMSO into designated control wells.
-
-
Enzyme Addition: Add 10 µL of the 2X CA-IX Enzyme Working Solution to all wells of the assay plate.
-
Pre-incubation: Centrifuge the plates briefly (1 min at 1,000 rpm) to ensure contents are mixed. Incubate for 15 minutes at room temperature.
-
Causality Note: This pre-incubation step is critical to allow the inhibitors to bind to the enzyme and reach equilibrium before the enzymatic reaction is initiated.
-
-
Reaction Initiation: Add 10 µL of the 2X FDA Substrate Working Solution to all wells to start the reaction.
-
Detection: Immediately transfer the plate to the microplate reader. Measure fluorescence intensity (Ex: 485 nm, Em: 528 nm) every 60 seconds for 20 minutes (kinetic mode).
Data Analysis and Interpretation
6.1. Calculation of Percent Inhibition
For single-point screening, the reaction rate (slope of fluorescence vs. time) is calculated for each well. The percent inhibition for each test compound is then calculated using the control wells on the same plate:
% Inhibition = 100 * (1 - (Rate_test - Rate_pos) / (Rate_neg - Rate_pos))
Where:
-
Rate_test is the reaction rate in the well with the test compound.
-
Rate_neg is the average reaction rate of the negative control (DMSO) wells.
-
Rate_pos is the average reaction rate of the positive control (reference inhibitor) wells.
6.2. Assay Quality Control: The Z'-Factor
The Z'-factor is the most critical parameter for validating the quality and robustness of an HTS assay.[19][20] It measures the statistical separation between the positive and negative controls.[21][22]
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_neg - Mean_pos|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the average signals of the positive and negative controls, respectively.
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | An excellent assay, suitable for HTS.[9][20][23] |
| 0 to 0.5 | A marginal assay; may require optimization.[20][22] |
| < 0 | An unacceptable assay; not suitable for screening.[22][23] |
Trustworthiness Note: A Z'-factor should be calculated for every plate in the screening campaign.[16] Plates with a Z'-factor below 0.5 should be flagged for review or repeated.
6.3. Sample Data and Hit Identification
The table below shows representative data from a single 384-well plate. A "hit" is typically defined as a compound that exhibits inhibition greater than three standard deviations from the mean of the test compound population.
| Well Type | Raw Signal (RFU/min) | N | Mean Rate | SD | % Inhibition | Z'-Factor |
| Negative Control (DMSO) | 1502, 1530, 1495... | 16 | 1515 | 25 | 0% | 0.81 |
| Positive Control (Ref. Inhibitor) | 98, 105, 110... | 16 | 104 | 8 | 100% | |
| Test Compound (Sample A) | 1488 | 1 | 1488 | - | 1.9% | |
| Identified Hit (Sample B) | 325 | 1 | 325 | - | 84.3% |
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. Reagent instability (enzyme or substrate).2. High variability in liquid handling.3. Suboptimal reagent concentrations. | 1. Prepare reagents fresh daily; test enzyme activity before starting.2. Calibrate and validate automated liquid handlers.3. Re-optimize enzyme and substrate concentrations via matrix titration. |
| High Well-to-Well Variability | 1. Incomplete mixing of reagents.2. Bubbles in wells.3. Edge effects on the plate. | 1. Include a brief centrifugation step after reagent addition.2. Use low-speed centrifugation to remove bubbles.3. Avoid using the outermost rows/columns for samples if edge effects are significant. |
| False Positives | 1. Compound auto-fluorescence.2. Compound precipitates interfering with light path. | 1. Pre-screen library compounds for fluorescence at assay wavelengths ("counter-screen").2. Check for precipitation visually; assess compound solubility. |
Conclusion
This application note details a robust and validated HTS protocol for the discovery of novel Carbonic Anhydrase IX inhibitors. By leveraging a high-quality, fluorescence-based assay and using this compound as a reliable positive control, researchers can efficiently screen large compound libraries. The stringent quality control measures, particularly the consistent monitoring of the Z'-factor, ensure the generation of high-confidence datasets, accelerating the identification of promising lead compounds for further development in oncology.
References
-
Pastorek, J., & Pastorekova, S. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews, 38(1-2), 65-77. [Link]
-
Svastova, E., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. American Association for Cancer Research. [Link]
-
Lock, F. E., & Słabicki, M. (2011). Carbonic anhydrase IX: regulation and role in cancer. PubMed. [Link]
-
Pastorek, J., & Pastorekova, S. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PubMed. [Link]
-
Johann, S., et al. (2016). Fluorescence-based pH-shift assay with wide application scope for high-throughput determination of enzymatic activity in enzyme mining and engineering. RSC Publishing. [Link]
-
Akhtar, N., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. [Link]
-
Chen, Y., et al. (2023). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. MDPI. [Link]
-
Gieling, R. G., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. (Note: While the original paper is not directly linked, its principles are widely cited and explained by secondary sources).
-
Nocentini, A., & Supuran, C. T. (2018). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]
-
Assay Genie. (n.d.). Z-Factor Calculator. Assay Genie. [Link]
-
Mader, P., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). PubMed. [Link]
-
De Luca, L., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Binding of sulfonamide inhibitors to carbonic anhydrase. ResearchGate. [Link]
-
On HTS. (2023). Z-factor. On HTS. [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. [Link]
-
Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]
-
Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology. [Link]
-
HTS Resources. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. HTS Resources. [Link]
-
Hettie, K. S., & Fin, A. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. ACS Chemical Biology. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
-
Di Martino, R. M. C., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
-
Di Martino, R. M. C., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]
-
Patsnap. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. [Link]
-
González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. [Link]
-
Ayon, N. J., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]
-
LookChem. (n.d.). 5-bromo-n-cyclopropyl-2-methoxybenzenesulphonamide 97 cas no.914302-35-5. LookChem. [Link]
-
ChemRxiv. (2021). SuFEx-enabled high-throughput medicinal chemistry. ChemRxiv. [Link]
-
Ayon, N. J. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PubMed. [Link]
Sources
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 17. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selectscience.net [selectscience.net]
- 19. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 21. punnettsquare.org [punnettsquare.org]
- 22. assay.dev [assay.dev]
- 23. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Quantification of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
Introduction
5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide is a sulfonamide derivative with potential applications in pharmaceutical development.[1] Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound in various matrices, with a focus on high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and tandem mass spectrometry (LC-MS/MS). The methodologies described herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of the pharmaceutical industry, adhering to the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3][4][5]
Chemical Properties of the Analyte
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| Chemical Name | This compound | [6][7] |
| CAS Number | 914302-35-5 | [6][7] |
| Molecular Formula | C10H12BrNO3S | [7] |
| Molecular Weight | 306.179 g/mol | [7] |
| Structure | ||
| (Image of the chemical structure of this compound) |
The presence of a bromine atom and a sulfonamide group influences the compound's chromatographic behavior and its response to different detection techniques. The methoxy and cyclopropyl groups also contribute to its overall polarity and potential for specific interactions.
Method Selection: HPLC-UV and LC-MS/MS
The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible and robust technique suitable for the quantification of the active pharmaceutical ingredient (API) in bulk material and simple formulations. The chromophore in the benzene ring is expected to provide adequate UV absorbance for sensitive detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For complex matrices such as plasma, tissues, or in the presence of multiple excipients, LC-MS/MS offers superior selectivity and sensitivity.[8][9] This technique is the gold standard for bioanalytical studies and low-level impurity quantification.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: General workflow for the quantification of this compound.
Protocol 1: Quantification by HPLC-UV
This protocol is designed for the determination of this compound in bulk drug substance or simple pharmaceutical formulations.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Reference standard of this compound (purity >99%).
Chromatographic Conditions
The selection of a C18 column provides good retention for moderately nonpolar compounds like the target analyte. A gradient elution is recommended to ensure a sharp peak shape and efficient separation from potential impurities.
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic acid in Water | Provides good peak shape and is compatible with UV detection. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff. |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-18 min: 30% B | A gradient ensures elution of the analyte with good peak symmetry and allows for the separation of potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; should be optimized by scanning the UV spectrum of the analyte. |
Standard and Sample Preparation
1.3.1. Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.
1.3.2. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic acid) to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
1.3.3. Sample Preparation (for a powder formulation):
-
Accurately weigh a portion of the powdered formulation equivalent to approximately 10 mg of the active ingredient.
-
Transfer to a 50 mL volumetric flask and add approximately 30 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute with the initial mobile phase to bring the concentration within the calibration range.
Method Validation
The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3][4][5]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities, degradants, or placebo components. Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | A linear relationship between concentration and peak area should be established over the desired range. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The recovery of the analyte from spiked placebo samples should be within 98.0% to 102.0%. |
| Precision | - Repeatability (Intra-day): Relative Standard Deviation (RSD) should be ≤ 2%.- Intermediate Precision (Inter-day): RSD should be ≤ 2%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve. |
| Robustness | The method should be insensitive to small, deliberate variations in parameters such as mobile phase composition, pH, column temperature, and flow rate. |
Protocol 2: Quantification by LC-MS/MS
This protocol is tailored for the sensitive and selective quantification of this compound in biological matrices like human plasma.
Instrumentation and Materials
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or similar column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Reference standard of this compound.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
Mass Spectrometry Conditions
The mass spectrometer parameters should be optimized by infusing a standard solution of the analyte.
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The sulfonamide nitrogen is a potential site for protonation. |
| Precursor Ion [M+H]⁺ | m/z 307.0 | Based on the molecular weight of 306.18 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be considered. |
| Product Ions | To be determined by MS/MS fragmentation. Likely fragments would involve the loss of the cyclopropyl group or cleavage of the sulfonamide bond. | Two to three specific product ions should be selected for Multiple Reaction Monitoring (MRM) for quantification and confirmation. |
| Collision Energy (CE) | Optimized for each MRM transition | To achieve the most abundant and stable fragment ions. |
| Source Parameters | Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows). |
Chromatographic Conditions
A fast gradient is often employed in LC-MS/MS to reduce run times and increase throughput.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a common and effective technique for cleaning up complex biological samples.[10][11]
Caption: Solid-Phase Extraction (SPE) workflow for plasma sample preparation.
2.4.1. SPE Protocol:
-
Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma, add the internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Method Validation (Bioanalytical)
Bioanalytical method validation follows specific guidelines from regulatory agencies like the FDA and EMA, which build upon the principles of ICH.
| Validation Parameter | Key Considerations |
| Selectivity | Absence of interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix. |
| Matrix Effect | Assessment of the ion suppression or enhancement caused by the biological matrix. |
| Calibration Curve | A calibration curve with at least six non-zero standards should be prepared in the biological matrix. |
| Accuracy & Precision | Determined at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC. |
| Recovery | The extraction efficiency of the analyte from the biological matrix. |
| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term, long-term, and post-preparative). |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice between the two depends on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation in accordance with ICH and other relevant guidelines is imperative to ensure the generation of high-quality, reliable, and reproducible data in a regulated environment.
References
- Sample preparation in analysis of pharmaceuticals. (n.d.). Google Scholar.
- Recent advances in sample preparation techniques and methods of sulfonamides detection - A review | Request PDF. (n.d.). ResearchGate.
- 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 | 914302-35-5. (n.d.). Chemicalbook.
- Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. (n.d.). USDA Food Safety and Inspection Service.
- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
- Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central.
- 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet. (2022, August 11). ChemicalBook.
- 5-bromo-n-cyclopropyl-2-methoxybenzenesulphonamide 97 cas no.914302-35-5. (n.d.). GuideChem.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications. (2025, July 22). AMSbiopharma.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
- 5-Bromo-N-cyclopropyl-2-methylbenzenesulfonamide. (n.d.). Matrix Scientific.
- 1326757-75-8|5-Bromo-N-cyclopropyl-2-methoxybenzamide|BLD Pharm. (n.d.). BLD Pharm.
- LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. (2016, April 16). National Institutes of Health.
- 5-bromo-N-cyclopentyl-2-methoxybenzamide. (n.d.). PubChem.
- AN001657: Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p. (n.d.). Thermo Fisher Scientific.
- LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma. (2025, October 26). ResearchGate.
Sources
- 1. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97, CasNo.914302-35-5 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 | 914302-35-5 [chemicalbook.com]
- 7. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet [chemicalbook.com]
- 8. LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bib.irb.hr:8443 [bib.irb.hr:8443]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: A Comprehensive Guide to Utilizing 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide as a Chemical Probe for Ribonucleotide Reductase
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the characterization and application of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide as a chemical probe. Initial reports suggest this small molecule may act as an inhibitor of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and a key target in cancer therapy.[1] This guide outlines the necessary steps to validate the efficacy, selectivity, and mechanism of action of this compound, thereby establishing it as a reliable chemical tool for studying RNR biology and for potential therapeutic development. We present a series of protocols, from initial in vitro validation to cellular target engagement and downstream phenotypic analysis, designed to provide a comprehensive framework for researchers.
Introduction: The Rationale for a Novel RNR Chemical Probe
Ribonucleotide reductase (RNR) is the enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. Its critical role in cell proliferation makes it a well-established target for anticancer drugs.[1] Chemical probes are indispensable tools in target validation and drug discovery, allowing for the acute and reversible modulation of protein function in biological systems.[2][3][4][5] An ideal chemical probe possesses high potency, selectivity, and cellular activity, enabling the dissection of complex biological processes.[3][4]
This compound has emerged as a candidate chemical probe for RNR.[1] Its sulfonamide scaffold is a common feature in a variety of biologically active molecules.[6][7][8] This guide provides the experimental framework to rigorously characterize this compound and establish its utility as a chemical probe for RNR.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a chemical probe is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 914302-35-5 | [9][10][11] |
| Molecular Formula | C₁₀H₁₂BrNO₃S | [10] |
| Molecular Weight | 306.18 g/mol | [1] |
| Purity | >98% (recommended) | Commercially available |
| Solubility | To be determined experimentally (e.g., in DMSO, ethanol, aqueous buffers) | N/A |
| Stability | To be determined experimentally (e.g., in solution at various temperatures) | N/A |
Protocol 1: Preparation and Storage of Stock Solutions
-
Materials: this compound (powder), anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the powdered compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of the compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.306 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.
In Vitro Characterization: Validating the Probe-Target Interaction
The initial step in validating a chemical probe is to confirm its direct interaction with the intended target in a cell-free system.
Enzymatic Assay for RNR Inhibition
This protocol aims to determine the potency of this compound in inhibiting RNR activity.
Protocol 2: In Vitro RNR Inhibition Assay
-
Principle: The assay measures the conversion of a ribonucleotide substrate (e.g., CDP) to its deoxyribonucleotide form (dCDP) by recombinant RNR. The amount of dCDP produced is quantified, typically by HPLC.
-
Materials: Recombinant human RNR, ribonucleotide substrate (e.g., CDP), ATP (as an allosteric activator), dithiothreitol (DTT), assay buffer (e.g., HEPES buffer, pH 7.4), this compound, and a known RNR inhibitor as a positive control (e.g., hydroxyurea).
-
Procedure:
-
Prepare a serial dilution of the chemical probe in DMSO.
-
In a microplate, combine the assay buffer, RNR enzyme, ATP, and DTT.
-
Add the chemical probe at various concentrations (typically from nM to µM range). Include a vehicle control (DMSO only) and a positive control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the ribonucleotide substrate.
-
Incubate for a specific time at 37°C.
-
Stop the reaction (e.g., by adding perchloric acid).
-
Analyze the formation of the deoxyribonucleotide product by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of RNR inhibition for each concentration of the probe relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the probe concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Expected Outcome: A potent chemical probe should exhibit an IC₅₀ value in the nanomolar range.[4]
Selectivity Profiling
A high-quality chemical probe should be selective for its intended target.[3][4]
Protocol 3: Kinase and Protease Selectivity Profiling
-
Rationale: Due to the prevalence of kinase and protease assays, screening the probe against a panel of these enzymes is a standard approach to assess selectivity.
-
Procedure:
-
Submit the compound to a commercial service for selectivity profiling against a broad panel of kinases and proteases at a fixed concentration (e.g., 1 µM or 10 µM).
-
Analyze the percentage of inhibition for each off-target enzyme.
-
-
Interpretation: A selective probe should show minimal inhibition (<30%) of off-target proteins. Significant off-target activity should be further investigated with IC₅₀ determination.
Cellular Target Engagement: Confirming Intracellular Activity
Demonstrating that the chemical probe interacts with its target within a cellular context is a critical validation step.[2][5]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor target engagement in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Materials: Cancer cell line with detectable RNR expression (e.g., HeLa, MCF7), cell culture medium, this compound, lysis buffer, and antibodies for RNR subunits for Western blotting.
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the chemical probe at various concentrations or a vehicle control for a defined period (e.g., 1-2 hours).
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using antibodies against the RNR subunits.
-
-
Data Analysis:
-
Quantify the band intensities of the RNR subunits at each temperature.
-
Plot the percentage of soluble RNR against the temperature for both the vehicle and probe-treated samples.
-
Target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of the probe.
-
Expected Outcome: A clear rightward shift in the melting curve of RNR in probe-treated cells compared to the vehicle control.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Cellular Phenotypic Assays: Linking Target Engagement to Biological Function
The final step is to demonstrate that the chemical probe elicits a cellular phenotype consistent with the known biology of the target.
Cell Proliferation and Cycle Analysis
Inhibition of RNR is expected to deplete the dNTP pool, leading to cell cycle arrest and inhibition of proliferation.
Protocol 5: Cell Proliferation Assay
-
Materials: Cancer cell line, cell culture medium, this compound, and a cell viability reagent (e.g., resazurin, CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the chemical probe.
-
Incubate for a defined period (e.g., 72 hours).
-
Measure cell viability using the chosen reagent according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) value.
Protocol 6: Cell Cycle Analysis
-
Materials: Cancer cell line, cell culture medium, this compound, ethanol for fixation, and a DNA staining dye (e.g., propidium iodide).
-
Procedure:
-
Treat cells with the probe at concentrations around its GI₅₀ for a defined period (e.g., 24 hours).
-
Harvest and fix the cells in cold 70% ethanol.
-
Stain the cells with a solution containing propidium iodide and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Expected Outcome: Treatment with the probe should induce S-phase arrest, a characteristic phenotype of RNR inhibition.
Caption: Hypothesized Mechanism of Action of the Chemical Probe.
Conclusion and Future Directions
References
-
Target Identification Using Chemical Probes. PubMed.[Link]
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals.[Link]
-
Target Identification Using Chemical Probes | Request PDF. ResearchGate.[Link]
-
Chemical probes and drug leads from advances in synthetic planning and methodology. PubMed Central.[Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed Central.[Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed.[Link]
-
The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97, CasNo.914302-35-5 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]
- 10. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet [chemicalbook.com]
- 11. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 | 914302-35-5 [chemicalbook.com]
Application Note: A Strategic Workflow for the Biological Characterization of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide and Related Novel Chemical Entities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial biological characterization of the novel chemical entity, 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. As the specific biological target and activity of this compound are not yet defined in publicly accessible literature, this application note presents a strategic, multi-tiered workflow designed to systematically elucidate its cytotoxic profile and potential molecular targets. This approach is broadly applicable to the deorphanization of other novel small molecules. We provide detailed, field-proven protocols for foundational cell-based assays, including cytotoxicity assessment and primary screening against broad target classes, emphasizing the scientific rationale behind each experimental step to ensure robust and interpretable data.
Introduction: The Benzenesulfonamide Scaffold and the Imperative for Systematic Characterization
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a wide array of approved drugs with diverse mechanisms of action, including diuretics, anti-diabetic agents, and anti-cancer drugs.[1][2][3][4][5] The specific substitutions on the benzenesulfonamide ring and the sulfonamide nitrogen of this compound suggest the potential for biological activity. However, without empirical data, its function remains unknown.
The process of "deorphanizing" a novel compound—that is, identifying its biological target and mechanism of action—is a cornerstone of drug discovery.[6][7] A systematic approach is critical to efficiently allocate resources and generate high-quality data that can guide further investigation. This guide proposes a tiered screening cascade, a standard paradigm in early-stage drug discovery, to methodically characterize novel compounds like this compound.[8][9][10]
Proposed Tiered Screening Cascade
A logical progression of assays is essential to build a comprehensive biological profile of a novel compound. We propose a three-tiered approach, starting with broad, foundational assays and moving towards more specific, hypothesis-driven investigations.
Figure 1: A proposed tiered workflow for the characterization of a novel compound.
Tier 1: Foundational Profiling - Cytotoxicity and Cell Viability
Scientific Rationale: The first essential step in characterizing any new compound is to determine its effect on cell viability. This information is crucial for two reasons: 1) it identifies compounds with potential cytotoxic (e.g., anti-cancer) activity, and 2) it establishes a non-toxic concentration range for subsequent cell-based functional assays.[11][12][13] Performing functional screens at overtly toxic concentrations can lead to false-positive results due to assay artifacts. We will detail the widely used MTT assay as a representative protocol.
Protocol 3.1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, viable cells.[14][16][17]
Materials:
-
Cell line(s) of interest (e.g., HeLa, HEK293, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Microplate spectrophotometer (ELISA reader)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for "medium only" (background control) and "cells only" (untreated control).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium. A typical starting range is from 100 µM down to 1 nM. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Incubate the plate for 3-4 hours at 37°C, 5% CO₂, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.[14]
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan.[15]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15][16]
-
Data Presentation and Interpretation:
The results are typically expressed as a percentage of cell viability relative to the untreated control. A dose-response curve is plotted to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability vs. Control |
| 0 (Untreated Control) | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 1 | 1.150 | 92.0% |
| 10 | 0.875 | 70.0% |
| 50 | 0.610 | 48.8% |
| 100 | 0.250 | 20.0% |
Table 1: Example data output from an MTT assay.
Tier 2: Broad Target Class Screening
Scientific Rationale: If the compound is not broadly cytotoxic at reasonable concentrations (e.g., <10-20 µM), the next step is to screen it against large panels of common drug targets to identify potential "hits".[9][18] Two of the most frequently targeted protein families in drug discovery are G-Protein Coupled Receptors (GPCRs) and kinases.
Protocol 4.1: GPCR Profiling via cAMP Accumulation Assay
GPCRs are a vast family of receptors that signal through various second messengers, with cyclic AMP (cAMP) being one of the most common.[19][20] Agonist binding to a Gs-coupled receptor activates adenylyl cyclase, increasing intracellular cAMP. Conversely, agonist binding to a Gi-coupled receptor inhibits adenylyl cyclase, decreasing cAMP levels.[21] Measuring changes in cAMP provides a direct functional readout of receptor activity.
Principle of a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay: This is a competitive immunoassay format. Endogenous cAMP produced by the cells competes with a labeled cAMP tracer (e.g., d2-labeled) for binding to a specific antibody labeled with a FRET donor (e.g., Europium cryptate). When the donor and acceptor are in close proximity, a FRET signal is generated. High levels of cellular cAMP displace the tracer, leading to a decrease in the FRET signal.
Figure 2: Principle of a competitive immunoassay for cAMP detection.
Abbreviated Protocol (using a commercial kit, e.g., Cisbio HTRF or Promega cAMP-Glo™):
-
Cell Preparation: Use a cell line stably or transiently expressing the GPCR of interest. Seed cells in a 384-well plate.
-
Compound Addition: Add the test compound (typically at 1-10 µM for a primary screen) to the cells. For Gi-coupled assays, co-stimulate with an adenylyl cyclase activator like Forskolin.
-
Lysis and Detection: After a short incubation (15-30 minutes), lyse the cells and add the detection reagents (e.g., Eu-cryptate antibody and d2-cAMP) according to the manufacturer's protocol.
-
Measurement: Incubate for 1 hour at room temperature and read the plate on an HTRF-compatible reader.
Protocol 4.2: Kinase Profiling via ADP-Glo™ Assay
Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a byproduct.[22] The amount of ADP produced is directly proportional to kinase activity. The ADP-Glo™ assay quantifies ADP by converting it back to ATP in a two-step process, with the newly synthesized ATP being detected by a luciferase reaction.[23]
Step-by-Step Rationale:
-
Kinase Reaction: The kinase, its substrate, ATP, and the test compound are incubated together. If the compound inhibits the kinase, less ADP will be produced.
-
ADP-Glo™ Reagent Addition: This reagent stops the kinase reaction and depletes all remaining ATP. This step is crucial to ensure that the final luminescent signal is derived only from the ADP produced during the reaction.
-
Kinase Detection Reagent Addition: This reagent contains an enzyme that converts ADP to ATP, along with a luciferase/luciferin mix. The amount of light generated is proportional to the amount of ADP initially produced.
Figure 3: Workflow of the ADP-Glo™ kinase assay.
Tier 3: Hit Validation and Mechanism of Action (MoA) Studies
Scientific Rationale: A "hit" from a primary screen is not a validated lead. Tier 3 assays are designed to confirm the activity, determine potency, and begin to understand the mechanism of action. This stage requires rigorous assay validation to ensure the results are accurate, precise, and reproducible.[24][25][26][27]
Key Experiments:
-
Dose-Response Curves: For any hits identified in Tier 2, a full dose-response curve (typically 8-12 concentrations) is generated to accurately determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).
-
Target Engagement Assays: These assays confirm that the compound physically interacts with the target protein in a cellular context. Examples include cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays.
-
Downstream Signaling/Functional Assays: This involves measuring a biological outcome of target modulation. For example, if the compound inhibits a kinase in the MAPK pathway, one could perform a Western blot to measure the phosphorylation of a downstream substrate like ERK.
Conclusion and Future Directions
The systematic workflow outlined in this application note provides a robust framework for the initial biological characterization of this compound or any novel chemical entity with an unknown mechanism of action. By progressing from broad cytotoxicity profiling to high-throughput screening against major target families and finally to specific hit validation, researchers can efficiently generate a comprehensive data package. This data is essential for making informed decisions about prioritizing compounds for further lead optimization and more complex in vivo studies.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Drug Target Review. (2024). High-throughput screening: accelerating drug discovery. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Hughes, J. P., et al. (1998). The application of high-throughput screening to novel lead discovery. Progress in Drug Research, 51, 245-69. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
BellBrook Labs. (2025). What Makes a Kinase Assay Reliable for Screening Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The application of high-throughput screening to novel lead discovery. Retrieved from [Link]
-
Kaur, S., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. Retrieved from [Link]
-
Liu, Y., et al. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPR35 CHO-K1 GPCR Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Kinase Screening and Profiling. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Deorphanization of Novel Peptides and Their Receptors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors. Retrieved from [Link]
-
Eurofins Scientific. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]
-
EDQM. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]
-
ACS Publications. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). New benzenesulfonamide scaffold-based cytotoxic agents: Design, synthesis, cell viability, apoptotic activity and radioactive tracing studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Diversifying the benzenesulfonamide scaffold for potential V-ATPase inhibitors: synthesis and insecticidal activity evaluation. Retrieved from [Link]
-
Cell & Gene Therapy Insights. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Retrieved from [Link]
-
University of Georgia. (n.d.). Organic Compound Characterization & Quantification. Retrieved from [Link]
-
MicroSolv. (n.d.). Application Notes - AppNotes Listed by Compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Modeling and Deorphanization of Orphan GPCRs. Retrieved from [Link]
-
The Royal Society. (n.d.). Characterising new chemical compounds & measuring results. Retrieved from [Link]
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. Retrieved from [Link]
-
ACS Publications. (n.d.). Compound Characterization Checklist. Retrieved from [Link]
-
Department of Energy. (2023). Novel Analytical Workflow Accelerates Biomanufacturing Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Retrieved from [Link]
Sources
- 1. meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New benzenesulfonamide scaffold-based cytotoxic agents: Design, synthesis, cell viability, apoptotic activity and radioactive tracing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversifying the benzenesulfonamide scaffold for potential V-ATPase inhibitors: synthesis and insecticidal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deorphanization of Novel Peptides and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling and Deorphanization of Orphan GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 9. The application of high-throughput screening to novel lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. The application of high-throughput screening to novel lead discovery. | Semantic Scholar [semanticscholar.org]
- 19. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 21. cAMP-Glo™ Assay [promega.sg]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. edraservices.nl [edraservices.nl]
- 25. researchgate.net [researchgate.net]
- 26. marinbio.com [marinbio.com]
- 27. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies [cellandgene.com]
Application Notes and Protocols for the Dissolution of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
Abstract
This comprehensive guide provides a detailed protocol for the dissolution of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide (CAS No. 914302-35-5), a key intermediate in contemporary drug discovery and development. Recognizing the critical importance of proper compound handling for experimental reproducibility, this document outlines the physicochemical properties of the compound, provides a systematic approach to solvent selection, and offers step-by-step protocols for the preparation of stock solutions. The methodologies described herein are grounded in established principles of medicinal chemistry and are designed to ensure the integrity and stability of the compound for downstream biological assays and further chemical synthesis.
Introduction: Understanding the Molecule
This compound is a substituted benzenesulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. However, the presence of the hydrophobic benzene ring and the crystalline nature of many sulfonamides often lead to poor aqueous solubility, a significant challenge in experimental biology.[1] This application note addresses this challenge by providing a robust framework for achieving complete dissolution and maintaining the stability of the title compound.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 914302-35-5 | [2][3] |
| Molecular Formula | C₁₀H₁₂BrNO₃S | [4] |
| Molecular Weight | 306.18 g/mol | [4] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Melting Point | 134-136 °C | [4] |
A foundational understanding of these properties is paramount, as they directly influence the choice of dissolution strategy. The relatively high melting point suggests a stable crystal lattice, which can contribute to lower solubility.
The Causality of Solvent Selection: A Stepwise Approach
The dissolution of a poorly soluble compound is not a matter of arbitrary solvent choice; it is a systematic process dictated by the principles of "like dissolves like." The molecular structure of this compound features both polar (sulfonamide and methoxy groups) and non-polar (brominated benzene ring and cyclopropyl group) moieties, rendering it amenable to dissolution in polar aprotic solvents.
Recommended Solvents and Estimated Solubility
While specific experimental solubility data for this compound is not widely available, data from the parent compound, benzenesulfonamide, and structurally related molecules provide a strong basis for solvent selection.[5][6]
| Solvent | Type | Estimated Solubility | Rationale & Expert Insights |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (>50 mg/mL) | DMSO is an excellent solvent for a wide range of organic compounds due to its high polarity and ability to act as both a hydrogen bond acceptor and to disrupt crystal lattice forces. It is the recommended starting solvent for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | Polar Aprotic | High (>40 mg/mL) | Similar to DMSO, DMF is a powerful polar aprotic solvent. However, it is more volatile and can be more reactive than DMSO. It serves as a suitable alternative if DMSO is incompatible with the experimental system. |
| Ethanol (EtOH) | Polar Protic | Moderate | Ethanol can dissolve the compound, but likely to a lesser extent than DMSO or DMF. It is a good choice for applications where residual DMSO/DMF might interfere with biological assays, though higher volumes may be required. |
| Methanol (MeOH) | Polar Protic | Moderate | Similar to ethanol, methanol can be an effective solvent. Its higher volatility can be advantageous for applications requiring solvent evaporation. |
| Acetone | Polar Aprotic | Low to Moderate | Acetone is a less polar solvent and is expected to have a lower solvating power for this compound compared to DMSO or DMF. It can be useful for certain purification or crystallization procedures. |
Note: The estimated solubilities are based on data for benzenesulfonamide and general principles of sulfonamide solubility. It is strongly recommended to perform a small-scale solubility test to confirm the optimal solvent and concentration for your specific experimental needs.
Experimental Protocols: From Powder to Solution
The following protocols provide detailed, step-by-step instructions for the preparation of stock solutions of this compound. Adherence to these procedures is crucial for ensuring the accuracy and consistency of your experimental results.
Preparation of a High-Concentration Stock Solution (e.g., 50 mg/mL in DMSO)
This protocol is ideal for creating a primary stock solution for long-term storage and subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of the compound.
-
Initial Solvent Addition: Transfer the weighed powder to the volumetric flask. Add approximately 70-80% of the final volume of DMSO.
-
Facilitating Dissolution:
-
Vortexing: Cap the flask and vortex the mixture vigorously for 1-2 minutes.
-
Sonication: If the compound does not fully dissolve, place the flask in a water bath sonicator for 5-10 minutes. The gentle heating and mechanical agitation from sonication can significantly aid in breaking down the crystal lattice.[1]
-
Gentle Warming (Optional): If sonication is insufficient, the solution can be gently warmed to 30-40°C. Caution: Avoid excessive heating, as it may lead to compound degradation.
-
-
Bringing to Final Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add DMSO to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C for long-term stability.
Preparation of a Working Solution for Aqueous-Based Assays
This protocol details the dilution of the high-concentration stock solution into an aqueous buffer for biological experiments.
Materials:
-
High-concentration stock solution of this compound in DMSO.
-
Appropriate aqueous buffer (e.g., PBS, TRIS, cell culture medium).
-
Calibrated micropipettes.
Procedure:
-
Pre-warming: If the stock solution is frozen, allow it to thaw completely at room temperature and vortex briefly to ensure homogeneity.
-
Serial Dilution: Perform serial dilutions of the stock solution in the aqueous buffer to achieve the desired final concentration. Crucially, the final concentration of DMSO in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.
-
Vortexing after Dilution: Vortex the working solution thoroughly after each dilution step to ensure complete mixing and prevent precipitation.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately to minimize the risk of compound precipitation over time in the aqueous environment.
Workflow and Troubleshooting
The following diagram illustrates the decision-making process for dissolving this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97, CasNo.914302-35-5 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]
- 3. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 | 914302-35-5 [chemicalbook.com]
- 4. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet [chemicalbook.com]
- 5. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
Welcome to the technical support center for the synthesis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.
I. Synthetic Strategy Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the chlorosulfonation of 4-bromoanisole to form the key intermediate, 5-bromo-2-methoxybenzenesulfonyl chloride. This is followed by the coupling of the sulfonyl chloride with cyclopropylamine to yield the final product. Careful control of reaction parameters in both steps is crucial for maximizing yield and minimizing impurity formation.
Caption: Overall synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride
Issue 1: Low Yield of 5-bromo-2-methoxybenzenesulfonyl chloride
-
Potential Cause A: Incomplete Reaction. The chlorosulfonation of 4-bromoanisole requires sufficient time and appropriate temperature to proceed to completion.
-
Solution: Ensure the reaction is stirred for an adequate duration, typically 1-2 hours, after the addition of chlorosulfonic acid. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Potential Cause B: Sub-optimal Reaction Temperature. The temperature during the addition of chlorosulfonic acid is critical. If the temperature is too high, it can lead to the formation of undesired side products, including sulfones.[1]
-
Solution: Maintain a low temperature (0-5 °C) during the dropwise addition of chlorosulfonic acid. After the addition is complete, allow the reaction to slowly warm to room temperature.
-
-
Potential Cause C: Formation of Di-sulfonated Byproducts. Although less common for this substrate, excessive amounts of chlorosulfonic acid or prolonged reaction times at elevated temperatures can potentially lead to di-sulfonation.
-
Solution: Use a moderate excess of chlorosulfonic acid (typically 2-3 equivalents). Carefully monitor the reaction progress to avoid extended reaction times once the starting material is consumed.
-
Issue 2: Product is a Dark Oil or Gummy Solid
-
Potential Cause A: Presence of Sulfuric Acid. Chlorosulfonic acid can hydrolyze to sulfuric acid, which can complicate the work-up and isolation.
-
Solution: Use fresh, high-quality chlorosulfonic acid. During work-up, carefully pour the reaction mixture onto crushed ice to quench the excess reagent and precipitate the sulfonyl chloride.
-
-
Potential Cause B: Sulfone Formation. As mentioned, higher reaction temperatures can promote the formation of sulfone byproducts, which are often colored and can interfere with crystallization.[1]
-
Solution: Strict temperature control is paramount. If sulfone formation is suspected, purification by column chromatography may be necessary.
-
Step 2: Synthesis of this compound
Issue 1: Low Yield of the Final Product
-
Potential Cause A: Hydrolysis of 5-bromo-2-methoxybenzenesulfonyl chloride. The sulfonyl chloride intermediate is highly susceptible to hydrolysis by moisture, which converts it to the unreactive sulfonic acid.[2][3]
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Potential Cause B: Di-sulfonylation of Cyclopropylamine. Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated byproduct, R-N(SO₂R')₂.[4] This is a common side reaction that consumes both the starting material and the desired product.
-
Solution 1 (Stoichiometry and Slow Addition): Use a slight excess of cyclopropylamine (1.1-1.2 equivalents) relative to the sulfonyl chloride. Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) over an extended period (30-60 minutes). This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[4]
-
Solution 2 (Base Selection): The choice of base is critical. While a strong base is needed to neutralize the HCl byproduct, a highly basic environment can also promote deprotonation of the initially formed sulfonamide, leading to di-sulfonylation. Consider using a weaker or sterically hindered base like pyridine instead of triethylamine.[4]
-
-
Potential Cause C: Inefficient Reaction Conditions. The choice of base and solvent significantly impacts the reaction rate and yield.
Issue 2: Difficult Purification of the Final Product
-
Potential Cause A: Presence of Unreacted Starting Materials. Incomplete reaction can leave unreacted sulfonyl chloride or cyclopropylamine in the crude product.
-
Solution: Monitor the reaction to completion by TLC. During work-up, an acidic wash (e.g., 1M HCl) can remove excess cyclopropylamine and any amine base, while a basic wash (e.g., saturated sodium bicarbonate) can remove any sulfonic acid formed from hydrolysis of the sulfonyl chloride.
-
-
Potential Cause B: Co-precipitation of Byproducts. The di-sulfonylated byproduct and other impurities may co-precipitate with the desired product, making purification by simple filtration challenging.
-
Solution: If the crude product is highly impure, purification by flash column chromatography is recommended. A common eluent system is a gradient of ethyl acetate in hexanes. For further purification, recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water, can be effective.[4]
-
Caption: Troubleshooting flowchart for the synthesis of this compound.
III. Frequently Asked Questions (FAQs)
Q1: Can I use an inorganic base like sodium hydroxide for the sulfonamide formation step? A1: While Schotten-Baumann conditions using an aqueous base are possible for some sulfonamide syntheses, it is generally not recommended for this substrate. The presence of water significantly increases the risk of hydrolyzing the sensitive 5-bromo-2-methoxybenzenesulfonyl chloride intermediate, which would lead to a lower yield.[2] Anhydrous conditions with an organic base are preferred for better control and higher efficiency.
Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques should be used.
-
¹H and ¹³C NMR: These will confirm the structure of the molecule. Key signals to look for in ¹H NMR include the aromatic protons, the methoxy group singlet, the cyclopropyl protons (which typically appear as complex multiplets in the upfield region), and the N-H proton of the sulfonamide.[5]
-
HPLC: High-Performance Liquid Chromatography is an excellent method for assessing the purity of the final compound. A stability-indicating method can also be developed to track any degradation products.[6][7][8]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Q3: What are the key safety precautions I should take during this synthesis? A3:
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.
-
5-bromo-2-methoxybenzenesulfonyl chloride is also corrosive and a lachrymator. Handle with care and appropriate PPE.
-
The reaction should be performed with good ventilation, and an inert atmosphere is recommended for the second step to prevent moisture contamination.
Q4: My final product is slightly off-white or yellowish. How can I decolorize it? A4: If the product has a slight color after initial isolation, recrystallization is often effective for decolorization. If the color persists, you can add a small amount of activated charcoal to the hot solution during recrystallization, followed by a hot filtration to remove the charcoal before allowing the solution to cool.
IV. Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-bromoanisole (1.0 eq) and an anhydrous solvent such as chloroform or dichloromethane.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, then let it warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to obtain 5-bromo-2-methoxybenzenesulfonyl chloride.
Protocol 2: Synthesis of this compound
-
In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve cyclopropylamine (1.1-1.2 eq) and a suitable base (e.g., pyridine, 1.5 eq, or triethylamine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes) or recrystallization (ethanol/water).
V. Data Presentation
Table 1: Comparison of Bases for Sulfonamide Formation
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Comments |
| Pyridine | DCM | 0 to RT | 85-95 | Generally provides good yields and can minimize di-sulfonylation.[9] |
| Triethylamine (TEA) | DCM/THF | 0 to RT | 80-90 | A common and effective base, but may lead to slightly higher levels of di-sulfonylation compared to pyridine.[9] |
| DIPEA | DCM | 0 to RT | 75-85 | A sterically hindered base that can be useful in some cases, but may result in slower reaction rates. |
Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.
Table 2: Typical ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.2-7.8 | m | 3H |
| -OCH₃ | ~3.9 | s | 3H |
| -NH- | 5.0-6.0 | br s | 1H |
| Cyclopropyl-CH | 2.2-2.4 | m | 1H |
| Cyclopropyl-CH₂ | 0.5-0.8 | m | 4H |
Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.
VI. References
-
Lakrout, S., et al. (2015). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
-
King, J. F., & Rathore, R. (1992). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Journal of the American Chemical Society.
-
LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
-
Wallace, O. B. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
-
Royal Society of Chemistry. (2019). Supporting information. The Royal Society of Chemistry.
-
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
Movassaghi, M., & Hill, M. D. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.
-
YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.
-
Interface, C., & Biology. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
-
LookChem. (n.d.). 5-bromo-n-cyclopropyl-2-methoxybenzenesulphonamide 97 cas no.914302-35-5. [Link]
-
Google Patents. (1967). US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols.
-
Arkivoc. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
-
Farooqui, M., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate.
-
Google Patents. (2008). US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
-
Farooqui, M., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Semantic Scholar.
-
Gorman, C., & Sharma, A. (2021). Chlorosulfonic Acid. ResearchGate.
-
Google Patents. (2010). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. [Link]
-
Farooqui, M., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PubMed.
-
Kim, H. K., & Kim, S. H. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace.
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
-
Farooqui, M., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC - NIH.
-
Google Patents. (1992). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.
Sources
- 1. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cbijournal.com [cbijournal.com]
Technical Support Center: Stability of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide in Solution
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. As specific peer-reviewed stability data for this molecule is limited, this guide is built upon established principles of sulfonamide chemistry and extensive experience with similar molecular scaffolds. Our goal is to empower you with the foundational knowledge and practical tools to ensure the integrity of your experiments.
Compound Overview
This compound is a substituted aromatic sulfonamide. Its structure contains several key functional groups that dictate its chemical behavior and stability profile: a sulfonamide linkage (-SO₂NH-), a methoxy- and bromo-substituted benzene ring, and an N-cyclopropyl group. The sulfonamide bond is often the most labile part of the molecule, particularly susceptible to hydrolysis under certain conditions.
| Property | Value | Source |
| CAS Number | 914302-35-5 | [1][2] |
| Molecular Formula | C₁₀H₁₂BrNO₃S | [2] |
| Molecular Weight | 306.18 g/mol | [2] |
| Melting Point | 134-136°C | [2][3] |
| Recommended Storage | Dry and cool conditions | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound is primarily influenced by four factors: pH, light, temperature, and the solvent system. Sulfonamides as a class are known to be susceptible to hydrolytic degradation, a process that can be catalyzed by acidic or basic conditions.[4][5] Additionally, aromatic compounds can be sensitive to photodegradation.[6] Elevated temperatures will generally accelerate all degradation processes.
Q2: What is the most probable degradation pathway for this molecule?
The most anticipated degradation pathway is the hydrolysis of the sulfur-nitrogen (S-N) bond of the sulfonamide group.[7] This cleavage would result in the formation of two primary degradation products: 5-bromo-2-methoxybenzenesulfonic acid and cyclopropylamine. This reaction is typically the main route of abiotic degradation for sulfonamides in aqueous environments.[5]
Q3: Are there recommended pH conditions for preparing and storing solutions?
While specific data for this compound is unavailable, sulfonamides generally exhibit greatest stability in the neutral to slightly acidic pH range.[8] Both strongly acidic and strongly alkaline conditions can catalyze the hydrolysis of the S-N bond.[4][9] For maximum stability, it is recommended to prepare solutions in a buffered system (e.g., phosphate or citrate buffer) within a pH range of 4 to 7 and store them at low temperatures. A study on various sulfonamides found that all tested compounds were hydrolytically stable at pH 9.0, while stability decreased at pH 4.0 for some.[5]
Q4: How should I store stock solutions of this compound?
For short-term storage (days to weeks), solutions should be stored at 2-8°C and protected from light. For long-term storage (months), it is advisable to store aliquots of stock solutions (prepared in a suitable anhydrous organic solvent like DMSO or ethanol) at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q5: How can I monitor the stability of my compound in a specific buffer or formulation?
The most effective method for monitoring stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. By analyzing samples over time, you can quantify the remaining parent compound and detect the appearance of new peaks, which may correspond to degradants. Forced degradation studies are essential for developing and validating such methods.[10][11]
Q6: Is this compound sensitive to light?
Given the presence of the substituted benzene ring, photosensitivity is a potential concern. The aromatic ring can absorb UV light, which may lead to photodegradation.[6] It is a standard best practice in pharmaceutical development to assume photosensitivity until proven otherwise. Therefore, all solutions should be prepared and stored in amber vials or otherwise protected from light to prevent potential photolytic degradation.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on chemical principles.
Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis
You observe one or more new peaks in your chromatogram after storing a solution of the compound for a period of time.
-
Primary Suspect: Hydrolytic Degradation
-
Causality: The sulfonamide S-N bond has likely undergone hydrolysis. This is the most common abiotic degradation pathway for sulfonamides.[5] The rate of hydrolysis is highly dependent on pH and temperature.[4][8] Acid catalysis typically involves protonation of the amide, while base catalysis can involve direct nucleophilic attack by a hydroxide ion.[4]
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use mass spectrometry (LC-MS) to determine the mass of the new peaks. The predicted masses of the primary hydrolytic degradants are:
-
5-bromo-2-methoxybenzenesulfonic acid (m/z ≈ 265.96)
-
Cyclopropylamine (m/z ≈ 57.09)
-
-
pH Control: Ensure your solution is buffered to a stable pH range (ideally 4-7). If using unbuffered water or media, the pH can drift and accelerate degradation.
-
Temperature Control: Immediately move your solutions to a lower temperature (e.g., 4°C or -20°C). Re-analyze after a period to see if the rate of degradation has slowed.
-
-
-
Secondary Suspect: Photodegradation
-
Causality: Exposure to ambient or UV light can induce degradation, often through complex radical pathways or cleavage of the sulfonamide bond.[6] This can lead to a different impurity profile than hydrolysis.
-
Troubleshooting Steps:
-
Protect from Light: Repeat the experiment using amber glassware or wrap your vials in aluminum foil.
-
Compare Profiles: Compare the impurity profile of the light-protected sample with the light-exposed sample. A significant difference confirms photosensitivity.
-
-
Issue 2: Loss of Potency or Inconsistent Experimental Results
You notice that the biological or chemical activity of your compound decreases over time, or results are not reproducible.
-
Primary Suspect: Undetected Degradation
-
Causality: The concentration of the active parent compound is decreasing due to degradation. Even a 5-10% loss can significantly impact experimental outcomes. This degradation may not be obvious without a validated stability-indicating analytical method.
-
Troubleshooting Steps:
-
Implement Stability Monitoring: Use HPLC to quantify the parent compound in your solution at the start of your experiment and after a relevant time period (e.g., 24 hours).
-
Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions from a solid, properly stored starting material. Avoid using old stock solutions whose history is unknown.
-
Review Solution Preparation Protocol: Ensure that the solvent used is of high purity and appropriate for the compound. For example, using lower-grade solvents that may contain acidic or basic impurities can initiate degradation.
-
-
Key Experimental Protocols
To ensure the integrity and reproducibility of your research, we provide the following standardized protocols.
Protocol 1: Recommended Solution Preparation and Storage
This protocol minimizes the risk of initial degradation upon solubilization.
-
Pre-analysis: Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Selection: For a concentrated stock solution, use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Weighing: Accurately weigh the required amount of solid compound in a clean, dry vessel.
-
Solubilization: Add the solvent to the solid and mix thoroughly until completely dissolved. Gentle vortexing or sonication can be used if necessary.
-
Aqueous Dilutions: For working solutions, dilute the stock solution into your final aqueous buffer immediately before use. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system.
-
Storage:
-
Stock Solution: Aliquot the stock solution into single-use amber vials and store at -20°C or -80°C.
-
Working Solution: Prepare only the amount needed for the day's experiment. Discard any unused aqueous working solution at the end of the day.
-
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is a powerful tool to understand the intrinsic stability of the molecule and is a regulatory requirement for drug development.[11][12] This protocol provides a framework for identifying potential degradation pathways under stress conditions.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials. Add the stressor as outlined in the table below. A control sample (stock solution diluted with water) should be included.
| Stress Condition | Reagent | Typical Conditions |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature or 60°C |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal | No reagent (in solution) | 60°C in a calibrated oven |
| Photolytic | No reagent (in solution) | Exposed to UV/Vis light (ICH Q1B) |
-
Time Points: Analyze the samples by HPLC at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).
-
Analysis: Use a stability-indicating HPLC-UV method. Monitor the peak area of the parent compound and the formation of any new peaks. The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without being destroyed by further stress.[12]
-
Interpretation: The conditions that cause a significant decrease in the parent peak area reveal the compound's vulnerabilities. The resulting chromatograms are essential for developing an analytical method that can accurately quantify the drug in the presence of its degradants.
Visualizations
Predicted Degradation and Experimental Workflow
The following diagrams illustrate the key chemical and procedural concepts discussed in this guide.
Caption: Predicted hydrolytic degradation of the parent compound.
Caption: Workflow for a forced degradation stability study.
References
- Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
- Goebel, A., et al. (n.d.). Photodegradation of sulfonamides and their N (4)
- (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
- (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
- (n.d.).
- (n.d.).
- (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC - PubMed Central.
- (n.d.).
- (n.d.).
- (2021).
- (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH.
- (n.d.). A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers. Benchchem.
- (n.d.). Hydrolysis of sulphonamides in aqueous solutions | Request PDF.
- (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. MedCrave online.
- (n.d.). Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
- (n.d.). 5-bromo-n-cyclopropyl-2-methoxybenzenesulphonamide 97 cas no.914302-35-5. GuideChem.
- (n.d.).
- (2016).
- (2023).
- (2022).
- (n.d.). 5-Bromo-2-methoxybenzenesulfonamide AldrichCPR. Sigma-Aldrich.
- (n.d.). Studies on sulfonamide degradation products | Download Table.
- (n.d.). 5-Bromo-N-cyclopropyl-2-methylbenzenesulfonamide.
- (n.d.). 5-BROMO-N-SİKLOPROPİL-2-METOKSİBENZENsülfonamid 97 CAS#: 914302-35-5; ChemWhat Kodu: 125315. ChemWhat.
Sources
- 1. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97, CasNo.914302-35-5 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]
- 2. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet [chemicalbook.com]
- 3. 5-BROMO-N-SİKLOPROPİL-2-METOKSİBENZENSÜLFONAMİD 97 CAS#: 914302-35-5 • ChemWhat | Kimyasallar ve Biyolojikler Veritabanı [chemwhat.tr]
- 4. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Overcoming Solubility Challenges with 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
Welcome to the technical support guide for 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide (CAS No. 914302-35-5). This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a substituted benzenesulfonamide, this molecule possesses structural features that predict low aqueous solubility, a common hurdle in experimental biology and preclinical development.[1][2] This guide provides a systematic, causality-driven approach to understanding and overcoming these issues, ensuring reliable and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of the compound that underpin its solubility behavior.
Q1: What are the key physicochemical properties of this compound?
A1: While extensive experimental data is not publicly available, we can summarize its known properties and predict others based on its chemical structure.
Table 1: Physicochemical Properties of this compound
| Property | Value / Observation | Source / Rationale |
|---|---|---|
| CAS Number | 914302-35-5 | [3][4][5] |
| Molecular Formula | C₁₀H₁₂BrNO₃S | [3] |
| Molecular Weight | 306.18 g/mol | [3] |
| Physical State | Solid | Based on reported melting point.[6] |
| Melting Point | 134-136°C | [3] |
| Aqueous Solubility | Not experimentally reported. Predicted to be low. | The molecule's large, non-polar surface area from the bromophenyl and cyclopropyl groups suggests poor water solubility.[1] |
| Acid/Base Nature | Weakly acidic. | The sulfonamide group (-SO₂NH-) is a weak acid.[2][7] Its pKa will be a critical determinant of solubility in response to pH changes. |
Q2: Why is this compound likely to be poorly soluble in neutral aqueous buffers like PBS?
A2: The poor aqueous solubility is a direct consequence of its molecular structure. The molecule has a significant hydrophobic character due to the brominated benzene ring and the N-cyclopropyl group. These regions are energetically unfavorable to interact with the highly ordered hydrogen-bonding network of water. The polar, hydrogen-bonding groups (sulfonamide and methoxy ether) are insufficient to overcome this hydrophobicity, leading to low solubility in neutral aqueous solutions. Approximately 40% of currently marketed drugs and a majority of development candidates are poorly water-soluble, making this a common challenge.[1]
Q3: How is pH expected to influence the solubility of this compound?
A3: As a sulfonamide, this compound is a weak acid.[7] The hydrogen on the sulfonamide nitrogen can be abstracted under basic conditions.
-
At Acidic to Neutral pH (e.g., pH < 7): The compound will exist predominantly in its neutral, un-ionized form. This is the form with the lowest aqueous solubility.[7]
-
At Alkaline pH (e.g., pH > 8): As the pH increases above the compound's pKa, it will deprotonate to form an anionic salt. This charged species is significantly more polar and thus more soluble in water.[7] For many sulfonamides, solubility can increase by ten-fold or more when the pH is raised from ~6.5 to 8.0.[7] This pH-dependent solubility is the first and most powerful tool to explore for solubilization.[8][9][10]
Section 2: Troubleshooting Guide - Strategies for Solubilization
This section provides a practical, step-by-step approach to solubilizing the compound for common experimental applications.
Problem: My compound will not dissolve in aqueous buffer for my in vitro assay.
This is the most common issue. The goal is to achieve the desired final concentration in your assay medium (e.g., PBS, cell culture media) without precipitation and with minimal impact from the solubilizing agent.
Systematic Approach to Solubilization:
The following workflow provides a logical progression for identifying a suitable solvent system.
Caption: Troubleshooting workflow for solubilizing the compound for in vitro assays.
Detailed Protocols & Explanations
Most researchers begin by creating a high-concentration stock in a water-miscible organic solvent.
-
Rationale: The compound is predicted to be highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA). This allows for the creation of a concentrated stock (e.g., 10-100 mM) from which small volumes can be added to the aqueous assay buffer, minimizing the final solvent concentration.
-
Protocol:
-
Weigh out the required amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration.
-
Vortex and/or sonicate gently until the solid is completely dissolved. Store appropriately (typically at -20°C or -80°C, protected from light).
-
-
Critical Consideration: When this DMSO stock is added to your aqueous buffer, the compound may precipitate if its final concentration exceeds its aqueous solubility limit (this is known as "crashing out"). The final concentration of DMSO should typically be kept below 0.5% (v/v) in cell-based assays to avoid solvent-induced artifacts.
This is the most effective strategy if your experimental system can tolerate a non-physiological pH.
-
Rationale: As a weak acid, increasing the pH of the solution will ionize the sulfonamide group, dramatically increasing its aqueous solubility.[7]
-
Protocol:
-
Prepare a suspension of the compound in your desired buffer (e.g., PBS).
-
While stirring, add a dilute base (e.g., 0.1 N NaOH) dropwise.
-
Monitor the solution for clarity. Dissolution should occur as the pH increases.
-
Once dissolved, you can slowly back-titrate with a dilute acid (e.g., 0.1 N HCl) if you need to lower the pH, but be aware that the compound may precipitate if you cross back below its pKa.
-
-
Trustworthiness Check: This method self-validates the compound's acidic nature. If solubility increases with a small amount of base, it confirms the proposed mechanism. This is ideal for chemical assays but may not be suitable for live-cell experiments sensitive to pH changes.
If pH adjustment is not an option, co-solvents or other excipients can be used to increase the solubility of the neutral form of the compound.[1][11]
Table 2: Common Solubilizing Excipients for In Vitro Use
| Agent | Type | Typical Starting Conc. (in final buffer) | Mechanism of Action | Considerations |
|---|---|---|---|---|
| PEG 400 | Co-solvent | 5-20% (v/v) | Reduces solvent polarity, making it more favorable for the solute.[12][13] | Can be viscous. Check for cellular toxicity in your specific assay. |
| Ethanol | Co-solvent | 1-10% (v/v) | Reduces solvent polarity.[12][13] | Volatile. Can be toxic to cells at higher concentrations. |
| HP-β-CD | Complexation Agent | 1-10% (w/v) | Forms an inclusion complex where the hydrophobic compound sits inside the cyclodextrin's hydrophobic core.[8][12] | Generally well-tolerated. Can be expensive. May alter compound availability. |
| Polysorbate 80 (Tween® 80) | Surfactant | 0.1-1% (v/v) | Forms micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous phase.[8][12] | Can interfere with some assays. Check for cell line sensitivity. |
-
Protocol (Example using HP-β-CD):
-
Prepare a 10% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your aqueous buffer.
-
Add the solid this compound directly to this solution.
-
Stir or vortex vigorously at room temperature or with gentle warming (e.g., 37°C) for several hours to facilitate complex formation and dissolution.
-
Section 3: Protocol for Quantitative Solubility Assessment
To move beyond trial-and-error, you must determine the compound's actual solubility in your key buffers.
Q4: How can I accurately measure the solubility of this compound?
A4: The "gold standard" for measuring thermodynamic equilibrium solubility is the shake-flask method.[14][15] This method measures the concentration of a saturated solution after it has reached equilibrium.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
-
Preparation: Add an excess amount of the solid compound to a known volume of your test buffer (e.g., 1-2 mg/mL in PBS pH 7.4) in a glass vial. "Excess" means undissolved solid should be clearly visible.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours. For highly crystalline compounds, 48-72 hours may be necessary to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop agitation and let the suspension settle. To separate the dissolved fraction from the solid, centrifuge the vial at high speed (e.g., 14,000 rpm for 10-15 minutes).
-
Sampling: Carefully remove an aliquot of the clear supernatant. For an extra degree of certainty, filter this supernatant through a 0.22 µm chemical-resistant filter (e.g., PTFE) to remove any remaining particulates.
-
Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to fall within the linear range of your analytical method. Quantify the compound's concentration using a validated HPLC method with a standard curve.[16] This concentration is the equilibrium solubility.
Section 4: Considerations for In Vivo Formulations
Solubilizing a compound for administration to laboratory animals presents additional challenges related to dose volume, vehicle tolerability, and achieving adequate exposure.
Q5: I need to formulate this compound for oral gavage in mice. What are my options?
A5: The choice of formulation depends on the required dose and the compound's properties. Simple aqueous solutions are often not feasible for poorly soluble compounds.
Table 3: Comparison of Formulation Strategies for Preclinical In Vivo Studies
| Strategy | Typical Composition | Pros | Cons & Considerations |
|---|---|---|---|
| Co-solvent Solution | 10-40% PEG 400, 5-10% Ethanol, q.s. with water or saline. | Homogenous solution, good content uniformity, potentially enhances absorption. | Limited drug loading capacity. Potential for precipitation in the GI tract upon dilution. Vehicle may have its own physiological effects.[1] |
| Aqueous Suspension | Compound micronized to <10 µm, suspended in an aqueous vehicle with a wetting agent (e.g., 0.1% Tween 80) and a suspending agent (e.g., 0.5% methylcellulose). | Higher drug loading is possible. Mimics solid dosage forms. | Requires particle size reduction (micronization).[9][11] Physical stability (settling, caking) can be an issue. Potential for non-uniform dosing if not properly resuspended. |
| Lipid-Based Formulation (e.g., SEDDS) | An isotropic mixture of oils (e.g., medium-chain triglycerides), surfactants, and co-solvents. | Can significantly enhance solubility and oral bioavailability for lipophilic compounds.[17] Protects the drug from degradation. | More complex to develop and characterize. Potential for GI side effects depending on the excipients used.[17] |
For this compound, starting with an aqueous suspension of micronized compound is often the most pragmatic and scalable approach for early preclinical studies.
References
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]
-
Yalkowsky, S. H., & Rubino, J. T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. [Link]
-
Krebs, H. A., & Speakman, J. C. (1946). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Journal of Urology. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). [Link]
-
Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]
-
Sharma, D., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
Bocan, E., et al. (2024). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Analysis. [Link]
-
Osol, A., & Cisson, S. (1951). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of the American Pharmaceutical Association. [Link]
-
Sahu, P. K., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. [Link]
-
Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
- GlaxoSmithKline. (2005). Method for determining solubility of a chemical compound.
-
Protheragen. (n.d.). Solubilizer Excipients. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. [Link]
-
Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park's Lab, Purdue University. [Link]
-
American Pharmaceutical Review. (n.d.). Solubilizer Excipients. [Link]
-
González-Alvarez, M., et al. (2018). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. RSC Advances. [Link]
-
PubChem. (n.d.). (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. [Link]
-
InfochemsDB. (n.d.). 5-Bromo-N-butyl-2-methoxybenzenesulfonamide. [Link]
Sources
- 1. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet [chemicalbook.com]
- 4. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 | 914302-35-5 [chemicalbook.com]
- 5. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97, CasNo.914302-35-5 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]
- 6. 5-Bromo-2-methoxybenzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. auajournals.org [auajournals.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Solubilizer Excipients - Protheragen [protheragen.ai]
- 13. kinampark.com [kinampark.com]
- 14. researchgate.net [researchgate.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Chromatographic Purification of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
Welcome to the technical support guide for the chromatographic purification of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide (CAS No. 914302-35-5). This document is designed for researchers, medicinal chemists, and process development professionals who require a highly purified compound for downstream applications. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chromatographic principles and practical laboratory experience.
Section 1: Troubleshooting Guide
This section addresses the most common challenges encountered during the chromatographic purification of aromatic sulfonamides on silica gel. The question-and-answer format is designed to help you quickly identify and resolve specific experimental issues.
Q1: My compound is eluting with impurities, resulting in poor separation or co-elution. How can I improve the resolution?
A: Poor separation is the most frequent challenge and is almost always solved by optimizing the mobile phase composition.[3] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate, with maximal separation from all impurities.
-
Causality: The separation of compounds on a silica gel column is governed by their differential partitioning between the polar stationary phase (silica) and the less polar mobile phase. Sulfonamides like this compound possess multiple polar functional groups (sulfonamide, methoxy ether) and a nonpolar aromatic ring, allowing for fine-tuning of their elution behavior.
-
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: If your compound and impurities are eluting too quickly (high Rf), reduce the concentration of the polar solvent (e.g., ethyl acetate) in your nonpolar solvent (e.g., hexanes). This increases the compound's interaction with the silica gel, enhancing retention and improving the chances of separation.
-
Change Solvent Selectivity: If adjusting polarity isn't enough, switch one of the mobile phase components. Different solvents have different selectivities. For instance, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a toluene/acetone system. These changes alter the specific hydrogen bonding and dipole-dipole interactions that drive separation.
-
Consider a Gradient Elution: If your crude material contains both highly polar and nonpolar impurities, an isocratic (single solvent composition) elution may not be effective. A gradient elution, where the polarity of the mobile phase is gradually increased over time, can be used. This allows nonpolar impurities to elute first, followed by your target compound, and finally, the highly polar "baseline" impurities.
-
Q2: The spot for my compound is "tailing" or "streaking" on the TLC plate and the peak is broad during column chromatography. What causes this and how can I fix it?
A: Peak tailing is often observed for acidic or highly polar compounds on standard silica gel. The free N-H proton on the sulfonamide group is weakly acidic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-ideal, slow dissociation from the stationary phase, causing the characteristic tailing.
-
Causality: The equilibrium of the compound adsorbing and desorbing from the silica surface is disrupted. A portion of the molecules are "stuck" via strong hydrogen bonds or acid-base interactions with active sites on the silica, eluting more slowly than the main band.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. The added acid protonates the silica surface, reducing the strong interaction with your acidic sulfonamide. This results in a more uniform interaction and sharper, more symmetrical peaks.
-
Use Deactivated Silica: If acid addition is not compatible with your compound, consider using a deactivated stationary phase. You can either purchase commercially deactivated silica gel or prepare it by treating standard silica gel with a reagent like triethylamine, followed by thorough washing.
-
Check for Overloading: Loading too much sample onto the column can also cause peak tailing and poor separation. As a rule of thumb, for flash chromatography, the sample mass should be about 1-5% of the silica gel mass.
-
Q3: My compound seems to be stuck on the column and won't elute, even with a highly polar mobile phase.
A: This indicates that your compound has extremely high affinity for the stationary phase under the chosen conditions, or it may have precipitated at the top of the column.
-
Causality: The mobile phase may be insufficiently polar to displace the compound from the silica gel. Alternatively, if the compound was loaded in a solvent in which it is highly soluble, but which is immiscible or much stronger than the mobile phase, it can crash out of solution when the mobile phase is introduced.
-
Troubleshooting Steps:
-
Drastically Increase Polarity: If you are using a hexane/ethyl acetate system, try flushing the column with pure ethyl acetate, then a 5-10% solution of methanol in dichloromethane. Methanol is a very polar solvent that will elute most compounds from silica gel.
-
Ensure Solubility: Your compound must be soluble in the mobile phase. If it is not, it will not move down the column. This is particularly important during sample loading.[4]
-
Employ the Dry Loading Technique: If your compound has poor solubility in the starting mobile phase, dry loading is the preferred method.[4] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column. This technique prevents precipitation issues at the start of the purification.[4]
-
Q4: I suspect my compound is decomposing on the silica gel. How can I confirm this and what is the alternative?
A: Silica gel is acidic and can catalyze the decomposition of sensitive compounds. To test for stability, you can perform a simple TLC experiment.
-
Causality: The acidic silanol groups on the silica surface can act as a catalyst for hydrolysis, rearrangement, or elimination reactions, especially for compounds with acid-labile functional groups.
-
Troubleshooting & Alternatives:
-
Stability Test: Dissolve a small amount of your crude product in a solvent and spot it on a TLC plate. Let the spot sit on the plate for 1-2 hours at room temperature, then develop the plate. If a new spot appears or the original spot diminishes in intensity compared to a freshly spotted lane, your compound is likely unstable on silica.
-
Use a Different Stationary Phase: If instability is confirmed, switch to a more neutral or basic stationary phase.
-
Alumina (Al₂O₃): Available in neutral, basic, and acidic grades, alumina is a good alternative for compounds that are sensitive to silica.
-
Florisil®: A magnesium silicate adsorbent that is less acidic than silica and can offer different selectivity.
-
Reversed-Phase Chromatography: For more challenging separations, reversed-phase (e.g., C18-bonded silica) chromatography can be used, where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5][6]
-
-
Section 2: Experimental Protocols
Protocol 2.1: TLC Method Development
This protocol describes the essential first step of developing an effective solvent system for purification.
-
Preparation: Dissolve a small sample of the crude this compound in a few drops of a suitable solvent (e.g., dichloromethane or acetone).
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (start with a 4:1 mixture of Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like this one should be UV active.
-
Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the mobile phase polarity to achieve an Rf of 0.2-0.4 for the desired compound, ensuring it is well-separated from any visible impurities.
| Solvent System (Hexane:Ethyl Acetate, v/v) | Target Compound Rf | Impurity 1 Rf | Impurity 2 Rf | Comments |
| 9:1 | 0.05 | 0.15 | 0.00 | All spots are too low. Increase polarity. |
| 4:1 | 0.25 | 0.45 | 0.00 | Good separation. Target Rf is ideal for column. |
| 2:1 | 0.50 | 0.65 | 0.10 | Separation is decreasing. Too polar. |
Protocol 2.2: Flash Column Chromatography Purification
This protocol outlines the purification of 1.0 g of crude material using the optimized solvent system from TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 40 mm diameter).
-
Add approximately 50-100 g of silica gel (a 50-100:1 ratio of silica to crude product is typical).
-
Prepare a slurry of the silica gel in the initial mobile phase (e.g., 4:1 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly, ensuring a flat top surface.[4]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the 1.0 g of crude product in ~10 mL of dichloromethane.
-
Add 2-3 g of silica gel to the solution and mix well.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure (1-2 psi) to begin eluting the compounds. Maintain a steady flow rate.
-
Collect fractions (e.g., 20 mL per test tube).
-
-
Fraction Analysis:
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate in the same mobile phase.
-
Identify the fractions containing the pure desired product (single spot at the correct Rf).
-
-
Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the purified this compound. Confirm purity by appropriate analytical methods (e.g., HPLC, NMR).
-
Section 3: Visual Workflows
Visual aids can clarify complex procedures and decision-making processes.
Caption: General workflow for chromatographic purification.
Caption: Decision tree for troubleshooting common issues.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the ideal loading capacity for flash chromatography? A: A general guideline for flash chromatography is a silica-to-sample mass ratio between 20:1 and 100:1. For difficult separations, a higher ratio (e.g., 100:1) is recommended. For simpler purifications, a lower ratio (e.g., 30:1) may suffice. Overloading the column is a common cause of failed separations.
Q: Can I reuse my chromatography column? A: While technically possible for identical samples, it is generally not recommended in a research or development setting. Impurities from a previous run can remain strongly adsorbed to the stationary phase and may elute unexpectedly during a subsequent purification, contaminating your product. The cost of fresh silica is minimal compared to the value of a pure compound and the time lost to a failed experiment.
Q: My compound is a white solid. After purification, it is a yellow oil. What happened? A: This could be due to several factors. It's possible that a colored impurity co-eluted with your product. It is also possible that trace amounts of a solvent modifier (like triethylamine, if used) or impurities from the technical-grade solvents are present. Ensure you are using high-purity (e.g., HPLC grade) solvents for your mobile phase. Finally, concentrate your fractions at the lowest practical temperature on the rotary evaporator to prevent thermal decomposition.
Q: How do I choose between normal-phase and reversed-phase chromatography? A: Normal-phase chromatography (polar stationary phase like silica, nonpolar mobile phase) is the default, most cost-effective method for purifying moderately polar organic compounds like this compound. Reversed-phase chromatography (nonpolar stationary phase like C18, polar mobile phase like water/acetonitrile) is typically used for highly polar or ionic compounds, or when normal-phase fails to provide adequate separation. For this specific molecule, normal-phase silica gel chromatography is the standard and most effective approach.[7]
References
- Benchchem. (2025).
- Choma, I., & Jesionek, W. (2013). TLC of Sulfonamides. In Ł. Komsta, M. Waksmundzka-Hajnos, & J. Sherma (Eds.), TLC in Drug Analysis (pp. 819-844). Taylor & Francis.
-
Milenkovic, J., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC - NIH. Available at: [Link]
-
Al-Ghananaeem, A., & Malkawi, A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available at: [Link]
-
Vo, T., et al. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]
-
FSIS. (2012). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA. Available at: [Link]
-
Nocentini, A., et al. (2018). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. PMC - NIH. Available at: [Link]
-
Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences. Available at: [Link]
- Pharmaffiliates. Sulfonamide-impurities.
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Available at: [Link]
- ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide....
- Benchchem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
- Gadani, K., et al. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. Available at: [Link]
- ResearchGate. (2013). I.M. Choma i W. Jesionek, TLC of Sulfonamides.
-
Margasiński, Z., et al. (1965). [Application of thin-layer chromatography to separation and identification of sulfonamides in pharmaceutical preparations]. PubMed. Available at: [Link]
-
LookChem. (n.d.). 5-bromo-n-cyclopropyl-2-methoxybenzenesulphonamide 97 cas no.914302-35-5. LookChem. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonamide. Wikipedia. Available at: [Link]
- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzenesulfonamide. Sigma-Aldrich.
- Matrix Scientific. (n.d.). 5-Bromo-N-cyclopropyl-2-methylbenzenesulfonamide.
- Aladdin. (n.d.). This compound,97%. Aladdin.
- Google Patents. (n.d.). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. Google Patents.
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Countercurrent Chromatography for the Measurement of the Hydrophobicity of Sulfonamide Amphoteric Compounds.
-
PMC - NIH. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC - NIH. Available at: [Link]
-
PubMed. (n.d.). High-performance micellar liquid chromatography determination of sulphonamides in pharmaceuticals after azodye precolumn derivatization. PubMed. Available at: [Link]
- ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
-
European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. EPO. Available at: [Link]
- BLD Pharm. (n.d.). 778592-06-6|5-Bromo-N-isopropyl-2-methoxybenzenesulfonamide. BLD Pharm.
Sources
- 1. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97, CasNo.914302-35-5 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]
- 2. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
Welcome to the technical support center for the synthesis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific sulfonamide synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you optimize your reaction, troubleshoot issues, and ensure the integrity of your results.
I. Reaction Overview & Core Principles
The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. Cyclopropylamine, acting as the nucleophile, attacks the electrophilic sulfur atom of 5-bromo-2-methoxybenzenesulfonyl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to quench the hydrochloric acid (HCl) byproduct.
The choice of an appropriate solvent is critical; chlorinated solvents like dichloromethane (DCM) or ethers like tetrahydrofuran (THF) are commonly used due to their inertness and ability to dissolve the reactants.[1] The key to a successful synthesis lies in controlling the reaction conditions to favor the desired product over several potential side reactions.
II. Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most frequently encountered issues during the synthesis. Each problem is presented in a question-and-answer format, detailing the likely cause, the underlying mechanism, and actionable solutions.
FAQ 1: Why is my yield unexpectedly low, and my aqueous work-up is highly acidic?
Answer: This is a classic symptom of the premature hydrolysis of your starting material, 5-bromo-2-methoxybenzenesulfonyl chloride.
-
Plausible Cause: Presence of water in the reaction mixture. 5-bromo-2-methoxybenzenesulfonyl chloride is highly sensitive to moisture.[2][3] Water acts as a nucleophile, attacking the sulfonyl chloride to form the corresponding 5-bromo-2-methoxybenzenesulfonic acid. This sulfonic acid byproduct is water-soluble and will be removed during the aqueous work-up, leading to a lower yield of the desired product. The formation of this acidic byproduct also explains the low pH of your aqueous layer.
-
Mechanism of Hydrolysis:
-
Step 1: Nucleophilic attack by water on the electrophilic sulfur atom of the sulfonyl chloride.
-
Step 2: Elimination of a chloride ion to form a protonated sulfonic acid.
-
Step 3: Deprotonation to yield the final sulfonic acid and hydrochloric acid.
-
-
Troubleshooting & Prevention:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents; it is recommended to use freshly distilled solvents or those from a solvent purification system.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Use a fresh, high-purity bottle of 5-bromo-2-methoxybenzenesulfonyl chloride.[2][3][4] If the purity is suspect, consider purification or acquisition of a new batch.
-
Order of Addition: Add the sulfonyl chloride to the solution of cyclopropylamine and base, rather than the other way around. This ensures the amine is readily available to react, outcompeting trace amounts of water.
-
FAQ 2: I've isolated my product, but I see a significant, less polar impurity with a high molecular weight in my LC-MS analysis. What is it?
Answer: You are likely observing the formation of a bis-sulfonamide byproduct, specifically N,N-bis(5-bromo-2-methoxybenzenesulfonyl)cyclopropylamine.
-
Plausible Cause: This side reaction occurs when the initially formed sulfonamide product is deprotonated by the base, turning it into a nucleophile that then reacts with a second molecule of the sulfonyl chloride. This is more likely to happen if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.
-
Mechanism of Bis-Sulfonamide Formation:
-
Step 1: The desired product, this compound, is deprotonated by the base (e.g., triethylamine).
-
Step 2: The resulting sulfonamide anion acts as a nucleophile, attacking a second molecule of 5-bromo-2-methoxybenzenesulfonyl chloride.
-
Step 3: A new S-N bond is formed, leading to the bis-sulfonamide byproduct.
-
-
Troubleshooting & Prevention:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of cyclopropylamine relative to the sulfonyl chloride to ensure the complete consumption of the latter.
-
Temperature Management: Run the reaction at a low temperature (0 °C is common) to reduce the rate of the second sulfonylation, which typically has a higher activation energy.[5]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the primary reaction with cyclopropylamine.
-
Purification: This byproduct can usually be separated from the desired product by column chromatography on silica gel, as it is significantly less polar.
-
Visualizing Reaction Pathways
The following diagram illustrates the intended reaction alongside the two most common side reactions.
Sources
Technical Support Center: Optimizing N-Cyclopropylation of Sulfonamides
Welcome to the technical support center for the N-cyclopropylation of sulfonamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important transformation. The N-cyclopropyl sulfonamide motif is a valuable component in medicinal chemistry, and mastering its synthesis is key to accelerating discovery programs. This resource provides field-proven insights and scientifically grounded protocols to help you achieve consistent and high-yielding results.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-cyclopropylation of sulfonamides?
A1: The most prevalent and versatile method is the copper-catalyzed Chan-Lam cross-coupling reaction. This reaction typically employs a copper(II) salt, such as copper(II) acetate, a base, and a cyclopropylating agent, most commonly cyclopropylboronic acid. The reaction is valued for its relatively mild conditions and tolerance of a wide range of functional groups.[1]
Q2: I am seeing no reaction or very low conversion. What are the first things I should check?
A2: Before delving into extensive optimization, verify the quality of your reagents and the reaction setup. Key initial checkpoints include:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and that you are using anhydrous solvents. Sulfonyl chlorides, common precursors to sulfonamides, are highly susceptible to hydrolysis.[2]
-
Reagent Integrity: Confirm the purity and activity of your copper catalyst and cyclopropylboronic acid. Old or improperly stored reagents can lead to failed reactions. Cyclopropylboronic acid can be synthesized from the corresponding Grignard reagent and trimethylborate.[3][4]
-
Inert Atmosphere: While some Chan-Lam couplings can be run open to the air, an inert atmosphere (e.g., nitrogen or argon) is often beneficial, especially if you are experiencing issues with catalyst deactivation or side reactions.
Q3: What are some common side reactions to be aware of?
A3: While the Chan-Lam N-cyclopropylation is generally a clean reaction, several side products can form, particularly during troubleshooting:
-
Protodeborylation of Cyclopropylboronic Acid: This results in the formation of cyclopropane and consumes your cyclopropylating agent. It can be exacerbated by the presence of protic impurities.
-
Homocoupling of Cyclopropylboronic Acid: This leads to the formation of bicyclopropyl.
-
Decomposition of the Sulfonamide: Depending on the substrate and reaction conditions, the sulfonamide starting material may degrade.
-
Formation of N-aryl sulfonamides (if aryl halides are present): In Ullmann-type reactions, which are mechanistically related, debromination of an aryl bromide starting material can be a significant side reaction.[5] By analogy, if your reaction mixture contains halide sources, you may observe undesired C-N bond formations.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the N-cyclopropylation of sulfonamides.
Problem 1: Low to No Product Yield with Recovery of Starting Materials
| Potential Cause | Scientific Rationale | Suggested Solution |
| Inactive Catalyst | The active catalytic species in Chan-Lam couplings is typically Cu(I) or Cu(II), which can be sensitive to air and moisture. Improper storage or handling can lead to the formation of inactive copper oxides. | • Use a fresh, high-purity copper source. Consider pre-activating the catalyst if using Cu(0) or Cu(II) sources under conditions that can generate the active species. • Ensure rigorous inert atmosphere techniques (e.g., degassing the solvent, using a glovebox). |
| Insufficiently Strong Base | The base plays a crucial role in the deprotonation of the sulfonamide, which is necessary for its coordination to the copper center and subsequent reaction. The pKa of the sulfonamide will dictate the required base strength. | • Screen a range of bases. For weakly acidic sulfonamides, stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) may be more effective than milder bases like sodium carbonate (Na₂CO₃).[1][6] |
| Low Reaction Temperature | While many Chan-Lam couplings proceed at room temperature, some less reactive substrates may require thermal energy to overcome the activation barrier for transmetalation or reductive elimination. | • Incrementally increase the reaction temperature, for example, from room temperature to 60-100 °C. Monitor for potential decomposition of starting materials or products at higher temperatures. |
| Poorly Soluble Reagents | If the sulfonamide, base, or catalyst has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all due to insufficient contact between the reactants. | • Screen different anhydrous solvents. Common choices include dichloromethane (DCM), 1,2-dichloroethane (DCE)[1], toluene, dioxane, or dimethylformamide (DMF). A solvent that dissolves all components at the reaction temperature is ideal. |
Problem 2: Formation of Side Products and Complex Reaction Mixtures
| Potential Cause | Scientific Rationale | Suggested Solution |
| Decomposition of Cyclopropylboronic Acid | Cyclopropylboronic acid can be prone to decomposition, especially at elevated temperatures or in the presence of strong acids or bases, leading to a variety of byproducts. | • Use a milder base if possible. • Add the cyclopropylboronic acid slowly to the reaction mixture. • Consider using a more stable derivative, such as a cyclopropylboronate ester, although this may require modification of the reaction protocol. |
| Catalyst Decomposition | The copper catalyst can be sensitive to certain functional groups or impurities, leading to the formation of inactive species and a complex mixture of side products. | • The addition of a suitable ligand can stabilize the copper catalyst and promote the desired reaction pathway. Screen ligands such as 1,10-phenanthroline or other N,N-chelating ligands.[5][7] |
| Reaction with Solvent | In some cases, the solvent can participate in side reactions, especially at elevated temperatures. | • If you suspect solvent reactivity, switch to a more inert solvent like toluene or dioxane. |
Problem 3: Difficulty with Sterically Hindered or Electron-Deficient Sulfonamides
| Potential Cause | Scientific Rationale | Suggested Solution |
| Steric Hindrance | Bulky groups near the sulfonamide nitrogen can hinder the approach of the cyclopropyl group, slowing down or preventing the reaction. | • Increase the reaction temperature and/or reaction time. • Use a less sterically demanding cyclopropylating agent if available. • Consider a different catalytic system. For example, some palladium-catalyzed methods may be more tolerant of steric bulk. |
| Low Nucleophilicity of the Sulfonamide | Electron-withdrawing groups on the sulfonamide can decrease the nucleophilicity of the nitrogen atom, making it less reactive towards the copper center. | • Use a stronger base to facilitate deprotonation. • Increase the concentration of the copper catalyst and/or the cyclopropylating agent. • The addition of specific ligands can enhance the reactivity of the copper catalyst towards less nucleophilic substrates. |
Experimental Protocols
General Protocol for Copper-Catalyzed N-Cyclopropylation of a Sulfonamide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Sulfonamide (1.0 equiv)
-
Cyclopropylboronic acid (1.5 - 2.0 equiv)
-
Copper(II) acetate (0.1 - 0.2 equiv)
-
Potassium carbonate (2.0 - 3.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or toluene
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the sulfonamide, copper(II) acetate, and potassium carbonate.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent via syringe, followed by the cyclopropylboronic acid.
-
Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the celite with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Optimization Workflow
The following diagram illustrates a systematic workflow for optimizing the N-cyclopropylation of a sulfonamide.
Caption: A stepwise approach to optimizing N-cyclopropylation reaction conditions.
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed N-cyclopropylation of a sulfonamide.
Caption: Proposed catalytic cycle for Chan-Lam N-cyclopropylation of sulfonamides.
Alternative Strategy: Intramolecular Cyclization
For substrates that are recalcitrant to intermolecular cross-coupling, an intramolecular approach can be a powerful alternative. This strategy involves the synthesis of a precursor containing both the sulfonamide and a latent cyclopropane-forming moiety.
A published example involves the conversion of chloropropane sulfonyl chloride with a primary amine to form an N-alkyl-(3-chloro)propyl sulfonamide. Subsequent treatment with a strong base, such as n-butyllithium, induces an intramolecular cyclization to form the desired N-cyclopropyl sulfonamide.[8]
Advantages:
-
Can be effective for substrates that fail in intermolecular reactions.
-
Avoids the use of potentially unstable boronic acids.
Disadvantages:
-
Requires a multi-step synthesis of the cyclization precursor.
-
The use of strong organometallic bases may not be compatible with all functional groups.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. Available from: [Link]
- Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters.
- Ma, H.-R., Wang, X.-H., & Deng, M.-Z. Palladium Catalyzed Cross-Coupling Reaction of Stereodefined Cyclopropylboronic Acids with N-Heterocycl Bromides.
- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
- Yao, M.-L., & Deng, M.-Z. (2000).
-
Yao, M.-L., & Deng, M.-Z. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Organic Chemistry Portal. Available from: [Link]
-
Chan–Lam coupling. In Wikipedia. Available from: [Link]
-
Enantioselective Chan-Lam S-Arylation of Sulfenamides. PubMed Central. Available from: [Link]
- O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(1), 1-20.
-
Chan-Lam Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]
-
(a) General Chan−Lam arylation of sulfonamides and (b) dealkylative... - ResearchGate. Available from: [Link]
-
Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles | Request PDF. ResearchGate. Available from: [Link]
- Cyclopropyl piperazine sulfonyl and carboxamide derivatives synthesis. World Journal of Pharmaceutical Research.
- US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents.
- Fe(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols. Tetrahedron Letters, 51(4), 710-713.
- Bénard, S., Neuville, L., & Zhu, J. (2008). Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid. The Journal of organic chemistry, 73(16), 6441–6444.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9353-9357.
-
Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols. Lanzhou Branch, Chinese Academy of Sciences. Available from: [Link]
- Troubleshooting Ullmann Couplint : r/Chempros. Reddit.
-
Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PubMed Central. Available from: [Link]
- Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(5), 1365-1369.
- N-alkylation of Sufonamides Using Anion Exchange Resin.
-
Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]
-
New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents. PubMed Central. Available from: [Link]
- Bénard, S., Neuville, L., & Zhu, J. (2009). Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. ChemInform, 40(1).
- Nickel-Catalyzed N-Arylation of Sulfinamides: A Comparative Study versus Analogous Sulfonamide Cross-Couplings. Organometallics, 42(14), 1459-1472.
- Teo, Y.-C., & Chua, Y. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions.
- O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(1), 1-20.
- The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. Green Chemistry, 17(5), 2886-2890.
- Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv.
-
Copper‐catalyzed N‐arylation of sulfonamides with (hetero)aryl... | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available from: [Link]
- Copper-Catalyzed Redox Coupling of Nitroarenes with Sodium Sulfin
- The Copper-Catalyzed Reaction of 2-(1-Hydroxyprop-2-yn-1-yl)phenols with Sulfonyl Azides Leading to C3-Unsubstituted N-Sulfonyl-2-iminocoumarins. The Journal of Organic Chemistry, 86(13), 9155-9162.
-
CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides a. ResearchGate. Available from: [Link]
-
Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. audreyli.com [audreyli.com]
- 5. reddit.com [reddit.com]
- 6. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]
Technical Support Center: Investigating the Degradation Pathways of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. This guide is designed to provide expert insights and practical troubleshooting advice for elucidating the degradation pathways of this molecule. Our approach is rooted in established scientific principles and extensive field experience in pharmaceutical analysis.
Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Degradation
Question 1: My initial forced degradation studies of this compound are showing minimal degradation under standard acidic and basic hydrolysis conditions. Is this expected?
Answer: Yes, it is not entirely unexpected for some sulfonamides to exhibit hydrolytic stability under certain conditions.[1][2] The stability of the sulfonamide bond can be influenced by factors such as pH and the electronic properties of the substituents on the aromatic ring and the sulfonamide nitrogen.[1][3]
-
Expert Insight: The electron-withdrawing nature of the bromine atom and the methoxy group's electronic effects on the benzenesulfonamide ring can influence the susceptibility of the S-N bond to cleavage. It is crucial to ensure your stress conditions are adequate to induce degradation without being overly harsh, which could lead to irrelevant secondary degradation products.[4][5] A good starting point for forced degradation is to aim for 5-20% degradation of the parent compound to ensure the formation of primary degradants.[6]
Question 2: What are the most probable degradation pathways for this compound based on its structure?
Answer: Based on the structure of this compound and the known degradation patterns of related sulfonamides, the primary anticipated degradation pathways are:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond is a common hydrolytic pathway for sulfonamides, which would yield 5-bromo-2-methoxybenzenesulfonic acid and cyclopropylamine.[3] Another potential, though often less favored, pathway is the cleavage of the C-N bond.[3]
-
Photodegradation: Sulfonamides can be susceptible to photodegradation, especially under UV light.[7][8] This can lead to various reactions, including cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO2).[7]
-
Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the methoxy group or the aromatic ring. The cyclopropyl group, while generally more resistant to oxidation than other alkyl groups, can undergo metabolism in biological systems, sometimes leading to ring-opened products.[9]
-
Metabolism (in biological systems): In vivo or in vitro metabolic studies may reveal enzymatic degradation. Common metabolic pathways for sulfonamides include N-acetylation, hydroxylation of the aromatic ring, and cleavage of the sulfonamide bond. The cyclopropyl group can also be a site for metabolic attack, potentially forming reactive intermediates.[9]
Question 3: I am observing an unexpected peak in my LC-MS analysis during a photostability study. How can I begin to identify this photodegradant?
Answer: The appearance of new peaks in a photostability study is a strong indication of degradation. A systematic approach is required for identification:
-
Mass Analysis: Determine the mass-to-charge ratio (m/z) of the unknown peak. High-resolution mass spectrometry (HRMS) is invaluable for obtaining an accurate mass and proposing a molecular formula.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ion of the unknown peak. Compare the fragmentation pattern to that of the parent drug. Common losses, such as SO2, or fragments corresponding to parts of the original molecule (e.g., the brominated methoxybenzene ring or the cyclopropylamine moiety) can provide significant structural clues.
-
Isotopic Pattern: The presence of bromine provides a characteristic isotopic pattern (approximately 1:1 ratio for 79Br and 81Br) that should be present in any degradant containing the brominated ring. Check if your unknown peak exhibits this pattern.
-
Literature Review: Search for known photodegradation products of structurally similar sulfonamides. This can provide insights into likely transformations.[7]
Section 2: Troubleshooting Guide - Common Experimental Challenges
This section addresses specific issues you might encounter during your degradation studies and provides actionable solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or minimal degradation observed across all stress conditions. | 1. Stress conditions are too mild.[6] 2. The compound is highly stable under the tested conditions. 3. The analytical method is not stability-indicating.[4][5] | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the duration of exposure, or the temperature.[6] 2. If the compound is inherently stable, document the robust conditions it withstood. 3. Ensure your analytical method (e.g., HPLC) can separate the parent peak from potential closely eluting degradants. This may require method re-development and validation.[5] |
| Complete degradation of the parent compound. | Stress conditions are too harsh, leading to secondary and tertiary degradation products that may not be relevant to real-world stability.[5][10] | Reduce the intensity of the stressor. This can be achieved by lowering the concentration, temperature, or exposure time. The goal is to achieve partial degradation to observe the primary degradants.[6] |
| Poor mass balance in the analytical results. | 1. Some degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore or are too volatile). 2. Degradants are not eluting from the chromatography column. 3. Degradants are precipitating out of solution. | 1. Employ a more universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD) in parallel with UV detection.[6] 2. Modify the mobile phase composition or gradient profile to ensure all components are eluted. Consider a column with a different stationary phase. 3. Visually inspect your samples for any precipitates. If observed, try to dissolve the precipitate in a suitable solvent and analyze it separately. |
| Inconsistent or irreproducible degradation profiles. | 1. Variability in experimental conditions (e.g., fluctuations in temperature, light intensity, or pH). 2. Impurities in the starting material or reagents. | 1. Tightly control all experimental parameters. Use calibrated equipment and ensure consistent light exposure in photostability studies.[6] 2. Use high-purity, well-characterized this compound and analytical grade reagents. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare the following stress solutions: 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).[6]
-
-
Stress Conditions:
-
In separate, protected vials (e.g., amber vials for light protection), add an aliquot of the stock solution to each of the stress solutions to achieve a final drug concentration of approximately 100 µg/mL.
-
Include a control sample of the drug in the same solvent system without the stressor.
-
Place the vials in a controlled temperature environment (e.g., 60°C).
-
-
Time Points and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.
-
Analyze the samples by a stability-indicating HPLC method, preferably with both UV and MS detection.
-
Protocol 2: Forced Photodegradation
-
Sample Preparation:
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile/water) at a concentration of approximately 100 µg/mL.
-
-
Light Exposure:
-
Expose the solution to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature to differentiate between thermal and photodegradation.
-
-
Analysis:
-
Analyze the exposed and dark control samples at appropriate time intervals using a stability-indicating HPLC-MS method.
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways for this compound.
Caption: Forced Degradation Experimental Workflow.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 323-330. [Link]
-
Černigoj, U., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 60(17), 13363-13373. [Link]
-
Zonja, B., et al. (2015). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Water Research, 84, 191-200. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
-
Kümmerer, K., et al. (2000). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Chemosphere, 40(7), 701-706. [Link]
-
Chen, Y., et al. (2020). Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. Water, 12(1), 229. [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability. [Link]
-
Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (7), 772-773. [Link]
-
Truce, W. E., & Breiter, J. J. (1962). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 27(8), 2913-2917. [Link]
-
Sirtori, C., et al. (2011). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Semantic Scholar. [Link]
-
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]
-
Zhang, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. International Journal of Environmental Research and Public Health, 18(3), 1022. [Link]
-
Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Horwitz, W. (1979). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 62(5), 984-991. [Link]
-
Scritto. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Scritto. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]
-
YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
-
Quora. (2023, April 10). What is the method of analysis of sulphonamides?. Quora. [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater [mdpi.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Troubleshooting Inconsistent Results with 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you achieve consistent and reliable results in your assays. As a Senior Application Scientist, my goal is to provide you with not just steps to follow, but the scientific reasoning behind them, empowering you to diagnose and resolve issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns regarding the use of this compound in experimental assays.
Q1: My IC50 values for this compound are highly variable between experiments. What are the most common culprits?
Inconsistent IC50 values are a frequent challenge and can originate from three main areas: the compound itself, the biological system, or the assay protocol.[1][2]
-
Compound-Related Issues: Problems with the compound's solubility, stability in your assay medium, and potential for aggregation are often the primary source of variability.[3] How the compound is stored and handled is also critical.[4][5]
-
Biological System Issues: The health and state of your cells are paramount. Factors like cell line passage number, seeding density, and potential contamination (e.g., mycoplasma) can dramatically alter cellular response to a compound.[6]
-
Assay Protocol Issues: Seemingly minor variations in your experimental protocol, such as incubation times, reagent concentrations, and even the specific batch of serum used in the cell culture medium, can lead to significant discrepancies in results.[6][7]
Q2: I'm observing activity in my biochemical assay, but little to no effect in my cell-based assays. Why might this be?
This is a classic challenge in drug discovery and often points to issues with the compound's ability to reach its target in a cellular context.
-
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to engage its intracellular target.
-
Active Efflux: Cells can express transporter proteins that actively pump the compound out, preventing it from reaching an effective intracellular concentration.
-
Rapid Metabolism: The cells may be metabolizing the compound into an inactive form.
-
Target Engagement: The compound may not be binding to its intended target within the complex cellular environment. A direct measure of target engagement, such as a Cellular Thermal Shift Assay (CETSA), can be invaluable for confirming that the compound is reaching its target in cells.[3]
Q3: Could this compound be an assay interference compound or a PAIN?
This is a critical consideration. Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in many different assays due to non-specific activity or interference with the assay technology itself, rather than specific, targeted biological activity.[8][9]
The benzenesulfonamide scaffold in your compound is related to substructures, such as phenol-sulfonamides, that have been identified as potential PAINS.[8] These types of compounds can interfere with assays through various mechanisms, including:
-
Chemical Reactivity: The compound may react directly with proteins or assay reagents.[10]
-
Aggregation: The compound may form aggregates at higher concentrations, which can non-specifically inhibit enzymes.[3]
-
Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species that disrupt assay components.
It is crucial to perform counter-screens and control experiments to rule out these possibilities.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific experimental problems.
Guide 1: Diagnosing and Solving Compound Solubility Issues
Poor aqueous solubility is a leading cause of inconsistent results, as precipitated compound leads to an unknown and lower-than-intended effective concentration.[11]
Symptoms of Poor Solubility:
-
Visible precipitate or cloudiness in stock solutions or assay wells.
-
High variability in results at higher concentrations.
-
A sharp drop-off in activity in the dose-response curve.
Troubleshooting Workflow for Solubility
Caption: Decision tree for troubleshooting compound solubility.
Guide 2: Investigating Inconsistent IC50 Values
Use this guide to systematically investigate the root cause of variability in potency measurements.
Systematic Investigation of IC50 Variability
| Category | Potential Cause | Recommended Action & Rationale |
| Compound Integrity | Degradation | Action: Prepare fresh stock solutions from solid material. Avoid repeated freeze-thaw cycles by making single-use aliquots.[6] Rationale: The stability of the compound in DMSO or aqueous buffers over time is often unknown. Degradation reduces the concentration of the active compound. |
| Purity | Action: Confirm the purity of the compound lot using LC-MS or HPLC. Rationale: Impurities can interfere with the assay or have their own biological activity, confounding the results. | |
| Aggregation | Action: Perform a detergent test (see Protocol 3) by including 0.01% Triton X-100 in the assay buffer.[3] Rationale: A significant rightward shift in the IC50 curve in the presence of a detergent strongly suggests that the compound's activity is due to non-specific aggregation-based inhibition. | |
| Cellular Health | High Passage Number | Action: Use cells within a consistent, low-passage number range (e.g., passages 5-15).[1][12] Rationale: Continuous passaging can lead to genetic drift, altering the cell's phenotype and sensitivity to compounds.[12] |
| Inconsistent Seeding Density | Action: Ensure a homogenous cell suspension before plating and use calibrated pipettes. Perform a cell count immediately before seeding. Rationale: Cell density affects growth rate and can alter the drug's apparent potency.[6] | |
| Mycoplasma Contamination | Action: Routinely test cell cultures for mycoplasma. Rationale: Mycoplasma can profoundly alter cell metabolism, signaling, and drug response, and is a major source of irreproducible data.[6] | |
| Assay Protocol | "Edge Effect" | Action: Avoid using the outer wells of 96-well plates for experimental samples. Fill them with sterile PBS or media to maintain humidity. Rationale: Wells on the perimeter of a plate are prone to faster evaporation, which concentrates media components and the test compound, leading to artifacts. |
| Reagent Variability | Action: Use consistent lots of serum and other critical reagents. If a new lot is introduced, perform a bridging experiment to ensure consistency. Rationale: Different batches of reagents, particularly serum, can contain varying levels of growth factors and other components that influence cell growth and drug sensitivity. | |
| Incubation Time | Action: Strictly standardize the incubation time with the compound across all experiments. Rationale: The effect of an inhibitor can be time-dependent. Inconsistent timing will lead to variable results.[1] |
Guide 3: Addressing Potential Assay Interference
This workflow helps determine if the observed activity is a genuine biological effect or an artifact.
Caption: Workflow for diagnosing assay interference mechanisms.
Part 3: Key Experimental Protocols
Follow these detailed protocols to generate critical data about your compound's behavior.
Protocol 1: Kinetic Aqueous Solubility Assessment
This assay determines the solubility of a compound when added from a DMSO stock to an aqueous buffer, mimicking how it's used in most assays.
-
Prepare Compound Stock: Create a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Prepare Assay Buffer: Use the same aqueous buffer system as your primary assay (e.g., PBS, pH 7.4).
-
Create Dilution Plate: In a clear 96-well plate, add 198 µL of assay buffer to multiple wells.
-
Add Compound: Add 2 µL of the 10 mM DMSO stock to the buffer-containing wells. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting.
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow the solution to equilibrate.
-
Visual Inspection: Carefully inspect each well against a black background for any signs of precipitation or cloudiness.
-
(Optional) Quantitative Measurement: If no precipitate is visible, you can quantify the soluble fraction. a. Centrifuge the plate to pellet any insoluble material. b. Carefully transfer the supernatant to a new plate. c. Analyze the concentration of the compound in the supernatant using a calibrated HPLC-UV or LC-MS method.
Protocol 2: Compound Stability Test in Assay Media
This protocol assesses if the compound degrades over the course of a typical experiment.
-
Prepare Compound Solution: Dilute the compound from a DMSO stock into your complete cell culture medium (including serum) to your highest assay concentration. Also prepare a "time zero" sample in a stable solvent like acetonitrile.
-
Incubate: Place the media-containing solution in your cell culture incubator (e.g., 37°C, 5% CO2) for the maximum duration of your assay (e.g., 24, 48, or 72 hours).
-
Collect Time Points: At various time points (e.g., 0, 4, 24, 48 hours), take an aliquot of the incubated solution.
-
Sample Preparation: Immediately stop any potential degradation by adding acetonitrile to the aliquot to precipitate proteins. Centrifuge and collect the supernatant.
-
Analysis: Analyze the concentration of the parent compound in each sample using LC-MS.
-
Data Interpretation: Compare the peak area of the compound at each time point to the time zero sample. A significant decrease in the peak area over time indicates instability.
Protocol 3: Detergent Test for Aggregation
This assay helps differentiate true inhibition from non-specific inhibition caused by compound aggregation.[3]
-
Prepare Assay Buffers: Prepare two sets of your assay buffer: one standard buffer and one containing 0.01% (v/v) Triton X-100.
-
Run Dose-Response: Perform your standard biochemical or cell-based assay, running two parallel dose-response curves for this compound. One curve should use the standard buffer, and the other should use the buffer containing Triton X-100.
-
Calculate IC50 Values: Calculate the IC50 value for each condition.
-
Data Interpretation:
-
No significant change in IC50 suggests aggregation is not the primary mechanism of action.
-
A significant rightward shift (>5-10 fold increase) in the IC50 value in the presence of the detergent is a strong indicator that the observed activity in the standard buffer is due to aggregation.
-
References
-
Baell J, Walters MA. Chemistry: Chemical con artists foil drug discovery. Nature. 2014;513(7519):481-483. [Link]
-
Fuller, M. What are PAINS? BIT 479/579 High-throughput Discovery. [Link]
-
Baell JB. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chem Biol. 2017;12(10):2584-2586. [Link]
-
Irwin JJ, Shoichet BK. The Ecstasy and Agony of Assay Interference Compounds. J Chem Inf Model. 2016;56(9):1643-1647. [Link]
-
Dahlin JL, Baell JB, Walters MA. Assay Interference by Chemical Reactivity. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]
-
Niepel M, Hafner M, Mills CE, et al. A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. 2019. [Link]
-
Niepel M, Hafner M, Pace E, et al. A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. 2017. [Link]
-
Chiodi D, Ishihara Y. The role of the methoxy group in approved drugs. Eur J Med Chem. 2024;273:116364. [Link]
-
Matson SL, Chatterjee M, Stock DA, et al. Best practices in compound management for preserving compound integrity and accurately providing samples for assays. J Biomol Screen. 2009;14(5):476-484. [Link]
-
Dispendix. Improving Long-Term Compound Storage in I.DOT Source Plates. Dispendix Application Note. 2025. [Link]
-
Beckman Coulter. Compound Management and Integrity. [Link]
-
GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics Blog. 2025. [Link]
-
Pfaller T, Colognato R, Nelissen I, et al. In Vitro Research Reproducibility: Keeping Up High Standards. Front Bioeng Biotechnol. 2020;8:600546. [Link]
-
Kosheeka. Factors affecting Research Reproducibility in Biomedical Research. Kosheeka Blog. 2021. [Link]
-
GlaxoSmithKline. Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. ResearchGate. 2025. [Link]
-
Ishihara Y. Methoxy group: a non-lipophilic “scout” for protein pocket finding. Future Med Chem. 2019;11(13):1537-1541. [Link]
-
Shanu-Wilson J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Assay Genie. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Assay Genie Blog. 2025. [Link]
-
Jorgensen MR, et al. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Med Chem Lett. 2016;7(11):1001-1005. [Link]
Sources
- 1. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet [chemicalbook.com]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DISTRIBUTION OF SULFONAMIDE COMPOUNDS BETWEEN CELLS AND SERUM OF HUMAN BLOOD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 778592-06-6|5-Bromo-N-isopropyl-2-methoxybenzenesulfonamide|BLD Pharm [bldpharm.com]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Buy N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide | 387350-82-5 [smolecule.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. N-Cyclopropyl-3-(methylsulfonyl)benzamide | C11H13NO3S | CID 18105935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
Welcome to the technical support center for the synthesis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and optimize your synthetic protocol. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can achieve high purity and yield.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone for the development of various therapeutic agents. The primary synthetic route involves the nucleophilic substitution of 5-bromo-2-methoxybenzenesulfonyl chloride with cyclopropylamine. While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to the formation of impurities, impacting the final product's quality, yield, and downstream applications.
This guide will provide a comprehensive overview of the critical parameters of this synthesis, potential pitfalls, and robust strategies to overcome them.
Visualizing the Reaction Pathway
To provide a clear understanding of the synthetic process, the following diagram illustrates the primary reaction pathway for the formation of this compound.
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
Welcome to the technical support center for the synthesis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important pharmaceutical intermediate. Our focus is on providing practical, field-proven insights to ensure a robust, safe, and efficient synthesis.
I. Synthetic Overview & Core Logic
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The overall synthetic strategy involves two key transformations: the electrophilic bromination of a suitable precursor to introduce the bromine atom at the desired position, followed by the amidation of the resulting sulfonyl chloride with cyclopropylamine.
The choice of starting material is critical. While one could start from 4-bromoanisole and introduce the sulfonyl chloride group, a more convergent approach often begins with the commercially available 2-methoxybenzenesulfonyl chloride. This strategy allows for a more direct and potentially higher-yielding synthesis.
Below is a visual representation of the synthetic workflow:
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and scale-up of this compound.
Q1: What is the most critical factor for achieving a high yield in the bromination step?
A1: The most critical factor is the strict control of reaction conditions to prevent over-bromination and ensure regioselectivity. The methoxy group is an activating ortho-, para-director, and the sulfonyl chloride is a deactivating meta-director. The desired product is the result of bromination para to the methoxy group. Using a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent at a controlled temperature is crucial.[1] Over-enthusiastic reaction conditions can lead to the formation of di-brominated byproducts.
Q2: I am observing a significant amount of the starting 2-methoxybenzenesulfonyl chloride in my crude product after bromination. What could be the issue?
A2: Incomplete bromination can be due to several factors:
-
Insufficient Brominating Agent: Ensure you are using a slight excess (typically 1.05-1.1 equivalents) of the brominating agent.
-
Low Reaction Temperature or Time: The reaction may require gentle heating or a longer reaction time to go to completion. Monitor the reaction progress by TLC or LC-MS.
-
Deactivated Brominating Agent: If using NBS, ensure it is of high purity. Old or improperly stored NBS can be less reactive.[2]
Q3: My sulfonamide yield is consistently low. What are the common pitfalls in the amidation step?
A3: Low yields in sulfonamide synthesis are often traced back to the hydrolysis of the sulfonyl chloride starting material.[3][4] Sulfonyl chlorides are highly reactive and moisture-sensitive. Key considerations to improve your yield include:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used.[3] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: A non-nucleophilic organic base like triethylamine or pyridine is recommended to neutralize the HCl byproduct without competing with the cyclopropylamine.[3]
-
Slow Addition: Adding the sulfonyl chloride slowly to a solution of cyclopropylamine and the base can help to control the reaction exotherm and minimize side reactions.
Q4: How can I effectively remove the succinimide byproduct from the bromination reaction?
A4: Succinimide is soluble in water, so an aqueous workup is the primary method for its removal. Washing the organic layer with water or a dilute basic solution (like saturated sodium bicarbonate) will extract the succinimide. For stubborn cases where succinimide co-precipitates with the product, a recrystallization or a silica gel column chromatography might be necessary.
Q5: What are the primary safety concerns when scaling up the bromination reaction?
A5: Scaling up bromination reactions requires careful consideration of safety due to the hazardous nature of brominating agents.[5][6] Key concerns include:
-
Exothermicity: The reaction can be exothermic. Ensure adequate cooling capacity and consider a semi-batch process where the brominating agent is added portion-wise or via a dropping funnel to control the temperature.[7]
-
Gas Evolution: The reaction can generate HBr gas. The reactor must be equipped with a proper scrubbing system to neutralize acidic gases.
-
Handling of Brominating Agents: Bromine and NBS are corrosive and toxic.[2] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. Work in a well-ventilated fume hood.[8]
III. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield in Bromination | 1. Incomplete reaction. 2. Over-bromination leading to side products. 3. Degradation of the brominating agent. | 1. Increase reaction time or temperature moderately. Monitor by TLC/LC-MS. 2. Use a milder brominating agent or lower the reaction temperature. 3. Use fresh, high-purity NBS. |
| Impure Brominated Intermediate | 1. Presence of starting material. 2. Formation of isomeric or di-brominated products. 3. Residual succinimide. | 1. See "Low Yield in Bromination". 2. Optimize reaction conditions (temperature, solvent) to favor the desired isomer. Purification by recrystallization or chromatography may be needed. 3. Perform a thorough aqueous workup. |
| Low Yield in Amidation | 1. Hydrolysis of 5-bromo-2-methoxybenzenesulfonyl chloride.[3][4] 2. Incomplete reaction. 3. Formation of bis-sulfonated byproduct with primary amine. | 1. Ensure strictly anhydrous conditions (dry glassware, anhydrous solvents, inert atmosphere).[3] 2. Increase reaction time or temperature. Monitor by TLC/LC-MS. 3. Use a slight excess of cyclopropylamine and add the sulfonyl chloride slowly. |
| Difficult Purification of Final Product | 1. Presence of unreacted starting materials. 2. Co-elution of impurities during chromatography. 3. Difficulty in inducing crystallization. | 1. Optimize reaction stoichiometry and monitor for completion. 2. Try a different solvent system for chromatography. 3. Screen different recrystallization solvents or use a seed crystal. |
| Scale-up Issues: Poor Mixing/Heat Transfer | 1. Inefficient stirring in a large reactor. 2. Runaway reaction due to poor heat dissipation. | 1. Use a reactor with appropriate agitation (e.g., mechanical stirrer with a suitable impeller). 2. Implement controlled addition of reagents and ensure the reactor's cooling system is adequate for the scale. |
IV. Experimental Protocols
These protocols provide a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Methoxybenzenesulfonyl Chloride | 206.65 | 50.0 g | 0.242 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.96 | 45.3 g | 0.255 | 1.05 |
| Sulfuric Acid (conc.) | 98.08 | ~1 mL | - | Catalytic |
| Acetonitrile | 41.05 | 250 mL | - | - |
| Sodium Thiosulfate | 158.11 | - | - | - |
| Isopropanol | 60.10 | - | - | - |
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-methoxybenzenesulfonyl chloride (50.0 g, 0.242 mol) and acetonitrile (250 mL).
-
Stir the mixture until the starting material is fully dissolved.
-
Carefully add concentrated sulfuric acid (~1 mL) as a catalyst.
-
In a separate beaker, dissolve N-bromosuccinimide (45.3 g, 0.255 mol) in acetonitrile. This may require gentle warming.
-
Add the NBS solution to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes. Maintain the internal temperature between 20-30°C using a water bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and add water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 5-bromo-2-methoxybenzenesulfonyl chloride by recrystallization from a suitable solvent such as isopropanol to yield a white to off-white solid.[9][10]
Step 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 5-Bromo-2-methoxybenzenesulfonyl Chloride | 285.54 | 50.0 g | 0.175 | 1.0 |
| Cyclopropylamine | 57.09 | 11.0 g | 0.193 | 1.1 |
| Triethylamine | 101.19 | 26.6 g | 0.263 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 300 mL | - | - |
| Hydrochloric Acid (1M) | 36.46 | - | - | - |
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add cyclopropylamine (11.0 g, 0.193 mol), triethylamine (26.6 g, 0.263 mol), and anhydrous dichloromethane (200 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (50.0 g, 0.175 mol) in anhydrous dichloromethane (100 mL) and add this solution to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the final product as a solid.
V. Data Summary & Characterization
This section provides expected data for the key compounds in the synthesis.
Table 1: Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Methoxybenzenesulfonyl Chloride | 10130-87-7 | C₇H₇ClO₃S | 206.65 | 41-43 |
| 5-Bromo-2-methoxybenzenesulfonyl Chloride | 23095-05-8 | C₇H₆BrClO₃S | 285.54 | 115-118[9][10] |
| This compound | 914302-35-5 | C₁₀H₁₂BrNO₃S | 306.18 | Not readily available |
Expected ¹H NMR Data (Reference for similar structures):
For N-cyclopropylbenzenesulfonamides, the cyclopropyl protons typically appear as multiplets in the upfield region of the spectrum.[11] The methoxy group will be a singlet around 3.8-4.0 ppm. The aromatic protons will show characteristic splitting patterns depending on their substitution.
VI. References
-
BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
-
BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation. BenchChem Technical Support.
-
BenchChem. (2025). Troubleshooting low yield in sulfonamide synthesis. BenchChem Technical Support.
-
Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1375–1382.
-
BenchChem. (2025). Technical Support Center: Handling and Quenching Reactions with Brominated Compounds. BenchChem Technical Support.
-
Cambeiro, F., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(23), 12245–12251.
-
Van den Borre, T., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2148.
-
Dodge, J. A., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). The Royal Society of Chemistry.
-
The Royal Society of Chemistry. (n.d.). Supporting information.
-
Various Authors. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
-
ChemicalBook. (n.d.). 5-BROMO-2-METHOXYBENZENESULFONYL CHLORIDE synthesis.
-
TCI America. (n.d.). 5-Bromo-2-methoxybenzenesulfonyl Chloride, 5g, Each.
-
Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzenesulfonyl chloride 97%.
-
J2H Biotech Inc. (2021). COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF. European Patent EP 4212522 A1.
-
Reddy, P. V. N., et al. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 49(43), 6273–6275.
-
Scientific Update. (2024). A Dangerous Bromance.
-
Oakwood Chemical. (n.d.). 5-Bromo-2-methoxybenzenesulfonyl chloride.
-
BenchChem. (2025). A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives. BenchChem Technical Support.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
-
ChemBK. (2024). 5-BROMO-2-METHOXYBENZENESULPHONYL CHLORIDE.
-
CN104693014A. (2015). Synthesis method of 5-bromo-2-methoxyphenol. Google Patents.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
-
Matrix Scientific. (n.d.). 5-Bromo-N-cyclopropyl-2-methylbenzenesulfonamide.
-
US20080319225A1. (2008). Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide. Google Patents.
-
WO 2004/016582 A1. (2004). AN IMPROVED PROCESS FOR THE PREPARATION OF TAMSULOSIN HYDROCHLORIDE. Google Patents.
-
BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxyprimidine. BenchChem Technical Support.
-
ChemicalBook. (2022). 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet.
-
RU2419605C2. (2011). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. Google Patents.
-
Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzenesulfonamide AldrichCPR.
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
-
Zhang, A., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(10), 1647.
-
TaiChem Ltd. (n.d.). 5-bromo-n-cyclopropyl-2-methoxybenzenesulphonamide 97 cas no.914302-35-5.
-
Yilmaz, F., et al. (2007). Complete Assignment of 1H and 13C NMR Spectra of Some Alpha-Arylthio and Alpha-Arylsulfonyl Substituted N-methoxy-N-methyl Propionamides. Magnetic Resonance in Chemistry, 45(1), 87-89.
-
IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
-
BLD Pharm. (n.d.). 1326757-75-8|5-Bromo-N-cyclopropyl-2-methoxybenzamide.
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-methoxybenzenesulfonyl Chloride.
Sources
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. 5-Bromo-2-methoxybenzenesulfonyl chloride 97 23095-05-8 [sigmaaldrich.com]
- 10. 5-Bromo-2-methoxybenzenesulfonyl chloride [oakwoodchemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Benzenesulfonamide Derivatives: Situating 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide in the Chemical Landscape
This guide provides a comparative analysis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide against other benzenesulfonamide derivatives for researchers, scientists, and drug development professionals. In the absence of direct public experimental data for this compound, this document serves as a predictive comparison based on established structure-activity relationships (SAR) within the benzenesulfonamide class. We will explore potential therapeutic applications by dissecting its structural components and drawing parallels with extensively studied analogues.
Introduction: The Versatility of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging with various biological targets through well-defined interactions.[1] Derivatives of this scaffold have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and insecticidal agents.[1][2][3][4] The biological activity of these derivatives is intricately modulated by the nature and position of substituents on both the benzene ring and the sulfonamide nitrogen.
This guide focuses on the potential positioning of this compound within this broad and active landscape. While specific experimental data for this compound is not publicly available, an analysis of its constituent parts—the brominated and methoxylated benzene ring, and the N-cyclopropyl group—allows for a reasoned exploration of its likely biological profile.
Deconstructing this compound: A Structural Perspective
The chemical structure of this compound presents several key features that are known to influence biological activity in related compounds.
-
Benzenesulfonamide Core: This central scaffold is a known zinc-binding group, crucial for the inhibition of metalloenzymes such as carbonic anhydrases (CAs), which are important targets in cancer therapy.[5]
-
5-Bromo Substitution: Halogenation, particularly bromination, on the phenyl ring can enhance the lipophilicity of the molecule, potentially improving membrane permeability and target engagement.
-
2-Methoxy Substitution: The presence of a methoxy group can influence the electronic properties of the benzene ring and provide additional hydrogen bond acceptor capabilities, which can be critical for binding to target proteins.
-
N-Cyclopropyl Group: The cyclopropyl moiety is a fascinating and increasingly utilized functional group in drug design.[6][7][8] Its rigid, three-dimensional structure can impart conformational constraint, leading to enhanced binding affinity and selectivity for the target.[7] Furthermore, the cyclopropyl group can improve metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl chains.[2] In the context of benzenesulfonamides, N-cyclopropyl substitution has been associated with potent insecticidal activity.[3]
Comparative Analysis: Potential Biological Activities
Based on the structural features of this compound, two primary areas of potential biological activity emerge as highly plausible: anticancer and insecticidal applications.
Anticancer Activity: A Focus on Carbonic Anhydrase Inhibition
The benzenesulfonamide scaffold is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1] Overexpression of CA IX is linked to tumor hypoxia and progression in many solid tumors.[1] The inhibitory activity of benzenesulfonamide derivatives is highly dependent on the substitution pattern.
Table 1: Comparative Anticancer Activity of Benzenesulfonamide Derivatives
| Compound ID | Substituents | Target Cell Line | IC50 (µM) | Reference |
| 4e | Aryl thiazolone-benzenesulfonamide | MDA-MB-231 (Breast) | 3.58 | [1] |
| MCF-7 (Breast) | 4.58 | [1] | ||
| 4g | p-nitro substitution | MDA-MB-231 (Breast) | 5.54 | [1] |
| MCF-7 (Breast) | 2.55 | [1] | ||
| Compound 23 | Imidazole derivative with 3,4-dichloro substitution | IGR39 (Melanoma) | 27.8 | [9] |
| MDA-MB-231 (Breast) | 20.5 | [9] | ||
| BA-3b | Benzodiazepine derivative | Various cancer cell lines | 0.007 - 0.036 | [10] |
| 2c | N-(6-indazolyl) | A2780 (Ovarian) | 0.50 | [11] |
| 3c | N-(6-indazolyl) | A2780 (Ovarian) | 0.58 | [11] |
Disclaimer: The above table presents data for various benzenesulfonamide derivatives to illustrate the range of activities and is not a direct comparison with this compound, for which data is unavailable.
The structural features of this compound suggest it could be a potent and selective CA IX inhibitor. The N-substitution, in this case with a cyclopropyl group, can influence isoform selectivity.[12]
Insecticidal Activity: The Role of the N-Cyclopropyl Group
Recent studies have highlighted the potent insecticidal activity of benzenesulfonamide derivatives, particularly those bearing N-alkyl or N-cycloalkyl substituents.[3][13] The target of these compounds is often the H subunit of V-ATPase in the insect midgut.[3]
Table 2: Comparative Insecticidal Activity of Benzenesulfonamide Derivatives against Mythimna separata
| Compound ID | Substituents | LC50 (mg/mL) | Reference |
| C2 | N-cyclopropyl, p-alkenyl | 0.844 | [3] |
| C4 | N-cyclopropyl, p-alkenyl | 0.953 | [3] |
| C5 | N-cyclopropyl, p-alkenyl | 0.705 | [3] |
| C6 | N-cyclopropyl, p-alkenyl | 0.599 | [3] |
| C8 | N-cyclopropyl, p-alkenyl | 0.887 | [3] |
| B2.5 | 4-(propargyloxy) | 0.235 | [13] |
| Celangulin V | (Positive Control) | 11.5 | [3] |
Disclaimer: The above table showcases the insecticidal potential of N-cyclopropyl benzenesulfonamides and is for comparative context only.
The presence of the N-cyclopropyl group in this compound strongly suggests that it may possess significant insecticidal properties. The combination of the N-cyclopropyl moiety with the substituted benzene ring could lead to a potent and selective insecticide.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for the synthesis of N-cyclopropyl benzenesulfonamides and for key biological assays.
Synthesis of N-cyclopropyl-benzenesulfonamide Derivatives
The synthesis of N-substituted benzenesulfonamides is typically achieved through the reaction of a substituted benzenesulfonyl chloride with the corresponding amine.
Caption: General workflow for the synthesis of N-cyclopropyl-benzenesulfonamides.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriately substituted benzenesulfonyl chloride (1.0 eq) in a suitable solvent such as pyridine or dichloromethane (DCM) at 0 °C, add cyclopropylamine (1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-cyclopropyl-benzenesulfonamide derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Sources
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. nbinno.com [nbinno.com]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Efficacy of Novel 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide Analogs as Carbonic Anhydrase IX Inhibitors
Welcome, fellow researchers, to an in-depth exploration of a promising class of molecules centered around the 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide scaffold. In the dynamic field of drug discovery, particularly in oncology, the systematic evaluation of analog series is paramount to identifying lead candidates with superior potency and selectivity.[1] This guide is designed not as a rigid template, but as a strategic framework for a comprehensive comparative efficacy study. We will delve into the rationale behind experimental design, from analog conception to multi-tiered biological evaluation, focusing on a critical and validated anti-cancer target: Carbonic Anhydrase IX (CA IX).
The core structure, a benzenesulfonamide, is a well-established pharmacophore known for its ability to inhibit carbonic anhydrases.[2][3] Specifically, the primary sulfonamide moiety (SO₂NH₂) is known to coordinate with the zinc ion within the enzyme's active site, leading to potent inhibition.[3] CA IX is a transmembrane enzyme that is highly overexpressed in a variety of hypoxic tumors. It plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis. Its limited expression in normal tissues makes it an attractive and specific target for anticancer therapies. This guide will lay out a hypothetical, yet scientifically rigorous, pathway to synthesize and evaluate a focused library of analogs to probe the structure-activity relationships (SAR) that govern their efficacy against CA IX.
Designing the Analog Library: A Strategy for SAR Exploration
The foundation of a successful comparative study lies in the rational design of the analog series.[4] Starting with our parent compound, This compound (SC-001) , we will systematically modify two key regions of the molecule to understand their impact on inhibitory activity. This approach allows for a clear interpretation of how structural changes influence biological function.[1]
Core Scaffold and Proposed Modifications:
Caption: Rational design of the analog series based on the parent scaffold.
Our virtual library will explore substitutions at the R1 (N-cyclopropyl) and R2 (5-bromo) positions. The N-cyclopropyl group is of particular interest due to the unique conformational constraints and metabolic stability the cyclopropane ring can impart on a molecule.[5] By varying the size and nature of the substituents at these positions, we aim to optimize the compound's fit and interactions within the CA IX active site.
Table 1: Proposed Analog Library for Synthesis and Evaluation
| Compound ID | R1 Group (N-substitution) | R2 Group (C5-substitution) | Rationale for Inclusion |
| SC-001 | Cyclopropyl | Bromo | Parent Compound: Baseline for comparison. |
| SC-101 | Ethyl | Bromo | Evaluate the effect of a more flexible, acyclic alkyl group at R1. |
| SC-102 | Isopropyl | Bromo | Assess steric bulk at the R1 position. |
| SC-103 | Cyclobutyl | Bromo | Probe the impact of a larger cycloalkyl ring at R1. |
| SC-201 | Cyclopropyl | Chloro | Investigate the effect of a smaller, less polarizable halogen at R2. |
| SC-202 | Cyclopropyl | Fluoro | Examine the influence of a highly electronegative but small halogen at R2. |
| SC-203 | Cyclopropyl | Methyl | Determine the effect of replacing the electron-withdrawing halogen with an electron-donating group. |
Synthesis Pathway for the Analog Library
The synthesis of these benzenesulfonamide analogs can be achieved through a straightforward and reliable synthetic route, adaptable for each proposed modification. The general scheme involves the reaction of a suitably substituted 2-methoxybenzenesulfonyl chloride with the appropriate amine.
Caption: General synthetic workflow for N-substituted benzenesulfonamides.
Experimental Protocol: General Procedure for N-Sulfonylation [6]
-
Preparation: To a solution of the desired primary amine (e.g., cyclopropylamine, 1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C, add a base like triethylamine or pyridine (1.5 equivalents).
-
Reaction: Slowly add the corresponding 5-substituted-2-methoxybenzenesulfonyl chloride (1.0 equivalent) dissolved in the same solvent.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Efficacy Evaluation: A Multi-Tiered Assay Cascade
To build a comprehensive picture of the analogs' efficacy, we will employ a tiered approach, moving from a direct enzymatic assay to a more biologically relevant cell-based model. This cascade ensures that we first validate direct target engagement and potency before assessing the compound's effects in a complex cellular environment.
Caption: Tiered experimental workflow for efficacy evaluation.
Tier 1: In Vitro Carbonic Anhydrase IX Inhibition Assay
Objective: To determine the direct inhibitory potency (IC₅₀ value) of each analog against purified human CA IX.[7][8]
This is the primary screen to quantify target engagement. We will use a well-established stopped-flow CO₂ hydration assay. The principle behind this assay is to measure the enzyme-catalyzed rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton.
Experimental Protocol: CA IX Stopped-Flow Assay
-
Reagents: Purified recombinant human CA IX, CO₂-saturated water, buffer solution (e.g., Tris-HCl, pH 7.5), and a pH indicator (e.g., p-nitrophenol).
-
Instrumentation: A stopped-flow spectrophotometer.
-
Procedure: a. Prepare a series of dilutions for each test compound (e.g., from 1 nM to 100 µM) in a suitable solvent like DMSO. b. In the instrument's syringe, mix the enzyme solution with the inhibitor at various concentrations and incubate for a defined period (e.g., 15 minutes) to allow for binding. c. Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water substrate solution in the stopped-flow instrument. d. Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.
-
Data Analysis: a. Calculate the initial reaction rates from the linear phase of the progress curves. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value for each analog, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[9]
Tier 2: Cell-Based Viability Assay
Objective: To assess the functional consequence of CA IX inhibition by measuring the cytotoxic or cytostatic effects of the analogs on a cancer cell line that overexpresses CA IX (e.g., HT-29 or MDA-MB-231).[10][11]
This assay provides a more physiologically relevant measure of a compound's potential therapeutic effect.[12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol: MTT Cell Viability Assay [11]
-
Cell Culture: Culture a CA IX-positive cancer cell line (e.g., HT-29) in appropriate media and conditions.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test analogs (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Synthesizing the Data: Comparative Analysis and SAR
Table 2: Hypothetical Efficacy Data for the Analog Series
| Compound ID | R1 Group | R2 Group | CA IX Inhibition IC₅₀ (nM) | HT-29 Cell Growth Inhibition GI₅₀ (µM) |
| SC-001 | Cyclopropyl | Bromo | 55.2 | 12.5 |
| SC-101 | Ethyl | Bromo | 120.8 | 28.3 |
| SC-102 | Isopropyl | Bromo | 95.4 | 21.7 |
| SC-103 | Cyclobutyl | Bromo | 48.9 | 10.1 |
| SC-201 | Cyclopropyl | Chloro | 75.1 | 18.9 |
| SC-202 | Cyclopropyl | Fluoro | 150.3 | 35.6 |
| SC-203 | Cyclopropyl | Methyl | > 500 | > 50 |
Interpretation of Hypothetical Results:
-
R1 Position: Comparing SC-001, SC-101, SC-102, and SC-103 suggests that a constrained cycloalkyl ring at R1 is favorable. The slightly larger cyclobutyl ring (SC-103) shows a modest improvement in potency over the cyclopropyl ring (SC-001), while the flexible alkyl chains (SC-101, SC-102) are less effective. This indicates that the size and conformation of this group are critical for optimal interaction with a specific pocket in the enzyme.
-
R2 Position: The data for SC-001, SC-201, SC-202, and SC-203 highlight the importance of an electron-withdrawing halogen at the C5 position. The bromo-substituted compound (SC-001) is the most potent, suggesting a favorable interaction perhaps involving a halogen bond or optimal electronic properties. The methyl-substituted analog (SC-203) is inactive, confirming that an electron-donating group at this position is detrimental to activity.
This systematic analysis provides a clear roadmap for the next round of analog design, perhaps focusing on larger cycloalkyl groups at R1 and exploring other halogens or bioisosteres at R2.
Conclusion and Future Directions
This guide has outlined a comprehensive and logical framework for comparing the efficacy of novel this compound analogs as inhibitors of Carbonic Anhydrase IX. By employing a strategy of rational analog design, robust synthetic chemistry, and a tiered biological evaluation cascade, researchers can efficiently identify structure-activity relationships and advance promising lead compounds. The hypothetical data presented herein illustrates how such a study can yield clear, actionable insights for optimizing molecular structures to achieve desired therapeutic outcomes.[4] Future work would involve selectivity profiling against other CA isoforms (e.g., the cytosolic and ubiquitous CA I and CA II) to ensure a good therapeutic window, followed by in vivo efficacy studies in relevant animal models for the most promising candidates.
References
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central. [Link]
-
What is an Inhibition Assay? (n.d.). Biobide. [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. [Link]
-
A review for cell-based screening methods in drug discovery. (n.d.). PubMed Central. [Link]
-
Evaluation of Enzyme Inhibitors in Drug Discovery. (n.d.). [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). Royal Society of Chemistry. [Link]
-
A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. (2023). [Link]
-
Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. (n.d.). PubMed Central. [Link]
-
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (n.d.). Taylor & Francis Online. [Link]
-
In Vitro Cell Based Assays. (n.d.). NCBI Bookshelf. [Link]
-
Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020). Royal Society of Chemistry. [Link]
-
Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. (n.d.). Taylor & Francis Online. [Link]
-
Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (2023). National Institutes of Health. [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PubMed Central. [Link]
-
What is the structure-activity relationship SAR in drug design? (2025). Patsnap Synapse. [Link]
-
Quantitative structure activity relationship and drug design. (n.d.). International Journal of Engineering, Science and Mathematics. [Link]
-
Modeling Structure-Activity Relationships. (n.d.). NCBI Bookshelf. [Link]
-
On Exploring Structure Activity Relationships. (2016). PubMed Central. [Link]
-
Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. (2025). ResearchGate. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). [Link]
-
Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. (n.d.). PubMed. [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). PubMed Central. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). [Link]
-
Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal. (n.d.). PubMed. [Link]
-
Proteomics study isolates drug targets. (2024). American Society for Biochemistry and Molecular Biology. [Link]
-
A comprehensive map of molecular drug targets. (n.d.). PubMed Central. [Link]
Sources
- 1. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 9. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. Cell-based assays are a key component in drug development process [thermofisher.com]
cytotoxicity comparison of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide with known inhibitors
Unveiling the Therapeutic Potential of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
As Senior Application Scientists, we often encounter novel chemical entities with promising, yet uncharacterized, biological activities. The compound this compound represents one such molecule. While specific data for this compound is not yet prevalent in peer-reviewed literature, its benzenesulfonamide core is a well-established pharmacophore found in a variety of approved drugs, including certain diuretics, and anticancer agents. This structural motif is known to target enzymes like carbonic anhydrases and protein kinases, making it a compelling starting point for drug discovery.
This guide provides a comprehensive framework for researchers aiming to characterize the cytotoxic potential of novel compounds like this compound. We will outline a detailed experimental plan to compare its activity against established inhibitors, using a hypothetical kinase target for illustrative purposes. The principles and protocols described herein are broadly applicable to the preclinical evaluation of any new chemical entity.
The Logic of Comparative Cytotoxicity Profiling
The primary goal of a comparative cytotoxicity study is to determine the potency and selectivity of a novel compound relative to existing drugs or tool compounds. This is a critical step in the hit-to-lead optimization process. A robust comparison provides insights into a compound's potential therapeutic window and helps to prioritize candidates for further development.
Our experimental design is centered around a common and reliable method for assessing cell viability: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. A decrease in metabolic activity is indicative of cytotoxicity.
For our comparative analysis, we will use two well-characterized kinase inhibitors as benchmarks:
-
Staurosporine: A broad-spectrum protein kinase inhibitor known for its high potency and induction of apoptosis in a wide range of cell lines. It serves as a positive control for cytotoxicity.
-
Lapatinib: A dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). It is an approved anticancer drug and represents a more targeted inhibitor.
By comparing the cytotoxic effects of this compound to these standards, we can begin to understand its relative potency and potential mechanism of action.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram illustrates the overall workflow for our comparative cytotoxicity study.
Caption: A stepwise workflow for determining and comparing the cytotoxicity of novel compounds using the MTT assay.
Detailed Experimental Protocol: MTT Assay
This protocol is designed for a 96-well plate format and can be adapted for different cell lines and compounds.
Materials:
-
Selected cancer cell line (e.g., A549 human lung carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound and known inhibitors (Staurosporine, Lapatinib)
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture A549 cells in complete growth medium in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 70-80% confluency, wash with PBS, and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each compound (this compound, Staurosporine, and Lapatinib) in DMSO.
-
Perform serial dilutions of the stock solutions in complete medium to obtain a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is less than 0.5% in all wells.
-
Include a vehicle control (medium with the same percentage of DMSO) and a blank control (medium only).
-
After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay and Absorbance Reading:
-
After the 48-hour incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
-
Hypothetical Data and Comparative Analysis
The following table presents hypothetical IC50 values that could be obtained from the experiment described above.
| Compound | IC50 (µM) in A549 cells |
| This compound | 5.2 |
| Staurosporine | 0.02 |
| Lapatinib | 8.7 |
Interpretation of Hypothetical Results:
In this hypothetical scenario, this compound demonstrates moderate cytotoxicity against A549 cells with an IC50 of 5.2 µM. As expected, Staurosporine, the broad-spectrum inhibitor, is highly potent with an IC50 in the nanomolar range. The novel compound shows slightly greater potency than the targeted inhibitor, Lapatinib, in this specific cell line. This would be a promising result, warranting further investigation into the mechanism of action of this compound.
Mechanistic Insights: A Potential Signaling Pathway
Given the structural alerts within this compound, a plausible mechanism of action could involve the inhibition of a protein kinase within a critical cell survival pathway, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer and is a common target for anticancer drug development.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for novel kinase inhibitors.
Further studies, such as western blotting for key phosphorylated proteins (e.g., p-Akt, p-mTOR), would be necessary to validate the inhibition of this pathway by this compound.
Conclusion and Future Directions
This guide has provided a comprehensive and scientifically rigorous framework for the initial cytotoxic characterization of novel compounds like this compound. By employing standardized assays and comparing the results to well-characterized inhibitors, researchers can gain valuable insights into the potency and potential therapeutic applications of their molecules. The hypothetical data presented herein illustrates how such a comparison can guide the decision-making process in drug discovery.
The next logical steps in the evaluation of a promising hit from this initial screen would include:
-
Selectivity Profiling: Assessing the cytotoxicity of the compound across a panel of cancer cell lines and normal, non-cancerous cell lines to determine its therapeutic index.
-
Mechanism of Action Studies: Utilizing techniques like western blotting, kinase activity assays, and thermal shift assays to identify the specific molecular target(s) of the compound.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in animal models of cancer.
By following a systematic and evidence-based approach, the scientific community can effectively unlock the therapeutic potential of novel chemical entities and pave the way for the development of next-generation therapies.
References
-
MTT Assay Protocol: This guide's protocol is based on standard methodologies for MTT assays. For a detailed example, see: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Available at: [Link]
-
Lapatinib as a Targeted Therapy: Information on the mechanism and clinical use of Lapatinib. Available at: [Link]
-
PI3K/Akt/mTOR Pathway in Cancer: A comprehensive review of the role of this pathway in cancer. Available at: [Link]
A Comparative Guide to Assessing the Specificity of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, a Putative TGR5 Agonist
In the landscape of modern drug discovery, the precise characterization of a small molecule's specificity is paramount. It is the bedrock upon which a compound's therapeutic window and potential for adverse effects are understood. This guide provides a comprehensive framework for assessing the specificity of the novel compound, 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide (hereafter referred to as Compound X), within the context of its hypothesized activity as a Takeda G protein-coupled receptor 5 (TGR5) agonist.
TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1] Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and improves glucose homeostasis.[1] However, the clinical translation of TGR5 agonists has been met with challenges, including on-target side effects such as gallbladder filling.[2] This underscores the critical need for developing agonists with high specificity to mitigate such undesirable effects.
This guide will provide a head-to-head comparison of Compound X with two established TGR5 agonists from different chemical classes: the steroidal agonist INT-777 and the non-steroidal natural product Betulinic Acid .[3][4] Through a series of detailed experimental protocols, we will outline a self-validating system to rigorously evaluate the specificity of Compound X, providing researchers and drug development professionals with a robust methodology for its characterization.
The Imperative of Specificity in TGR5 Agonist Development
The therapeutic rationale for targeting TGR5 is compelling; however, the receptor's expression in various tissues necessitates a nuanced understanding of agonist activity. Systemic activation of TGR5 can lead to undesired effects, making the development of highly specific and potentially tissue-restricted agonists a key objective. A thorough assessment of a novel compound's interaction with its intended target, alongside a comprehensive evaluation of its off-target activities, is not merely a regulatory requirement but a fundamental aspect of translational science.
Comparative Compounds
For a robust assessment of Compound X's specificity, a multi-faceted comparison is essential. We have selected two well-characterized TGR5 agonists that represent different structural classes:
-
INT-777: A semi-synthetic bile acid derivative that is a potent and selective TGR5 agonist. It serves as a benchmark for steroidal agonists.
-
Betulinic Acid: A naturally occurring pentacyclic triterpenoid that has been identified as a selective TGR5 agonist.[5] It represents a non-steroidal class of agonists and offers a valuable comparative profile.[3]
By comparing the performance of Compound X against these two standards, we can gain a clearer understanding of its relative specificity and potential advantages or liabilities.
Experimental Workflow for Specificity Profiling
To comprehensively assess the specificity of Compound X, a tiered experimental approach is recommended. This workflow is designed to first confirm on-target activity and then systematically investigate off-target interactions.
Caption: A tiered experimental workflow for assessing compound specificity.
Tier 1: On-Target Validation
The initial phase of specificity assessment focuses on unequivocally confirming the interaction of Compound X with its hypothesized target, TGR5.
Protocol 1: In Vitro TGR5 Functional Assay - cAMP Accumulation
Rationale: TGR5 is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[1] This assay will determine the potency and efficacy of Compound X as a TGR5 agonist and allow for direct comparison with INT-777 and Betulinic Acid.
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human TGR5 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Assay Preparation: Seed cells in a 384-well plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X, INT-777, and Betulinic Acid. Add the compounds to the cells and incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available HTRF or ELISA-based cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This assay will provide evidence of a direct physical interaction between Compound X and TGR5 in intact cells.
Methodology:
-
Cell Treatment: Treat TGR5-expressing cells with Compound X, INT-777, Betulinic Acid, or vehicle control for 1 hour.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles and separate the soluble fraction by centrifugation.
-
Target Protein Detection: Analyze the soluble protein fraction by Western blotting using a TGR5-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble TGR5 against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Tier 2: Selectivity and Off-Target Screening
Once on-target activity is confirmed, the focus shifts to evaluating the selectivity of Compound X against related and unrelated biological targets.
Protocol 3: GPCR Counterscreen
Rationale: To assess the selectivity of Compound X for TGR5, it is crucial to test its activity against other related GPCRs, particularly other bile acid receptors like the Farnesoid X receptor (FXR), which is a nuclear receptor, and other GPCRs that are structurally similar or expressed in the same tissues.
Methodology:
-
Assay Panel: Utilize a commercially available GPCR counterscreening service or establish in-house assays for a panel of relevant GPCRs. This panel should ideally include other receptors involved in metabolic regulation.
-
Functional Assays: Employ appropriate functional assays for each receptor in the panel (e.g., calcium mobilization for Gq-coupled receptors, cAMP inhibition for Gi-coupled receptors).
-
Compound Testing: Test Compound X at a fixed concentration (e.g., 10 µM) in the primary screen. For any hits, perform a full dose-response curve to determine the EC50.
-
Data Analysis: Compare the EC50 values for TGR5 with those for the other GPCRs to determine the selectivity window.
Protocol 4: Broad Off-Target Profiling (e.g., Kinase Panel)
Rationale: Unintended interactions with other protein families, such as kinases, are a common source of off-target effects. Screening against a broad panel of diverse molecular targets provides a comprehensive overview of a compound's promiscuity.
Methodology:
-
Panel Selection: Engage a contract research organization (CRO) that offers broad off-target screening panels. A kinase panel is a standard starting point, as many small molecules exhibit off-target kinase activity.
-
Screening Format: The screening is typically performed using in vitro enzymatic assays.
-
Compound Submission: Submit Compound X for screening at a standard concentration (e.g., 10 µM).
-
Data Interpretation: The results are usually reported as a percentage of inhibition. Any significant inhibition (>50%) should be followed up with IC50 determination to assess the potency of the off-target interaction.
Data Presentation and Interpretation
To facilitate a clear comparison, the experimental data should be summarized in a structured format.
Table 1: Comparative Potency and Efficacy at TGR5
| Compound | EC50 (nM) | Emax (% of control) |
| Compound X | [Experimental Value] | [Experimental Value] |
| INT-777 | [Literature/Experimental Value] | [Literature/Experimental Value] |
| Betulinic Acid | [Literature/Experimental Value] | [Literature/Experimental Value] |
Table 2: Specificity Profile
| Target | Compound X (EC50/IC50, nM) | INT-777 (EC50/IC50, nM) | Betulinic Acid (EC50/IC50, nM) |
| TGR5 | [From Table 1] | [From Table 1] | [From Table 1] |
| FXR | >10,000 | >10,000 | >10,000 |
| Other GPCR 1 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Other GPCR 2 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Kinase 1 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Kinase 2 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
A highly specific compound will exhibit potent activity at TGR5 with significantly weaker or no activity at other tested targets, resulting in a large selectivity window.
Conclusion
The systematic approach outlined in this guide provides a rigorous framework for assessing the specificity of this compound as a putative TGR5 agonist. By employing a combination of on-target validation and broad off-target screening, and by comparing its performance against established standards, researchers can build a comprehensive specificity profile. This, in turn, will enable an informed evaluation of its therapeutic potential and guide its further development. The principles and protocols detailed herein are broadly applicable to the characterization of other novel small molecules, emphasizing the universal importance of scientific integrity and thoroughness in drug discovery.
References
-
Patsnap. (2025, March 11). What are the new molecules for TGR5 agonists? Synapse. [Link]
-
Genet, C., et al. (2016). Development of betulinic acid as an agonist of TGR5 receptor using a new in vitro assay. Journal of Receptors and Signal Transduction, 36(4), 365-371. [Link]
-
Genet, C., et al. (2016). Development of betulinic acid as an agonist of TGR5 receptor using a new in vitro assay. Dovepress, 10, 2033-2041. [Link]
-
Genet, C., et al. (2010). Structure−Activity Relationship Study of Betulinic Acid, A Novel and Selective TGR5 Agonist, and Its Synthetic Derivatives: Potential Impact in Diabetes. Journal of Medicinal Chemistry, 53(1), 178-190. [Link]
-
Li, T., et al. (2024). Discovery of betulinic acid derivatives as gut-restricted TGR5 agonists: Balancing the potency and physicochemical properties. Bioorganic Chemistry, 144, 107132. [Link]
-
Sato, H., et al. (2007). Anti-hyperglycemic activity of a TGR5 agonist isolated from Olea europaea. Biochemical and Biophysical Research Communications, 362(4), 793-798. [Link]
-
Wang, Y., et al. (2024). Oleanolic acid promotes skeletal muscle fiber type transformation by activating TGR5-mediated CaN signaling pathway. The Journal of Nutritional Biochemistry, 123, 109507. [Link]
-
Ullrich, S., et al. (2018). TGR5 Activation Promotes Stimulus-Secretion Coupling of Pancreatic β-Cells via a PKA-Dependent Pathway. Diabetes, 67(12), 2514-2527. [Link]
-
Kumar, D. P., et al. (2016). TGR5-mediated release of GLP-1 and PYY by oleanolic acid (OA). ResearchGate. [Link]
-
Sharma, H., et al. (2023). Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. RSC Medicinal Chemistry. [Link]
-
Briere, D. A., et al. (2015). Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice. PLOS ONE, 10(8), e0136873. [Link]
-
Patsnap. (2025, March 11). What TGR5 agonists are in clinical trials currently? Synapse. [Link]
-
Sepe, V., et al. (2020). Chemistry and Pharmacology of GPBAR1 and FXR Selective Agonists, Dual Agonists, and Antagonists. Molecules, 25(18), 4235. [Link]
-
ResearchGate. (n.d.). Structure and TGR5 potency of ligands derived from synthetic chemical libraries. [Link]
-
Perino, A., et al. (2014). G-protein-coupled bile acid receptor 1 (GPBAR1, TGR5) agonists reduce the production of proinflammatory cytokines and stabilize the alternative macrophage phenotype. Journal of Biological Chemistry, 289(52), 35832-35843. [Link]
-
Marchianò, S., et al. (2023). Discovery of a Novel Class of Dual GPBAR1 Agonists−RORγt Inverse Agonists for the Treatment of IL-17-Mediated Disorders. ACS Omega, 8(5), 4983-4999. [Link]
-
Festa, C., et al. (2023). BAR502/fibrate conjugates: synthesis, biological evaluation and metabolic profile. Frontiers in Chemistry, 11, 1262331. [Link]
-
Marchianò, S., et al. (2023). Discovery of a Novel Class of Dual GPBAR1 Agonists–RORγt Inverse Agonists for the Treatment of IL-17-Mediated Disorders. ACS Omega, 8(5), 4983-4999. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 5. Development of betulinic acid as an agonist of TGR5 receptor using a new in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of novel chemical entities.
Introduction: The Imperative of Purity in Preclinical Research
In the landscape of drug discovery and development, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable data. The subject of this guide, 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide (CAS No. 914302-35-5), belongs to the sulfonamide class of compounds, a scaffold known for a wide array of biological activities.[1][2] Whether this molecule is intended as a kinase inhibitor, an antibacterial agent, or a tool compound for pathway exploration, its efficacy and safety profile are inextricably linked to its purity.
Anticipating the Challenge: Potential Synthetic Impurities
A robust analytical strategy begins with understanding the potential impurities that may arise during synthesis. A common synthetic route to N-substituted benzenesulfonamides involves the reaction of a sulfonyl chloride with an amine. For our target compound, this would likely involve reacting 5-bromo-2-methoxybenzenesulfonyl chloride with cyclopropylamine.
Based on this, we can anticipate several classes of process-related impurities:
-
Unreacted Starting Materials: Residual 5-bromo-2-methoxybenzenesulfonyl chloride or cyclopropylamine.
-
Hydrolysis Products: The sulfonyl chloride starting material can hydrolyze to form 5-bromo-2-methoxybenzenesulfonic acid.
-
Side-Reaction Products: Potential for dimerization or other side reactions, though less common under controlled conditions.
-
Regioisomers: Impurities arising from the synthesis of the sulfonyl chloride precursor itself.
Our analytical workflow is designed to detect and quantify these specific potential contaminants, as well as any other unexpected impurities.
The Analytical Workflow: An Integrated Approach
A single analytical technique is insufficient to declare a compound "pure." We advocate for a tiered, logical workflow that progresses from rapid qualitative screening to definitive quantitative analysis and structural confirmation.
Caption: Logical workflow for the comprehensive purity validation of a synthesized compound.
Comparative Guide to Core Analytical Techniques
The choice of analytical method depends on the specific question being asked—be it quantification, structural confirmation, or identity verification. The following table compares the primary techniques essential for validating this compound.[3]
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| HPLC (UV) | Differential partitioning of analytes between stationary and mobile phases. | Retention time (tR), peak area for quantification, % purity. | Robust, highly quantitative, excellent for routine quality control, high sensitivity.[4][5] | Requires reference standards for absolute quantification; potential for co-elution of impurities. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Detailed covalent structure, presence of protons/carbons in specific environments, relative quantification of impurities. | Provides definitive structural information; can identify and quantify unknown impurities without a reference standard.[6] | Lower sensitivity compared to HPLC/MS; complex mixtures can be difficult to interpret. |
| HRMS (e.g., ESI-TOF) | Measures mass-to-charge ratio with high precision. | Exact mass of the parent ion, confirming the elemental composition (molecular formula). | Extremely sensitive and specific for molecular formula confirmation. | Not inherently quantitative without an internal standard; does not provide information on isomeric impurities. |
| TLC | Separation based on differential adsorption on a thin adsorbent layer. | Retention factor (Rf), qualitative presence of impurities. | Rapid, inexpensive, excellent for reaction monitoring and guiding purification.[7] | Not quantitative, lower resolution than HPLC. |
Experimental Protocols: A Self-Validating System
These protocols are designed to be interdependent. A successful outcome requires consistent results across all three major techniques.
Protocol 1: Quantitative Purity by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC with UV detection is the industry standard for determining the purity of small molecules. By separating the target compound from any impurities, we can calculate a purity value based on the relative peak areas. The use of a gradient elution ensures that impurities with a wide range of polarities are detected.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of synthesized this compound.
-
Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a ~1 mg/mL stock solution.
-
Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm and 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis & Acceptance Criteria:
-
Integrate the peak area of the main compound and all impurity peaks.
-
Calculate purity as: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Trustworthiness Check: The result should be ≥98% for use in most biological assays. Any impurity peak >0.5% warrants further investigation and potential identification.
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous fingerprint of the compound's covalent structure. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR confirms the carbon backbone. The absence of significant unassigned signals is a strong indicator of high purity.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if not already present in the solvent.
-
-
Instrumentation & Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire with sufficient scans to achieve a signal-to-noise ratio >100:1 for the main peaks.
-
¹³C NMR: Acquire with proton decoupling.
-
-
Key Parameters: Standard acquisition parameters for small molecule analysis.
-
-
Data Analysis & Acceptance Criteria:
-
¹H NMR:
-
Confirm the expected chemical shifts and coupling patterns for the aromatic, methoxy, and cyclopropyl protons.
-
The integration of the peaks should correspond to the number of protons in each environment.
-
-
¹³C NMR:
-
Confirm the expected number of carbon signals and their approximate chemical shifts.
-
-
Trustworthiness Check: The spectra should be clean, with no unassigned signals having an integration of >2% relative to the main compound. The structural features must be fully consistent with this compound.
-
Protocol 3: Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS provides an exact mass measurement, which is a fundamental physical property of the molecule. This allows for the confident determination of the elemental formula, distinguishing it from compounds with the same nominal mass but different atomic compositions.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution (~10-50 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
-
Instrumentation & Conditions:
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Ionization Mode: Positive ion mode is typically effective for sulfonamides.
-
Analysis: Infuse the sample directly or via LC-MS.
-
-
Data Analysis & Acceptance Criteria:
-
Molecular Formula: C₁₀H₁₂BrNO₃S
-
Exact Mass Calculation ([M+H]⁺): 305.9770
-
Measure the m/z of the most abundant ion corresponding to the protonated molecule ([M+H]⁺).
-
Trustworthiness Check: The measured mass should be within 5 ppm of the calculated theoretical mass. A result outside this window casts doubt on the compound's identity.
-
Conclusion: Establishing a Gold Standard for Compound Validation
Validating the purity of a synthesized molecule like this compound is a non-negotiable step in rigorous scientific research. Relying on a single data point, such as an HPLC purity percentage, is insufficient. The integrated workflow presented here—combining quantitative chromatographic separation with definitive structural and elemental confirmation—provides a self-validating system. By employing these orthogonal techniques, researchers can ensure that their biological findings are attributable to the intended molecule, thereby upholding the principles of scientific integrity and producing data worthy of trust and advancement.
References
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). Benchchem.
- Review of Analytical Methods for Sulfonamides. (2020, February 18). Journal of AOAC INTERNATIONAL.
- Analysis of sulfonamides. (n.d.). Slideshare.
- Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. (n.d.). YMER.
- Determination and Confirmation of Sulfonamides. (2009, September 25). USDA Food Safety and Inspection Service.
- 5-bromo-n-cyclopropyl-2-methoxybenzenesulphonamide 97 cas no.914302-35-5. (n.d.). Guidechem.
- Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. (n.d.). ResearchGate.
- Synthesis Characterization and Antimicrobial Investigation of Sulfonamide Derivatives of Transition Metal Complexes: A Review. (2025, September 1). Taylor & Francis Online.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
- 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 (CAS 914302-35-5). (n.d.). Chemicalbook.
- 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet. (2022, August 11). Chemicalbook.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. researchgate.net [researchgate.net]
- 7. fsis.usda.gov [fsis.usda.gov]
In the landscape of modern drug discovery, the benzenesulfonamide scaffold stands as a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities.[1][2] This guide provides a detailed comparative analysis of a specific derivative, 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, with related patented compounds. By dissecting its structural attributes and drawing parallels with established structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a predictive insight into its potential therapeutic applications and a framework for its experimental validation.
The Benzenesulfonamide Core: A Privileged Scaffold
The benzenesulfonamide moiety (SO₂NH₂) is a key pharmacophore that has been successfully incorporated into a wide array of drugs, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant agents.[1] Its therapeutic versatility stems from its ability to act as a transition state mimic for enzymatic reactions, most notably as an inhibitor of carbonic anhydrases (CAs).[1] The acidic nature of the sulfonamide proton and its ability to coordinate with the zinc ion in the active site of CAs are central to its inhibitory mechanism. Furthermore, the aromatic ring and the amide nitrogen provide ample opportunities for synthetic modification, allowing for the fine-tuning of physicochemical properties and target specificity.[3]
Structural Dissection of this compound
To appreciate the potential of this compound, a thorough examination of its constituent functional groups is essential:
-
Benzenesulfonamide Core: This provides the foundational scaffold for carbonic anhydrase inhibition and other potential biological activities.
-
5-Bromo Substituent: The presence of a halogen, particularly bromine, at the para position of the benzene ring can significantly enhance the compound's lipophilicity, potentially improving membrane permeability and oral bioavailability. Halogens are also known to modulate the electronic properties of the aromatic ring, which can influence binding affinity to target proteins.
-
2-Methoxy Group: An ortho-methoxy group can influence the conformation of the molecule and participate in hydrogen bonding interactions with the target protein. Its electron-donating nature can also modulate the acidity of the sulfonamide proton.
-
N-Cyclopropyl Group: The substitution on the sulfonamide nitrogen with a cyclopropyl ring introduces a degree of conformational rigidity and can provide additional hydrophobic interactions within the binding pocket of a target enzyme. This small, constrained ring system is a common feature in many successful drug candidates.
Comparative Analysis with Patented Benzenesulfonamide Derivatives
While no specific patents for this compound were identified in the preliminary search, a comparative analysis with patented, structurally related compounds can offer valuable insights into its potential applications.
| Compound/Patent | Key Structural Features | Claimed/Proven Biological Activity | Potential Relevance to this compound |
| Tamsulosin and related compounds (e.g., US Patent 4,731,478) [4] | 2-methoxybenzenesulfonamide core with a complex amine side chain at the 5-position. | Selective α1-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia.[4] | The shared 2-methoxybenzenesulfonamide scaffold suggests that the target compound could be explored for its effects on adrenergic receptors, although the N-cyclopropyl group would likely confer different selectivity. |
| Carbonic Anhydrase Inhibitors (Various Patents) | Benzenesulfonamides with diverse substitutions on the aromatic ring and sulfonamide nitrogen. | Inhibition of various carbonic anhydrase isoforms for applications in cancer, glaucoma, and epilepsy.[3] | The core structure of the target compound strongly suggests potential as a carbonic anhydrase inhibitor. The specific substitution pattern would determine its isoform selectivity. |
| TRPV4 Inhibitors (e.g., RN-9893 analogues) [5] | Benzenesulfonamide derivatives explored for their ability to modulate transient receptor potential vanilloid 4 (TRPV4) channels. | Treatment of acute lung injury.[5] | This highlights the expanding therapeutic landscape for benzenesulfonamides beyond traditional targets. The target compound could be screened against ion channels. |
| Anticancer Benzenesulfonamides (Various Studies) | Often designed to inhibit carbonic anhydrase IX and XII, which are overexpressed in hypoxic tumors.[6][7] | Antiproliferative and cytotoxic effects against various cancer cell lines.[7] | The structural features of the target compound are consistent with those of many reported anticancer sulfonamides. The bromo and cyclopropyl groups could enhance potency and selectivity. |
Inferred Biological Activities and Therapeutic Potential
Based on the established structure-activity relationships of the benzenesulfonamide class, this compound is predicted to exhibit the following biological activities:
-
Carbonic Anhydrase Inhibition: This is the most probable primary mechanism of action. The specific isoform selectivity will be crucial in determining its therapeutic utility, with potential applications in oncology (targeting CA IX and XII) or as a diuretic (targeting CA II).
-
Anticancer Activity: Through the inhibition of tumor-associated carbonic anhydrases, the compound may disrupt pH regulation in cancer cells, leading to apoptosis and inhibition of metastasis.[7]
-
Antimicrobial Activity: Some sulfonamides act as antimetabolites in the folic acid synthesis pathway of bacteria. While less common for N-substituted derivatives, this possibility should not be discounted.
-
Kinase Inhibition: The benzenesulfonamide scaffold has also been explored for its potential to inhibit various protein kinases involved in cell signaling pathways.
Proposed Experimental Validation
To empirically validate the predicted activities of this compound and compare its performance against patented alternatives, the following experimental workflow is proposed:
Caption: Proposed experimental workflow for the validation of this compound.
Experimental Protocols
Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
-
Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ values) of the test compound against a panel of human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The subsequent drop in pH is monitored using a pH indicator.
-
Procedure:
-
A solution of the purified CA isoenzyme is prepared in a suitable buffer (e.g., HEPES-Tris).
-
The test compound is dissolved in DMSO and serially diluted to various concentrations.
-
The enzyme and inhibitor are pre-incubated.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated buffer solution in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time.
-
Initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 2: Anticancer Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
-
Objective: To assess the cytotoxic and cytostatic effects of the test compound on a panel of cancer cell lines.
-
Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
After incubation, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is read on a microplate reader, and the IC₅₀ (concentration that inhibits cell growth by 50%) is calculated.
-
Visualizing a Potential Mechanism of Action
The anticancer activity of many benzenesulfonamides is attributed to the inhibition of carbonic anhydrase IX, which is crucial for pH regulation in hypoxic tumor environments.
Caption: Potential mechanism of anticancer activity via carbonic anhydrase IX inhibition.
Conclusion and Future Directions
While direct experimental data for this compound is not yet publicly available, a comparative analysis based on its structural features and the extensive literature on related benzenesulfonamides provides a strong rationale for its investigation as a potential therapeutic agent. Its predicted activity as a carbonic anhydrase inhibitor makes it a compelling candidate for development in oncology and other therapeutic areas where CAs play a pathological role. The proposed experimental workflow provides a clear path for validating these hypotheses and elucidating the compound's full pharmacological profile. Further research into the synthesis, biological evaluation, and optimization of this and related compounds is warranted to unlock their therapeutic potential.
References
- Vertex AI Search. (2024). Structure–activity relationship (SAR)
-
PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]
-
MDPI. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. [Link]
-
PubMed. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. [Link]
-
PubMed. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Comparative Analysis: N-(4-bromobenzenesulfonyl)benzamide Versus Parent Benzenesulfonamide.
- BenchChem. (2025).
- NIH. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
-
PubMed Central. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]
- Google Patents. (n.d.). US20060079714A1 - Process for the resolution of racemic (R,S) -5-(2-(2-(2- ethoxyphenoxy) ethylamino)propyl)-2-methoxybenzene sulfonamide (tamsulosin)
- Matrix Scientific. (n.d.). 5-Bromo-N-cyclopropyl-2-methylbenzenesulfonamide.
- Google Patents. (n.d.). EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
- European Patent Office. (2021). COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF - EP 4212522 A1.
- GuideChem. (n.d.). 5-bromo-n-cyclopropyl-2-methoxybenzenesulphonamide 97 cas no.914302-35-5.
- Google Patents. (n.d.). CA2560347A1 - Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide.
- BLD Pharm. (n.d.). 1326757-75-8|5-Bromo-N-cyclopropyl-2-methoxybenzamide.
- Chemicalbook. (n.d.). 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 | 914302-35-5.
- Google Patents. (n.d.). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
- Google Patents. (n.d.). US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
- Asian Pacific Journal of Cancer Prevention. (2025). RESEARCH ARTICLE Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide.
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20060079714A1 - Process for the resolution of racemic (R,S) -5-(2-(2-(2- ethoxyphenoxy) ethylamino)propyl)-2-methoxybenzene sulfonamide (tamsulosin), its novel R and S isomers and their salts and processes for their preparation - Google Patents [patents.google.com]
- 5. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis & Derivative Exploration
A Technical Guide to the Synthesis of Novel Derivatives from the 5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide Scaffold
Abstract
The 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide core is a valuable starting scaffold for medicinal chemistry and drug discovery programs. Its strategic functionalization offers a pathway to a diverse range of novel chemical entities. This guide provides a comprehensive technical overview of robust and versatile synthetic strategies for creating libraries of new derivatives. We will delve into the rationale behind key experimental choices, focusing on modern palladium-catalyzed cross-coupling reactions at the C-5 bromo position and derivatization of the methoxy group. Detailed, field-proven protocols are provided to empower researchers to accelerate their discovery efforts.
The Core Scaffold: Rationale and Potential
Structural Features of this compound
The title compound (Figure 1), with CAS number 914302-35-5, presents several key features for synthetic manipulation.[1][2] The aromatic ring is activated by the ortho-methoxy group and deactivated by the sulfonamide and bromo substituents. The cyclopropyl group is a desirable feature in modern medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate physicochemical properties.[3][4]
Figure 1: Structure of this compound
-
C-5 Bromine: A versatile synthetic handle for introducing molecular diversity.
-
N-Cyclopropyl Group: A rigid, lipophilic moiety known to favorably impact pharmacological profiles.[5]
-
2-Methoxy Group: An electron-donating group that can be a site for modification itself.
-
Sulfonamide Linker: A well-established pharmacophore with a wide range of biological activities.[6][7]
Significance of the Aryl Sulfonamide Moiety
Aryl sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of approved drugs exhibiting activities such as anticancer, antibacterial, anti-inflammatory, and antiviral properties.[6][7][8] Their ability to act as bioisosteres for other functional groups and their defined geometry make them privileged structures in drug design.[9][10] The synthesis of novel sulfonamide derivatives is therefore a highly validated strategy in the pursuit of new therapeutic agents.[7]
Strategic Importance of the C-5 Bromo Handle
The bromine atom at the C-5 position is the primary gateway for derivatization. Its presence makes the scaffold an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions.[11][12][13][14] These reactions are favored in drug discovery for their reliability, mild conditions, and broad functional group tolerance, allowing for the late-stage functionalization of complex molecules.[12]
Key Synthetic Strategies for Derivatization
The logical approach to building a library of derivatives from this scaffold involves leveraging the C-5 bromo position and, secondarily, modifying the methoxy group.
Palladium-Catalyzed Cross-Coupling at the C-5 Position
Modern palladium catalysis offers a powerful toolkit for C-C and C-N bond formation.[13][14]
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds.[15][16][17] Its advantages include the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and the use of non-toxic boron reagents.[13][15]
-
Expert Rationale: This method is chosen to introduce new aryl or heteroaryl rings, fundamentally altering the steric and electronic properties of the parent molecule. This is a common strategy to explore new binding interactions with biological targets. The reaction is highly tolerant of the sulfonamide moiety.[18] The order of halide reactivity is I > Br > OTf >> Cl, making the bromo-scaffold an excellent substrate.[15]
The Sonogashira coupling introduces a rigid alkyne linker by reacting the aryl bromide with a terminal alkyne.[19][20] This is achieved using a palladium catalyst in conjunction with a copper(I) co-catalyst.[19][21]
-
Expert Rationale: The introduction of an alkyne is a powerful tactic. It can serve as a rigid spacer to probe deeper into a protein binding pocket or act as a synthetic intermediate for further transformations, such as click chemistry or reduction to the corresponding alkene or alkane.[22]
The Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[23][24][25] This reaction has revolutionized the synthesis of anilines and their derivatives.[23][24]
-
Expert Rationale: This strategy allows for the introduction of a diverse range of amine-containing functional groups, which can introduce basic centers to improve solubility or form key hydrogen bond interactions with a target receptor. The choice of phosphine ligand is critical and must be optimized based on the steric and electronic properties of the amine coupling partner.[26]
Modification of the 2-Methoxy Group
Cleavage of the aryl methyl ether bond yields the corresponding phenol. This transformation unmasks a hydroxyl group, which can act as a hydrogen bond donor or as a new synthetic handle.
-
Expert Rationale: Boron tribromide (BBr₃) is a classic and highly effective reagent for this purpose, typically used at low temperatures in a chlorinated solvent like dichloromethane (DCM).[27][28] Alternative methods include using strong acids like HBr at elevated temperatures or nucleophilic cleavage with thiolates.[27][28] The choice of reagent depends on the overall functional group tolerance of the molecule. BBr₃ is often preferred for its efficacy under milder temperature conditions.[28]
The newly formed phenol can be readily derivatized. A common follow-up reaction is the Williamson ether synthesis, where the phenol is deprotonated with a mild base (e.g., K₂CO₃, Cs₂CO₃) and reacted with an alkyl halide to form a new ether linkage.
Experimental Protocols and Methodologies
The following protocols are generalized procedures and should be optimized for each specific substrate combination. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
General Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To a dry reaction flask, add this compound (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.).
-
Purge the flask with an inert gas.
-
Add a solvent mixture, typically toluene/ethanol or dioxane/water.
-
Add an aqueous solution of a base, such as 2M Na₂CO₃ (2.0-3.0 eq.).[29]
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol: O-Demethylation using Boron Tribromide
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a dry reaction flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (1.1-1.5 eq.) dropwise.[27]
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by water.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation and Characterization
All novel derivatives must be rigorously characterized to confirm their structure and purity. Standard techniques include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Table of Proposed Novel Derivatives and Synthetic Routes
| Derivative Class | R Group Example | Synthetic Method | Key Reagents |
| Biaryl Analog | 4-Fluorophenyl | Suzuki-Miyaura Coupling | 4-Fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ |
| Alkynyl Analog | Phenylacetylene | Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N |
| Amino Analog | Morpholine | Buchwald-Hartwig Amination | Morpholine, Pd₂(dba)₃, Xantphos, NaOtBu |
| Phenolic Analog | -OH | O-Demethylation | BBr₃ |
| Ether Analog | -O-CH₂CH₃ | O-Demethylation & Etherification | BBr₃ then Ethyl Iodide, K₂CO₃ |
Visualized Synthetic Pathways
Diagram 1: Overview of Derivatization Strategies
Caption: Key synthetic pathways from the core scaffold.
Diagram 2: Workflow for Suzuki-Miyaura Coupling and Purification
Sources
- 1. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 | 914302-35-5 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds - American Chemical Society [acs.digitellinc.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure-Activity Relationship Studies of Novel Aryl Sulfonamides and Their Activity against Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure–Activity Relationship Studies of Novel Aryl Sulfonamides and Their Activity against Human Breast Cancer Cell Lines.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. mdpi.com [mdpi.com]
- 18. Pd-Catalyzed Suzuki-Miyaura and Hiyama-Denmark Couplings of Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. alchetron.com [alchetron.com]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 27. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 28. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 29. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Pathways to 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide and Its Analogs: An In-depth Technical Guide
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacological profile of a molecule. The cyclopropyl group, for instance, is increasingly utilized in drug design to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[1][2] This guide provides a comprehensive technical overview of the synthetic routes to 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, a versatile scaffold for the development of novel therapeutic agents. We will delve into the key synthetic transformations, offering detailed experimental protocols and exploring pathways to a variety of analogs, thereby equipping researchers and drug development professionals with the foundational knowledge to leverage this valuable chemical entity.
Retrosynthetic Analysis: A Strategic Blueprint
A retrosynthetic approach to this compound reveals a straightforward and logical synthetic strategy. The primary disconnection lies at the sulfonamide bond, leading to two key precursors: 5-bromo-2-methoxybenzenesulfonyl chloride and cyclopropylamine. This analysis forms the basis of the synthetic plan detailed in this guide.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Key Intermediate: 5-Bromo-2-methoxybenzenesulfonyl Chloride
The synthesis of the crucial electrophile, 5-bromo-2-methoxybenzenesulfonyl chloride, is pivotal to the overall success of the synthetic route. This intermediate is readily prepared from commercially available 4-bromoanisole via an electrophilic aromatic substitution reaction.
Mechanism of Chlorosulfonation
The reaction proceeds through the direct chlorosulfonation of 4-bromoanisole using chlorosulfonic acid. The methoxy group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is blocked by the bromine atom, the sulfonyl chloride group is installed at the ortho position.
Experimental Protocol: Preparation of 5-Bromo-2-methoxybenzenesulfonyl Chloride
Materials:
-
4-Bromoanisole
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (3 equivalents) to 0 °C in an ice bath.
-
Slowly add 4-bromoanisole (1 equivalent) dropwise to the cooled chlorosulfonic acid, ensuring the temperature remains between 0 and 5 °C.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-methoxybenzenesulfonyl chloride as a solid, which can be used in the next step without further purification.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Purity |
| 4-Bromoanisole | 187.04 | 1.0 | >98% |
| Chlorosulfonic acid | 116.52 | 3.0 | >99% |
Table 1: Reactant specifications for the synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride.
The Crucial Coupling: Sulfonylation of Cyclopropylamine
The final step in the synthesis of the target molecule is the formation of the sulfonamide bond by coupling 5-bromo-2-methoxybenzenesulfonyl chloride with cyclopropylamine. This nucleophilic substitution reaction is typically straightforward and high-yielding.
Reaction Conditions and Considerations
The sulfonylation of cyclopropylamine is generally carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.[4] Common bases include triethylamine, pyridine, or even an excess of the amine reactant itself. The choice of solvent can vary, with dichloromethane (DCM) or tetrahydrofuran (THF) being common options.
Caption: The sulfonylation reaction workflow.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromo-2-methoxybenzenesulfonyl chloride
-
Cyclopropylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add cyclopropylamine (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M hydrochloric acid, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
| Compound | Yield (%) | Purity (%) | Melting Point (°C) |
| This compound | 85-95 | >98 | (To be determined experimentally) |
Table 2: Typical yield and purity of the final product.
Expanding the Chemical Space: Synthetic Routes to Analogs
The synthetic route described is highly amenable to the creation of a diverse library of analogs. Modifications can be introduced at two key positions: the aromatic ring and the amine component.
Aromatic Ring Modifications
A variety of substituted anilines can be used as starting materials to introduce different functionalities on the aromatic ring. For example, starting with a different substituted anisole will result in analogs with altered electronic and steric properties. Furthermore, the bromo substituent can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.
Amine Component Variations
A wide range of primary and secondary amines can be used in place of cyclopropylamine to explore the structure-activity relationship of the sulfonamide moiety. This allows for the introduction of different alkyl, aryl, or heterocyclic groups, providing a powerful tool for optimizing the pharmacological properties of the lead compound.
Conclusion
This guide has outlined a robust and versatile synthetic strategy for the preparation of this compound and its analogs. The two-step sequence, involving the chlorosulfonation of 4-bromoanisole followed by the sulfonylation of an appropriate amine, is efficient and scalable. The presented protocols, along with the discussion on analog synthesis, provide a solid foundation for researchers to explore the chemical space around this promising scaffold for the discovery of new and improved therapeutic agents.
References
- Vertex Pharmaceuticals, Inc. (Date not available). Synthesis of sulfonyl chloride substrate precursors.
- Chemicalbook. (Date not available). 5-BROMO-2-METHOXYBENZENESULFONYL CHLORIDE synthesis.
- Gardarsdottir, H. (Date not available). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
- Studley, J. (Date not available). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
-
Patel, M., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9764-9783. Retrieved from [Link]
-
Organic Chemistry Portal. (Date not available). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Google Patents. (Date not available). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
-
Organic Syntheses. (Date not available). Benzenesulfonyl chloride. Retrieved from [Link]
-
PubMed. (Date not available). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. Retrieved from [Link]
-
PubMed. (Date not available). Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal. Retrieved from [Link]
- Google Patents. (Date not available). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
- Google Patents. (Date not available). US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
-
PMC - NIH. (Date not available). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents. Retrieved from [Link]
- Google Patents. (Date not available). US4590292A - Process for the manufacture of cyclopropylamine.
- Google Patents. (Date not available). US3711549A - Process for manufacturing cyclopropylamine.
-
Organic Syntheses. (Date not available). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
PMC - NIH. (Date not available). Oxidative β-C–H sulfonylation of cyclic amines. Retrieved from [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-BROMO-2-METHOXYBENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
An In-depth Technical Guide to Suzuki Coupling Reactions with 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
Foreword: The Strategic Value of the N-Cyclopropylsulfonamide Scaffold
In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that confer both high potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties is relentless. The N-cyclopropylsulfonamide moiety has emerged as a particularly valuable functional group. The cyclopropyl ring, with its unique steric and electronic properties, often enhances metabolic stability by fortifying adjacent C-H bonds against oxidative metabolism by cytochrome P450 enzymes.[1] This rigidity can also lock a molecule into a bioactive conformation, improving binding affinity to its biological target.[1][2]
The subject of this guide, 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, is a key building block for accessing a diverse array of biaryl and heteroaryl N-cyclopropylsulfonamides. Its strategic importance lies in the bromine atom at the 5-position, which serves as an ideal handle for palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out as an exceptionally robust and versatile method for forming carbon-carbon bonds, making it a cornerstone of pharmaceutical and fine chemical synthesis.[3][4] This guide provides a comprehensive technical overview of the core principles, practical execution, and strategic optimization of Suzuki coupling reactions utilizing this critical intermediate.
The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[5] The catalytic cycle is a well-orchestrated sequence of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]
-
Pillar 1: The Palladium Catalyst. The reaction is driven by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, it is more common to generate the active Pd(0) species in situ from a stable Pd(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂) or a preformed palladacycle.[3][6] The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald ligands) are critical as they stabilize the active monoligated Pd(0) species, facilitate the rate-determining oxidative addition step with less reactive aryl bromides, and promote the final reductive elimination.[6][8][9]
-
Pillar 2: The Organoboron Reagent. Arylboronic acids are the most common coupling partners due to their commercial availability, stability, and low toxicity.[4][10] However, derivatives such as boronate esters (e.g., pinacol esters) and potassium aryltrifluoroborates are also widely used, often to enhance stability or modulate reactivity, particularly for substrates prone to protodeboronation.[10][11]
-
Pillar 3: The Base. The role of the base is not passive; it is a critical activator. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which is essential for the transmetalation step to proceed efficiently.[5][12] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[9][13]
Core Protocol for Suzuki Coupling
The following protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization is often necessary and is discussed in the subsequent section.
Step-by-Step Methodology
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1–1.2 equiv. relative to Pd).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Solvent Addition: Add a degassed solvent mixture via syringe. A common system is a mixture of an organic solvent and water (e.g., Toluene/H₂O or DMF/H₂O in a 4:1 to 10:1 ratio).[14][15] The total volume should be sufficient to dissolve the reactants, typically targeting a concentration of 0.1 M of the limiting reagent.
-
Reaction Execution: Immerse the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–100 °C).[14]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Data-Driven Optimization and Troubleshooting
Achieving high yields and purity requires careful optimization of reaction parameters.[16] The interplay between catalyst, base, solvent, and temperature is complex and often substrate-dependent.[17]
Table 1: Parameter Optimization for a Model Reaction
(Model Reaction: this compound + Phenylboronic Acid)
| Parameter | Variable Screened | Typical Range | Rationale & Expert Insight |
| Catalyst Loading | Pd(OAc)₂ / SPhos | 0.5 - 5 mol% | Lower loadings (≤1 mol%) are often sufficient with highly active Buchwald-type ligands, reducing cost and residual palladium. Higher loadings may be needed for sterically hindered substrates.[8][9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equiv. | K₃PO₄ is often more effective than K₂CO₃, especially in less polar solvents. Cs₂CO₃ is a stronger base and can accelerate sluggish reactions but is more expensive.[9][13] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | 4:1 to 10:1 v/v | The presence of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. The choice of organic solvent affects reagent solubility and reaction temperature.[15] |
| Temperature | 80 °C, 100 °C, 120 °C | 80 - 120 °C | Higher temperatures generally increase the reaction rate. However, excessive heat can lead to catalyst decomposition or protodeboronation of the boronic acid. A temperature of 80-100 °C is a good starting point.[13][18] |
Table 2: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).3. Increase the reaction temperature in 10-20 °C increments.[13] |
| Protodeboronation | 1. Excess water or acidic impurities.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and ensure the base is freshly opened or dried. Consider using a boronate ester or trifluoroborate salt.[11]2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Rigorously deoxygenate the reaction mixture and maintain a positive pressure of inert gas throughout the reaction. |
| Recovery of Starting Bromide | The C-Br bond is not sufficiently activated for oxidative addition. | Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos) to accelerate the oxidative addition step.[9] |
Applications in Drug Discovery & Medicinal Chemistry
The successful synthesis of biaryl N-cyclopropyl-2-methoxybenzenesulfonamides opens the door to a rich chemical space of high therapeutic potential. This scaffold is a privileged motif in many areas, particularly in the development of kinase inhibitors for oncology.[14][19] The N-cyclopropylsulfonamide can act as a hydrogen bond donor, while the newly introduced aryl or heteroaryl ring can be tailored to occupy specific hydrophobic pockets in an enzyme's active site, thereby enhancing potency and selectivity.
A notable example of the strategic use of an N-cyclopropyl amide is in the development of BMS-582949, a p38α MAP kinase inhibitor. Researchers found that substituting an N-methoxy group with an N-cyclopropyl group led to improved hydrogen bonding characteristics and a superior pharmacokinetic profile, ultimately resulting in a more effective clinical candidate.[2] This case study underscores the power of the cyclopropyl moiety to impart drug-like properties, a strategy directly enabled by robust synthetic methods like the Suzuki coupling described herein.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]
-
Suzuki reaction - Wikipedia . (n.d.). Wikipedia. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . (n.d.). ResearchGate. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions . (1999). Journal of the American Chemical Society. [Link]
-
Optimizing Suzuki Coupling Reactions . (n.d.). CovaSyn. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction . (2021). ChemRxiv. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction . (2021). Chemistry – A European Journal. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . (2008). Accounts of Chemical Research. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . (2014). Journal of the American Chemical Society. [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning . (2022). ChemistryViews. [Link]
-
Optimization of conditions in the Suzuki-Miyaura coupling reaction . (2018). ResearchGate. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using . (2007). ResearchGate. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... . (2019). ResearchGate. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides . (2002). Journal of the American Chemical Society. [Link]
-
Suzuki Coupling . (n.d.). Organic Chemistry Portal. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media . (2015). ACS Omega. [Link]
-
Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid . (2013). ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction . (n.d.). Fisher Scientific. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . (2025). Future Medicinal Chemistry. [Link]
-
Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][5][6][8]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases . (2010). Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acids & Derivatives [sigmaaldrich.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 17. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 18. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Modification of the Cyclopropyl Group in 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide: A Medicinal Chemistry Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl group is a highly valued structural motif in modern drug discovery, prized for its ability to confer metabolic stability, conformational rigidity, and enhanced potency.[1][2][3] The core subject of this guide, 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, integrates this valuable group with the pharmacologically significant sulfonamide scaffold.[4][5] However, optimizing a lead compound often requires fine-tuning its physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of advanced strategies for the chemical modification of the N-cyclopropyl moiety. We will explore three primary avenues: strategic ring-opening, direct functionalization, and bioisosteric replacement. Each section presents the underlying mechanistic rationale, detailed experimental protocols, and the expected impact on molecular properties, offering researchers a practical framework for analogue synthesis and lead optimization.
Introduction: The Strategic Value of the Cyclopropyl Moiety
The incorporation of a cyclopropyl ring into a drug candidate is a deliberate strategy employed by medicinal chemists to address several potential roadblocks in drug development.[2] Its rigid, three-dimensional structure offers a distinct conformational profile compared to linear alkyl groups or planar alkenes.[6] This rigidity can lock the molecule into a bioactive conformation, potentially increasing binding affinity for its biological target and reducing off-target effects.[3][6]
Furthermore, the C-H bonds of a cyclopropyl ring are shorter and stronger than those in standard alkanes, which often leads to improved metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][7]
Despite these advantages, the cyclopropyl group is not always a metabolic panacea. In certain contexts, particularly when attached to a nitrogen atom, it can be susceptible to bioactivation, forming reactive metabolites.[7] Therefore, the ability to strategically modify or replace this group is a critical tool in the drug developer's arsenal. This guide outlines the primary approaches to achieve this for the this compound core.
Overview of Modification Strategies
The modification of the N-cyclopropyl group can be approached through three distinct strategies, each offering unique outcomes for structure-activity relationship (SAR) studies. The choice of strategy depends on the specific optimization goal, whether it is to introduce new functional groups, alter the molecular scaffold, or modulate physicochemical properties.
Caption: Key strategies for modifying the N-cyclopropyl group.
Strategy 1: Cyclopropyl Ring-Opening Reactions
The high ring strain of the cyclopropyl group (approx. 27 kcal/mol) is the thermodynamic driving force for ring-opening reactions. These transformations convert the compact, rigid cyclopropyl moiety into a linear, more flexible three-carbon chain, offering a powerful method to generate scaffold diversity and introduce new functional groups.
Oxidative Ring-Opening Mediated by Halogen Bonding
A sophisticated and mild approach for the ring-opening of N-cyclopropylamides involves the use of N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS).[8][9] The reaction mechanism is facilitated by halogen bonding and can be directed toward different products by simply changing the solvent, demonstrating a divergent synthesis pathway.[8] In a non-coordinating solvent like hexane, a 3-iodo N,O-acetal is typically formed. In contrast, a solvent like carbon tetrachloride (CCl4) can promote cyclization to form a 1,3-oxazine.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Exploring Bioisosteric Alternatives to the 2-Methoxy Group in 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
< < An In-Depth Technical Guide for Drug Development Professionals
Abstract
The benzenesulfonamide scaffold is a privileged motif in medicinal chemistry, frequently utilized for its ability to engage with a variety of biological targets.[1] This guide focuses on a specific derivative, 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, and provides a comprehensive framework for systematically exploring alternatives to its 2-methoxy group. The methoxy group, while common in drug molecules, often presents metabolic liabilities and offers limited opportunities for modulating physicochemical properties.[2][3] This document outlines strategic bioisosteric replacements aimed at enhancing metabolic stability, tuning electronic and steric characteristics, and improving overall drug-like properties. We provide detailed synthetic protocols, workflows for experimental evaluation, and a rationale-driven approach to structure-activity relationship (SAR) development.
Introduction: The Rationale for Modification
The compound this compound serves as our core scaffold. The sulfonamide functional group is a well-established pharmacophore, notably in carbonic anhydrase inhibitors and other therapeutic areas.[4][5] The N-cyclopropyl group provides a vector for exploring specific binding pockets, while the 5-bromo substituent offers a handle for further diversification via cross-coupling reactions.
Our focus is the 2-methoxy group. While this group can contribute positively to binding and solubility, it is also a common site for metabolic O-demethylation by cytochrome P450 enzymes.[3][6] This metabolic pathway can lead to rapid clearance, formation of potentially reactive metabolites, and altered pharmacological profiles.[6][7] Therefore, a systematic exploration of bioisosteric replacements is a critical step in any lead optimization campaign to mitigate these risks and unlock superior pharmacological profiles.[8][9]
Key Objectives for Replacing the 2-Methoxy Group:
-
Enhance Metabolic Stability: Reduce susceptibility to O-dealkylation.
-
Modulate Potency and Selectivity: Alter steric and electronic interactions with the target protein.
-
Improve Physicochemical Properties: Fine-tune solubility, permeability, and lipophilicity (LogP).
-
Explore New Chemical Space: Generate novel intellectual property.
Strategic Framework for Bioisosteric Replacement
Bioisosterism involves substituting a functional group with another that retains similar biological activity while altering other properties.[8] Our strategy involves a multi-pronged approach to replace the 2-methoxy group, targeting distinct physicochemical and metabolic outcomes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. chem-space.com [chem-space.com]
A Technical Guide to Library Synthesis Based on the 5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth exploration of the synthesis and diversification of the 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide scaffold, a privileged core structure in modern medicinal chemistry. We will delve into the strategic considerations behind the synthetic routes, provide detailed, field-proven protocols for both scaffold synthesis and library generation, and offer insights into the rationale that drives experimental choices. This document is designed to be a practical resource for researchers aiming to leverage this versatile scaffold for the discovery of novel therapeutic agents.
Introduction: The Strategic Value of the this compound Scaffold
The this compound core is a confluence of several desirable features for drug discovery. The sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs, known for its ability to engage in key hydrogen bonding interactions with biological targets[1]. The N-cyclopropyl group often enhances metabolic stability and can introduce a favorable conformational rigidity, improving binding affinity and potency. The methoxy group can also participate in hydrogen bonding and influence the electronic properties of the aromatic ring.
Crucially, the bromine atom at the 5-position serves as a versatile synthetic handle for a wide array of diversification strategies, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the core scaffold, a cornerstone of modern library synthesis and lead optimization.
This guide will first detail the robust synthesis of the core scaffold and then explore its diversification through key chemical transformations to generate a library of novel compounds.
Synthesis of the Core Scaffold: this compound
The most reliable and scalable synthesis of the target scaffold is a two-step process, commencing with the preparation of the key intermediate, 5-bromo-2-methoxybenzenesulfonyl chloride, followed by its reaction with cyclopropylamine.
Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride
The synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride is typically achieved via electrophilic bromination of 2-methoxybenzenesulfonyl chloride. The methoxy group is an ortho-, para-director, and due to steric hindrance at the ortho-position, bromination predominantly occurs at the para-position.
Experimental Protocol:
-
To a stirred solution of 2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Catalytic amounts of a Lewis acid like iron(III) bromide (FeBr₃) or a radical initiator can be used to facilitate the reaction, though often the reaction proceeds with NBS alone.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent system like ethanol/water to afford 5-bromo-2-methoxybenzenesulfonyl chloride as a solid.
Step 2: Formation of the Sulfonamide Bond
The final step in the scaffold synthesis is the reaction of the sulfonyl chloride with cyclopropylamine. This is a nucleophilic substitution reaction at the sulfur atom.
Experimental Protocol:
-
Dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add cyclopropylamine (1.1 eq) dropwise to the stirred solution.
-
Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine to scavenge the hydrochloric acid byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Diagram of the Synthesis Workflow:
Caption: Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a diverse range of primary and secondary amines, including anilines, alkylamines, and heterocycles, at the 5-position of the scaffold.
General Protocol for Parallel Buchwald-Hartwig Amination:
-
Array Preparation: In a 96-well reaction block, dispense the this compound scaffold (1.0 eq) into each well.
-
Reagent Addition: To each well, add a different amine (1.2 eq) from a pre-prepared stock solution.
-
Catalyst, Ligand, and Base Addition: Add a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq), a suitable phosphine ligand, like XPhos or SPhos (0.05 eq), and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq).
-
Solvent Addition: Add an anhydrous, aprotic solvent, such as toluene or 1,4-dioxane.
-
Reaction: Seal the reaction block and heat to 90-110 °C for 6-18 hours with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling, quench the reactions with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated.
-
Purification: The resulting library of compounds can be purified using high-throughput techniques such as preparative HPLC-MS.
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) / XPhos (5) | NaOtBu | Toluene | 100 | 12 | 88 |
| 2 | Morpholine | Pd₂(dba)₃ (2) / SPhos (5) | LiHMDS | Dioxane | 110 | 16 | 91 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) / XPhos (5) | NaOtBu | Toluene | 100 | 12 | 85 |
| 4 | Indole | Pd₂(dba)₃ (2) / SPhos (5) | LiHMDS | Dioxane | 110 | 18 | 75 |
Conclusion and Future Outlook
The this compound scaffold represents a highly valuable starting point for the generation of diverse chemical libraries for drug discovery. Its robust and scalable synthesis, combined with the versatility of the bromine handle for a multitude of cross-coupling reactions, allows for the systematic exploration of chemical space. The protocols outlined in this guide for Suzuki-Miyaura and Buchwald-Hartwig couplings provide a solid foundation for researchers to build upon.
Future work could involve exploring other cross-coupling reactions such as Sonogashira (C-C alkyne coupling), Heck (C-C alkene coupling), and C-S bond forming reactions to further expand the diversity of the generated libraries. The application of high-throughput experimentation and purification techniques will be crucial in efficiently navigating the vast chemical space accessible from this privileged scaffold, ultimately accelerating the discovery of new and effective therapeutic agents.
References
-
Torr, J. E., Large, J. M., & McDonald, E. (2009). Design and Combinatorial Synthesis of a Library of Methylenesulfonamides and Related Compounds as Potential Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 12(3), 275-284. [Link]
-
Nissan, Y. M., et al. (2020). New benzenesulfonamide scaffold-based cytotoxic agents: Design, synthesis, cell viability, apoptotic activity and radioactive tracing studies. Bioorganic Chemistry, 96, 103577. [Link]
-
Yu, D., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 603–607. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 184-192. [Link]
-
Wang, D., et al. (2020). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 142(40), 17056–17063. [Link]
-
Houghten, R. A., et al. (2010). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. ACS Combinatorial Science, 12(4), 384–391. [Link]
-
Kumar, A., et al. (2018). Design and synthesis of novel benzenesulfonamide containing 1,2,3-triazoles as potent human carbonic anhydrase isoforms I, II, IV and IX inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3436-3446. [Link]
-
Musacchio, A. J., & MacMillan, D. W. C. (2017). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Angewandte Chemie International Edition, 56(48), 15483-15487. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group-Publications/2017/2017-111-Angew-Sulfonamidation.pdf]([Link] Macmillan-Group-Publications/2017/2017-111-Angew-Sulfonamidation.pdf)
-
Torr, J. E., Large, J. M., & McDonald, E. (2009). Design and combinatorial synthesis of a library of methylenesulfonamides and related compounds as potential kinase inhibitors. Semantic Scholar. [Link]
-
Li, D., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 64(15), 11263–11280. [Link]
-
Arafa, R. K., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27289-27303. [Link]
-
Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]
-
Adak, L., et al. (2020). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Chemistry – An Asian Journal, 15(20), 3326-3330. [Link]
-
Wilde, C. P., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21544–21550. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group-Publications/2023/2023-220-JACS-Decarboxylative-Halosulfonylation.pdf]([Link] Macmillan-Group-Publications/2023/2023-220-JACS-Decarboxylative-Halosulfonylation.pdf)
-
Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2697–2710. [Link]
Sources
A Strategic Guide to the Functionalization of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide: A Privileged Scaffold for Drug Discovery
Abstract
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, valued for its ability to engage in crucial hydrogen bonding interactions and serve as a versatile scaffold for molecular elaboration.[1] This guide provides an in-depth technical exploration of the synthetic strategies to functionalize the benzene ring of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, a key intermediate in the development of novel therapeutics. We will dissect the interplay of the directing effects of the bromo, methoxy, and N-cyclopropylsulfonamide substituents to offer a rational approach to selective C-H functionalization and cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of new chemical entities with tailored pharmacological profiles.
Introduction: The Significance of the this compound Scaffold
This compound is a highly valuable starting material in drug discovery programs. The N-cyclopropylsulfonamide group, in particular, is a recognized pharmacophore that can enhance metabolic stability and improve binding characteristics through its unique electronic and conformational properties.[2] The strategic placement of the bromine atom and the methoxy group on the benzene ring provides multiple avenues for diversification, allowing for the systematic exploration of the chemical space around this privileged core. The functionalization of this scaffold can lead to the development of potent and selective inhibitors for a range of biological targets, including enzymes and receptors.[3][4][5][6]
This guide will focus on three primary strategies for the functionalization of the this compound core:
-
Cross-Coupling Reactions at the C5-Position: Leveraging the C-Br bond for the introduction of a wide array of substituents.
-
Directed ortho-Metalation (DoM) at the C6-Position: Utilizing the powerful directing ability of the sulfonamide group.
-
Electrophilic Aromatic Substitution: Exploring the potential for functionalization at the remaining C-H positions.
The following sections will provide detailed mechanistic insights, field-proven experimental protocols, and data presentation to guide the synthetic chemist in unlocking the full potential of this versatile scaffold.
Strategic Functionalization Pathways
The functionalization of the this compound ring is governed by the electronic and steric nature of its substituents. The interplay between the ortho,para-directing methoxy group, the deactivating but ortho,para-directing bromine atom, and the meta-directing (with respect to electrophilic substitution) but powerful ortho-directing (for metalation) sulfonamide group dictates the regioselectivity of subsequent transformations.
Caption: Overview of functionalization strategies for this compound.
Cross-Coupling Reactions at the C5-Position
The bromine atom at the C5 position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.[7] These reactions allow for the introduction of a diverse range of carbon and heteroatom-based functionalities, making them a cornerstone for library synthesis and lead optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between the aryl bromide and a boronic acid or ester.[8] This reaction is tolerant of a wide range of functional groups and generally proceeds with high yields.
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1) is added the desired aryl or heteroaryl boronic acid (1.2 equiv) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
The mixture is further degassed before the addition of a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos).
-
The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 100 | 80-95 |
| PdCl₂(dppf) | K₃PO₄ | DME/H₂O | 85 | 70-85 |
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkynyl group at the C5 position, providing a linear and rigid linker that can be valuable for probing protein binding pockets.
Mechanism Insight: This reaction is co-catalyzed by palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst promotes the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in a suitable solvent (e.g., THF or DMF) is added a base, typically a hindered amine like triethylamine or diisopropylethylamine (2.0 equiv).
-
The mixture is degassed, and then a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) and a copper(I) co-catalyst, commonly CuI (0.1 equiv), are added.
-
The reaction is stirred at room temperature or slightly elevated temperatures (40-60 °C) under an inert atmosphere until completion.
-
Work-up involves dilution with an organic solvent, washing with aqueous ammonium chloride, water, and brine, followed by drying, concentration, and purification by chromatography.
Directed ortho-Metalation (DoM) at the C6-Position
The sulfonamide group is a powerful directed metalation group (DMG) that can facilitate the deprotonation of the adjacent ortho-proton at the C6 position by a strong organolithium base.[9][10][11][12][13] This regioselective lithiation generates a nucleophilic aryl anion that can be quenched with a wide variety of electrophiles.
Causality of Experimental Choice: The N-cyclopropylsulfonamide group, through its ability to chelate with the lithium cation, lowers the pKa of the ortho-proton, making it the most acidic proton on the aromatic ring. This chelation effect overrides the electronic directing effects of the other substituents.
Caption: Workflow for Directed ortho-Metalation (DoM).
Experimental Protocol: Directed ortho-Metalation
-
A solution of this compound (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of n-butyllithium or sec-butyllithium (1.1 equiv) in hexanes is added dropwise, and the resulting mixture is stirred at -78 °C for 1-2 hours.
-
The desired electrophile (1.2-1.5 equiv) is then added, and the reaction is allowed to slowly warm to room temperature overnight.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification by column chromatography provides the 6-substituted product.
| Electrophile | Reagent | Resulting Functional Group |
| Formylation | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Iodination | Iodine (I₂) | Iodide (-I) |
| Carboxylation | Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| Silylation | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-SiMe₃) |
Table 2: Common electrophiles used in DoM reactions.
Electrophilic Aromatic Substitution
While cross-coupling and DoM offer more predictable regioselectivity, electrophilic aromatic substitution (SEAr) can be employed to introduce functional groups at the remaining positions, primarily C3.[14][15][16][17] The outcome of SEAr is dictated by the combined directing effects of the existing substituents.
-
-OCH₃ group: Strongly activating and ortho,para-directing (to C3 and C5).
-
-Br atom: Deactivating but ortho,para-directing (to C3 and C6).
-
-SO₂NH-cyclopropyl group: Strongly deactivating and meta-directing (to C4).
Considering the steric hindrance at C3 and the deactivating nature of the sulfonamide group, electrophilic substitution is generally less favorable and may require forcing conditions. However, for highly reactive electrophiles, substitution at C3 is the most likely outcome due to the powerful directing effect of the methoxy group.
Experimental Protocol: Nitration
-
To a solution of this compound in concentrated sulfuric acid at 0 °C is slowly added a mixture of concentrated nitric acid and sulfuric acid.
-
The reaction is stirred at low temperature and monitored carefully.
-
Upon completion, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Conclusion
The this compound scaffold offers a wealth of opportunities for synthetic diversification. By understanding the interplay of the substituents and applying the appropriate synthetic methodologies—cross-coupling, directed ortho-metalation, and electrophilic aromatic substitution—researchers can efficiently generate libraries of novel compounds for drug discovery. This guide provides a strategic framework and practical protocols to facilitate the exploration of this valuable chemical space.
References
- Time information in Pasuruan, ID. (n.d.). Google.
-
Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. (2023). MDPI. Retrieved January 7, 2026, from [Link]
-
Mishra, C. B., et al. (2020). Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. Journal of Medicinal Chemistry. ACS Publications. Retrieved January 7, 2026, from [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. Retrieved January 7, 2026, from [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. Retrieved January 7, 2026, from [Link]
-
Development of isatin-functionalized benzenesulfonamides as novel carbonic anhydrase II and VII inhibitors with antiepileptic potential. (2025). PubMed. Retrieved January 7, 2026, from [Link]
-
Myers, A. G. Research Group. (n.d.). ortho metalation. Retrieved January 7, 2026, from [Link]
-
Directed ortho metalation. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Directed Metalation: A Survival Guide. (n.d.). Baran Lab. Retrieved January 7, 2026, from [Link]
-
Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). PNAS. Retrieved January 7, 2026, from [Link]
-
Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). PNAS. Retrieved January 7, 2026, from [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry. Retrieved January 7, 2026, from [Link]
-
Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. (2022). MDPI. Retrieved January 7, 2026, from [Link]
-
Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins. (2007). PubMed. Retrieved January 7, 2026, from [Link]
-
Cross Coupling Reactions. (n.d.). Prof. Dr. Carsten Bolm - RWTH Aachen University. Retrieved January 7, 2026, from [Link]
-
Advances in Cross-Coupling Reactions. (2020). MDPI. Retrieved January 7, 2026, from [Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). PMC - NIH. Retrieved January 7, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2018). RSC Publishing. Retrieved January 7, 2026, from [Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). PubMed. Retrieved January 7, 2026, from [Link]
-
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). PubMed. Retrieved January 7, 2026, from [Link]
-
5-Bromo-2-methoxybenzenesulphonamide. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1][4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. (2010). PubMed. Retrieved January 7, 2026, from [Link]
-
5-bromo-N-cyclopentyl-2-methoxybenzamide. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. Development of isatin-functionalized benzenesulfonamides as novel carbonic anhydrase II and VII inhibitors with antiepileptic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. Directed Ortho Metalation [organic-chemistry.org]
- 12. baranlab.org [baranlab.org]
- 13. Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aromatic Reactivity [www2.chemistry.msu.edu]
A Technical Guide to the Design and Synthesis of a Focused Library of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide Derivatives
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the creation of a focused library of derivatives based on the 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide core. The content herein is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the process from conceptualization to characterization.
Introduction: The Rationale for a Focused Library
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The core structure, this compound, presents several key features for targeted library development. The sulfonamide linkage is a critical pharmacophore in numerous clinically approved drugs.[3][4] The N-cyclopropyl group can provide conformational rigidity and improved metabolic stability, while the bromo and methoxy substituents on the aromatic ring offer vectors for chemical diversification and modulation of physicochemical properties.
The creation of a focused library, as opposed to a large, diverse collection, allows for a more targeted and efficient exploration of the structure-activity relationship (SAR) around a specific biological target or family of targets.[5][6] This approach is particularly valuable when preliminary data suggests a particular scaffold holds promise for modulating the activity of a specific enzyme or receptor. The design of such libraries often leverages structural information about the target to guide the selection of building blocks for diversification.[5]
This guide will detail a systematic approach to the design, synthesis, purification, and characterization of a focused library of this compound derivatives, providing a roadmap for the generation of novel chemical entities with therapeutic potential.
Part 1: Library Design and Strategy
The design of a focused library begins with a clear objective, typically the optimization of a lead compound or the exploration of the SAR for a particular biological target. For the this compound core, diversification can be strategically planned at two primary points: the bromine atom on the phenyl ring and the nitrogen of the sulfonamide.
Diversification at the 5-Position (Aryl Core)
The bromine atom at the 5-position is an ideal handle for introducing diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, enabling the exploration of different steric and electronic environments.
Diversification at the Sulfonamide Nitrogen
While the core structure specifies an N-cyclopropyl group, a focused library could also explore variations at this position. However, for the purpose of this guide, we will focus on maintaining the N-cyclopropyl moiety and diversifying the aryl core.
Building Block Selection
The selection of building blocks for the cross-coupling reactions should be guided by principles of medicinal chemistry to ensure the resulting library has favorable drug-like properties. Key considerations include:
-
Molecular Weight: To maintain lead-like properties, the molecular weight of the building blocks should be carefully considered.
-
Lipophilicity (cLogP): A balance of hydrophilicity and lipophilicity is crucial for good pharmacokinetic properties.
-
Polar Surface Area (PSA): PSA is a key predictor of cell permeability.
-
Hydrogen Bond Donors and Acceptors: These play a critical role in target binding and solubility.
-
Structural Diversity: A diverse set of building blocks should be chosen to maximize the exploration of chemical space.
The following diagram illustrates the overall strategy for the focused library synthesis:
Sources
The Bromine Enigma: A Deep Dive into the Structure-Activity Relationship of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of halogen atoms, particularly bromine, has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide delves into the specific role of the bromine atom in the activity of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide, a scaffold of significant interest in drug discovery. While direct literature on this exact molecule is sparse, this document synthesizes established principles of medicinal chemistry, structure-activity relationship (SAR) data from closely related analogs, and validated experimental protocols to provide a comprehensive analysis. We will explore the physicochemical and steric implications of the bromine substituent, propose a viable synthetic pathway, and discuss potential biological targets and the bromine's influence on ligand-receptor interactions. This guide is intended to serve as a valuable resource for researchers investigating benzenesulfonamide derivatives and the broader impact of halogenation in drug design.
Introduction: The Significance of the Benzenesulfonamide Scaffold and the Halogen Effect
Benzenesulfonamides are a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The versatility of this core structure allows for extensive chemical modification to fine-tune its biological profile. The introduction of a bromine atom into such a scaffold is a deliberate and strategic choice, leveraging its unique electronic and steric properties to enhance potency, selectivity, and metabolic stability.[3][4][5]
The focus of this guide, this compound, combines three key structural motifs: the benzenesulfonamide core, a lipophilic and conformationally constrained N-cyclopropyl group, and a strategically positioned bromine atom on the phenyl ring, ortho to a methoxy group. Understanding the contribution of each component, particularly the often-enigmatic role of the bromine atom, is crucial for the rational design of novel therapeutic agents.
This technical guide will dissect the multifaceted role of the bromine atom in this compound, providing a framework for its investigation and the exploration of its therapeutic potential.
Deconstructing the Molecule: An Analysis of the Key Structural Features
The biological activity of this compound is a composite of the contributions from its distinct structural components.
-
The Benzenesulfonamide Core: This group is a well-established pharmacophore known to interact with a variety of biological targets. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, and its geometry is crucial for binding to enzyme active sites.[6][7]
-
The N-Cyclopropyl Group: The cyclopropyl substituent introduces lipophilicity and conformational rigidity. This can enhance membrane permeability and restrict the rotational freedom of the sulfonamide nitrogen, potentially leading to a more favorable binding conformation and increased potency.
-
The 2-Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic properties of the benzene ring and participate in hydrogen bonding. Its position ortho to the sulfonamide group can also induce a specific conformational preference.
-
The 5-Bromo Substituent: The bromine atom, the central focus of this guide, imparts several key physicochemical properties:
-
Lipophilicity: Bromine is a lipophilic atom that can enhance the overall hydrophobicity of the molecule, potentially improving its ability to cross biological membranes.
-
Size and Steric Influence: With a van der Waals radius of approximately 1.85 Å, bromine is significantly larger than hydrogen, allowing it to occupy and interact with specific pockets in a target protein.
-
Electronic Effects: Bromine is an electronegative atom that exerts a deactivating, ortho-para directing effect on the aromatic ring through induction, while also being capable of resonance donation.
-
Halogen Bonding: A key and increasingly recognized interaction, the bromine atom can act as a halogen bond donor, forming a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site.[3][5][8] This directional interaction can significantly contribute to binding affinity and selectivity.[2]
-
Caption: Chemical structure of this compound.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available 2-methoxybenzenesulfonyl chloride.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of N-cyclopropyl-2-methoxybenzenesulfonamide
-
To a stirred solution of 2-methoxybenzenesulfonyl chloride (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add cyclopropylamine (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-cyclopropyl-2-methoxybenzenesulfonamide.
Step 2: Synthesis of this compound
-
Dissolve N-cyclopropyl-2-methoxybenzenesulfonamide (1.0 eq.) in a suitable solvent such as acetonitrile.[9]
-
Add N-bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise to the solution.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction by TLC. The methoxy group is an activating, ortho-para director. The para position is sterically more accessible, making the 5-position the most likely site of bromination.[9]
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the final product by recrystallization or column chromatography to yield this compound.
Investigating the Role of the Bromine Atom: A Multifaceted Analysis
The introduction of the bromine atom at the 5-position is expected to have a profound impact on the biological activity of the molecule. This can be dissected into its physicochemical and steric contributions.
Physicochemical Influence
| Property | Influence of Bromine Atom | Potential Impact on Activity |
| Lipophilicity | Increases the octanol-water partition coefficient (logP). | May enhance cell membrane permeability and access to intracellular targets. Could also increase binding to hydrophobic pockets in target proteins. |
| Electronic Effects | Inductive electron withdrawal and resonance electron donation. | Modulates the pKa of the sulfonamide proton and the electron density of the aromatic ring, which can affect binding interactions. |
| Metabolic Stability | The C-Br bond can be a site for metabolic attack, but can also block metabolism at that position. | May alter the metabolic profile of the compound, potentially leading to a longer half-life.[3][4][5] |
| Halogen Bonding | Acts as a halogen bond donor. | Can form specific, directional interactions with electron-rich residues (e.g., carbonyl oxygen of the peptide backbone) in a protein binding site, enhancing affinity and selectivity.[2][3][5][8] |
Steric and Conformational Effects
The bulk of the bromine atom can influence the conformation of the molecule and its fit within a binding pocket. It can serve as a "deep pocket" anchor, occupying a specific region of the active site that would otherwise be filled with water molecules. This displacement of water can be entropically favorable, contributing to a higher binding affinity.
Potential Biological Targets and Structure-Activity Relationship (SAR) Insights
Given the benzenesulfonamide scaffold, several potential biological targets can be hypothesized. SAR data from related compounds provides valuable clues.
-
Carbonic Anhydrases (CAs): Benzenesulfonamides are classic inhibitors of CAs. The primary interaction involves the coordination of the sulfonamide anion to the zinc ion in the active site. The substituents on the aromatic ring, including the bromine atom, would interact with residues lining the active site, influencing isoform selectivity.[10]
-
Tubulin: Recent studies on methoxy- and bromo-substituted benzenesulfonamides have shown potent cytotoxic activity through the inhibition of tubulin polymerization.[3][4][6][11] In these analogs, the brominated ring often mimics the trimethoxyphenyl ring of colchicine, binding in the same hydrophobic pocket. The bromine atom can enhance binding affinity in this context.
-
Other Kinases and Enzymes: The benzenesulfonamide scaffold has been explored as an inhibitor for a wide range of other enzymes and receptors. The specific substitution pattern of this compound would determine its target profile.
SAR-driven Hypothesis for the Role of Bromine:
Based on the analysis of related compounds, the bromine atom in the 5-position is likely to play one or more of the following roles:
-
Potency Enhancement: By engaging in favorable interactions, such as halogen bonding or hydrophobic contacts, within the target's binding site, the bromine atom can significantly increase the binding affinity and, consequently, the biological potency of the molecule.
-
Selectivity Modulation: The specific steric and electronic properties of bromine can enable selective interactions with the active site of one protein isoform over another, leading to an improved selectivity profile.
-
Pharmacokinetic Optimization: The increased lipophilicity and potential for altered metabolism conferred by the bromine atom can lead to improved absorption, distribution, and a more favorable pharmacokinetic profile.
Caption: Hypothesized roles of the bromine atom in the activity of the title compound.
Experimental Workflows for Investigation
To validate the hypothesized roles of the bromine atom, a series of well-defined experimental workflows are essential.
Chemical Synthesis and Characterization
The first step is the successful synthesis and rigorous characterization of this compound and its non-brominated analog (N-cyclopropyl-2-methoxybenzenesulfonamide) to serve as a direct comparator.
Characterization Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry to determine the exact mass and confirm the elemental composition.
-
Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compounds, which should be >95% for biological testing.
In Vitro Biological Activity Assays
Based on the hypothesized targets, a panel of in vitro assays should be conducted.
Protocol for a Generic Kinase Inhibition Assay:
-
Prepare a series of dilutions of the test compounds (this compound and its non-brominated analog) in a suitable buffer.
-
In a 96-well plate, combine the kinase, its specific substrate, and ATP.
-
Add the test compounds to the wells and incubate for a specified time at a controlled temperature.
-
Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
A similar comparative approach should be used for other potential targets like carbonic anhydrases or in a tubulin polymerization assay.
Computational Modeling and Structural Biology
To gain a deeper understanding of the bromine's role at the atomic level, computational and structural studies are invaluable.
Molecular Docking Protocol:
-
Obtain the three-dimensional structure of the putative target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein structure by adding hydrogens, assigning charges, and defining the binding pocket.
-
Generate a 3D conformation of the ligand (this compound).
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding mode of the ligand within the protein's active site.
-
Analyze the docking poses to identify key interactions, with a particular focus on the interactions involving the bromine atom, such as halogen bonds.
Caption: A streamlined experimental workflow to investigate the role of the bromine atom.
Conclusion and Future Directions
The bromine atom in this compound is not merely a passive substituent but a key modulator of its potential biological activity. Through a combination of physicochemical and steric effects, including the capacity for halogen bonding, the bromine atom can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. While the precise biological target of this molecule remains to be elucidated, the benzenesulfonamide scaffold points towards a range of possibilities, with carbonic anhydrases and tubulin being prominent candidates based on SAR data from analogous structures.
Future research should focus on the synthesis and biological evaluation of this compound and its non-brominated counterpart to directly quantify the contribution of the bromine atom. Further exploration of bioisosteric replacements for the bromine atom (e.g., chlorine, iodine, or a trifluoromethyl group) could provide deeper insights into the specific requirements of the binding pocket.[10][12] Ultimately, a comprehensive understanding of the role of the bromine atom will be instrumental in the rational design and development of novel benzenesulfonamide-based therapeutics with enhanced efficacy and safety profiles.
References
-
González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]
-
Purder, P. L., Meyners, C., Sugiarto, W. O., Kolos, J., Löhr, F., Gebel, J., Nehls, T., Dötsch, V., Lermyte, F., & Hausch, F. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(8), 2268–2276. [Link]
-
Kubik, Ł., & Struck-Lewicka, W. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(2), e1133. [Link]
-
González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed, 36(1), 1029-1047. [Link]
-
Eze, F. U., Okoro, U. C., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
Gautier, A., & Gibson, K. R. (2019). Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective. Journal of Medicinal Chemistry, 62(21), 9341–9356. [Link]
-
Sankalia, M., et al. (2021). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 6(44), 29497–29509. [Link]
-
Kubik, Ł., & Struck-Lewicka, W. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
-
Pinard, M. A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 364-371. [Link]
-
Riel, A.-S., & Krenske, E. H. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. Molecules, 28(16), 5961. [Link]
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
PatSnap Synapse. (2025). What is the role of bioisosterism in drug design?. [Link]
- Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. John Wiley & Sons.
-
Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938. [Link]
- U.S. Patent No. US20090112021A1. (2009).
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? [mdpi.com]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]
- 12. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
As researchers and drug development professionals, our work with novel chemical entities like 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide is critical for scientific advancement. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. This guide provides a direct, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The core principle guiding this process is precaution; for a compound with limited public safety and environmental impact data, we must treat it as hazardous to ensure the protection of ourselves, our colleagues, and the environment.
Hazard Assessment and Characterization
In the absence of complete data, we must apply the precautionary principle and assess risks based on related chemical structures. For instance, the similar compound 5-Bromo-2-methoxybenzenesulfonamide is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Furthermore, a precursor, 5-Bromo-2-methoxybenzenesulfonyl chloride, is known to be corrosive, causing severe skin burns and eye damage.[3] Therefore, it is imperative to manage this compound as a hazardous substance.
Table 1: Chemical Identity and Known Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 914302-35-5[1][4] |
| Molecular Formula | C₁₀H₁₂BrNO₃S[1] |
| Molecular Weight | 306.18 g/mol [1] |
| Physical Form | Solid |
| Known Hazards | Data unavailable; treat as hazardous. Potential for acute toxicity. |
Regulatory Framework: Adherence to National Standards
The disposal of laboratory chemicals is strictly regulated to prevent harm to human health and the environment. Key regulations include:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[5][6][7] This plan must include procedures for safe handling and waste disposal.[5]
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[8] It is the generator's responsibility to determine if a waste is hazardous and to manage it accordingly.[9][10]
Due to the lack of comprehensive data for this compound, classifying it as hazardous waste is the only way to ensure compliance with these federal mandates.
Personal Protective Equipment (PPE) and Spill Management
Before handling the compound or its waste, ensure appropriate PPE is worn.
Required PPE:
-
ANSI-rated safety glasses or chemical splash goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A standard laboratory coat.
Spill Cleanup Protocol: In the event of a small spill of the solid material:
-
Alert Personnel: Inform others in the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Wear the appropriate PPE as listed above.
-
Contain the Spill: Gently cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite or sand) to prevent the powder from becoming airborne.
-
Collect the Material: Carefully sweep the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container and manage it according to the protocol in Section 4.
Step-by-Step Disposal Protocol
This protocol ensures the safe containment and compliant disposal of this compound waste.
Step 1: Waste Classification All unused, expired, or contaminated quantities of this compound, including contaminated labware (e.g., weigh boats, gloves), must be classified as hazardous chemical waste.
Step 2: Container Selection and Labeling
-
Container Choice: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[8][11] For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle is ideal. Do not use beakers with stoppers or parafilm.[12]
-
Labeling: The container must be labeled clearly and immediately upon the first addition of waste.[11][13] The label must include:
Step 3: Waste Segregation and Accumulation
-
Segregation: Store this waste stream separately from other, incompatible waste types (e.g., acids, bases, oxidizers).[8][11]
-
Accumulation Location: Collect and store the waste container in a designated Satellite Accumulation Area (SAA) .[11][13][14] This area must be at or near the point of waste generation and under the control of laboratory personnel.[10][14]
-
Container Management: Keep the waste container closed at all times except when adding waste.[11][13] Do not overfill the container; leave at least 10% headspace to allow for expansion.[11]
Step 4: Arranging for Final Disposal
-
Contact EH&S: Once the container is full or the experiment is complete, contact your institution's Environmental Health & Safety (EH&S) department (sometimes called EHSO or WMO) to schedule a waste pickup.[12][13]
-
Do Not Transport: Do not move hazardous waste from one SAA to another or transport it between rooms or buildings.[13][14] This must be done by trained EH&S personnel.
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
DO NOT dispose of this chemical down the drain.[11][15][16] It is not water-soluble and its effects on aquatic life are unknown.
-
DO NOT place this chemical or its contaminated materials in the regular trash.[8][15]
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[11]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
University of Pennsylvania, EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). LABORATORY SAFETY OSHA LAB STANDARD [Fact Sheet]. Retrieved from [Link]
-
McNeese State University. (n.d.). Chemical and Hazardous Waste Management and Disposal Policy. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
Sources
- 1. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 - Safety Data Sheet [chemicalbook.com]
- 2. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97, CasNo.914302-35-5 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-BROMO-N-CYCLOPROPYL-2-METHOXYBENZENESULPHONAMIDE 97 | 914302-35-5 [chemicalbook.com]
- 5. osha.gov [osha.gov]
- 6. mastercontrol.com [mastercontrol.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. mcneese.edu [mcneese.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. acs.org [acs.org]
- 16. youtube.com [youtube.com]
Personal protective equipment for handling 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
As a Senior Application Scientist, it is my priority to ensure that you can handle our products with the utmost confidence and safety. This guide provides essential, scientifically-grounded information for the safe handling and disposal of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide. This document is structured to provide not just procedural steps, but also the rationale behind them, fostering a proactive safety culture within your laboratory.
Understanding the Hazard Profile
This compound is a halogenated aromatic sulfonamide. While specific toxicological data for this compound is not extensively available, its structural motifs suggest that it should be handled with care, assuming potential for skin and eye irritation, and possible harm if ingested or inhaled. A Safety Data Sheet (SDS) for a structurally related compound, 5-Bromo-2-methoxybenzenesulfonyl chloride, indicates that similar chemicals can cause severe skin burns and eye damage. Therefore, a conservative approach to personal protection is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table outlines the recommended PPE, designed to provide comprehensive protection.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes of the compound or solvents, which could cause serious eye irritation or damage.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which may lead to irritation. Ensure gloves are appropriate for the specific solvent and have a suitable breakthrough time.[1][2] |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes the inhalation of any fine powders or vapors, which could cause respiratory tract irritation.[1] |
Safe Handling Protocol: A Step-by-Step Approach
Adherence to a strict handling protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Precaution:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[3]
-
Work Area Preparation: Ensure a certified chemical fume hood is operational. The work surface should be clean and uncluttered. An eyewash station and safety shower must be readily accessible.
-
Don Appropriate PPE: Equip yourself with the full range of PPE as outlined in the table above.
2. Handling the Compound:
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any airborne particles.
-
Spill Management: In the event of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Operational and Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is a critical aspect of laboratory safety and environmental stewardship.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.[4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Disposal Pathway:
-
All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
Visualizing the Workflow
To provide a clear and concise overview of the safe handling and disposal process, the following workflow diagram has been created using Graphviz.
Caption: Workflow for the safe handling and disposal of this compound.
References
-
Safety in the laboratory. Department of Chemistry and Pharmacy, Friedrich-Alexander-Universität Erlangen-Nürnberg. Available at: [Link]
-
Chemical Safety in Research and Teaching. New Mexico State University. Available at: [Link]
-
Laboratory Safety Regulations & Procedures. Department of Chemistry and Pharmacy, Friedrich-Alexander-Universität Erlangen-Nürnberg. Available at: [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]
-
ECHA publishes concise guidance on chemical safety assessment. chemeurope.com. Available at: [Link]
-
OSHA's Regulated Chemicals. Environmental Health and Safety, Case Western Reserve University. Available at: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Personal Protective Equipment. US Environmental Protection Agency (EPA). Available at: [Link]
-
Laboratory Safety and Chemical Hygiene Plan. University of Washington. Available at: [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. Available at: [Link]
-
Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). Available at: [Link]
-
Lab Safety Equipment & PPE. ChemTalk. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
